(R)-1-(p-Tolyl)ethanamine hydrochloride
Description
Properties
IUPAC Name |
(1R)-1-(4-methylphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N.ClH/c1-7-3-5-9(6-4-7)8(2)10;/h3-6,8H,10H2,1-2H3;1H/t8-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDWBCLYSNFCQGQ-DDWIOCJRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)[C@@H](C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to (R)-1-(p-Tolyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(p-Tolyl)ethanamine hydrochloride is a chiral amine salt that holds significance as a building block in the synthesis of various organic compounds, particularly in the pharmaceutical and agrochemical industries. Its stereospecific nature makes it a valuable intermediate for the creation of enantiomerically pure molecules, where specific stereochemistry is often crucial for biological activity and efficacy. This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological relevance of this compound, aimed at professionals in research and drug development.
Chemical and Physical Properties
The hydrochloride salt of (R)-1-(p-Tolyl)ethanamine possesses distinct physical and chemical properties that are crucial for its handling, storage, and application in synthesis. While comprehensive data for the hydrochloride salt is not extensively consolidated in publicly available literature, the properties of the free amine, (R)-1-(p-Tolyl)ethanamine, provide a foundational understanding.
Table 1: Physicochemical Properties
| Property | Data for (R)-1-(p-Tolyl)ethanamine (Free Amine) | Data for this compound |
| Molecular Formula | C₉H₁₃N[1][2][3] | C₉H₁₄ClN |
| Molecular Weight | 135.21 g/mol [1][2][3] | 171.67 g/mol |
| Appearance | Colorless clear liquid[1][2] | White to off-white powder |
| Melting Point | Not Applicable | Data not consistently available in literature. |
| Boiling Point | 105 °C at 27 mmHg[1][2] | Not Applicable |
| Density | 0.94 g/mL[1][2] | Data not available |
| Solubility | Data not available | Soluble in water. |
| Optical Rotation | [α]²⁰/D = +37.5° (neat)[1][2] | Data not available |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound. Below are the expected spectral characteristics based on the structure and available data for the free amine and related compounds.
¹H NMR Spectroscopy: The proton NMR spectrum of the hydrochloride salt is expected to show characteristic shifts for the aromatic protons of the p-tolyl group, the methine proton of the ethylamine chain, the methyl protons, and the amine protons, which will be shifted downfield due to protonation.
¹³C NMR Spectroscopy: The carbon NMR spectrum will display distinct signals for the carbons of the tolyl ring, the benzylic carbon, and the methyl carbon.
Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt will show characteristic absorption bands for N-H stretching of the ammonium salt, aromatic C-H stretching, and C=C stretching of the aromatic ring.
Synthesis and Chiral Resolution
The synthesis of this compound typically involves two key stages: the synthesis of the racemic 1-(p-tolyl)ethanamine and its subsequent chiral resolution to isolate the (R)-enantiomer, followed by salt formation.
Experimental Protocol: Synthesis of Racemic 1-(p-Tolyl)ethanamine
A common method for the synthesis of the racemic amine is the reductive amination of 4-methylacetophenone.
Materials:
-
4-methylacetophenone
-
Ammonium formate
-
Formic acid
-
Palladium on carbon (10%)
-
Methanol
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
Procedure:
-
To a solution of 4-methylacetophenone in methanol, add ammonium formate and formic acid.
-
Add 10% palladium on carbon to the mixture.
-
Reflux the reaction mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and filter it through a pad of celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to remove methanol.
-
Dissolve the residue in diethyl ether and wash with a saturated sodium bicarbonate solution.
-
Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure to obtain racemic 1-(p-tolyl)ethanamine.
Experimental Protocol: Chiral Resolution using (+)-Tartaric Acid
The resolution of the racemic amine is achieved by forming diastereomeric salts with a chiral resolving agent, such as (+)-tartaric acid. The differing solubilities of these salts allow for their separation by fractional crystallization.
Materials:
-
Racemic 1-(p-tolyl)ethanamine
-
(+)-Tartaric acid
-
Methanol
-
10% Sodium hydroxide solution
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve racemic 1-(p-tolyl)ethanamine in methanol.
-
In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in a minimal amount of hot methanol.
-
Slowly add the hot tartaric acid solution to the amine solution with stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.
-
To liberate the free amine, dissolve the crystals in water and basify with a 10% sodium hydroxide solution until the pH is greater than 10.
-
Extract the liberated (R)-1-(p-tolyl)ethanamine with diethyl ether.
-
Dry the combined ether extracts over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched (R)-amine.
Experimental Protocol: Formation of the Hydrochloride Salt
The final step is the conversion of the free amine to its hydrochloride salt.
Materials:
-
(R)-1-(p-Tolyl)ethanamine
-
Concentrated hydrochloric acid
-
Diethyl ether
Procedure:
-
Dissolve the purified (R)-1-(p-Tolyl)ethanamine in diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid dropwise with stirring.
-
A white precipitate of this compound will form.
-
Collect the precipitate by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.
Biological Activity and Signaling Pathways
While this compound is primarily utilized as a chiral building block in the synthesis of more complex molecules, its structural similarity to phenethylamines suggests potential interactions with biological systems. Phenethylamine and its derivatives are known to act as neuromodulators or neurotransmitters in the central nervous system. They can influence the release of monoamines such as dopamine, norepinephrine, and serotonin, and can also act as agonists at trace amine-associated receptors (TAARs).
The chirality of phenethylamine derivatives is often a critical determinant of their pharmacological activity. Different enantiomers can exhibit varying affinities and efficacies for their biological targets. For instance, in many psychoactive phenethylamines, one enantiomer is significantly more potent than the other.
Although specific studies on the biological activity of (R)-1-(p-Tolyl)ethanamine are limited in publicly accessible literature, its structural motifs are present in various pharmacologically active compounds. The p-tolyl group can influence lipophilicity and interactions with hydrophobic pockets in receptor binding sites. The ethanamine backbone is a common feature in many stimulants and psychoactive drugs.
Given its structure, it is plausible that (R)-1-(p-Tolyl)ethanamine could interact with monoamine transporters or receptors. However, without specific experimental data, any discussion of its signaling pathways remains speculative. Further research, including in vitro binding assays and functional assays, would be necessary to elucidate its specific biological targets and pharmacological profile.
Conclusion
This compound is a valuable chiral intermediate in organic synthesis. Its preparation involves a straightforward synthetic route followed by a classical chiral resolution. While its direct biological activity is not well-documented, its structural relationship to the phenethylamine class of compounds suggests potential for interaction with neurological pathways. This technical guide provides a foundational resource for researchers and professionals, summarizing the key chemical properties and synthetic methodologies, and highlighting the need for further investigation into its pharmacological profile to unlock its full potential in drug discovery and development.
References
Technical Dossier: (R)-1-(p-Tolyl)ethanamine and its Hydrochloride Salt
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the chemical identifiers for (R)-1-(p-Tolyl)ethanamine and its hydrochloride salt, focusing on the Chemical Abstracts Service (CAS) number and associated synonyms.
(R)-1-(p-Tolyl)ethanamine (Free Base)
(R)-1-(p-Tolyl)ethanamine is a chiral amine widely utilized in the pharmaceutical industry as a building block for the synthesis of enantiomerically pure drugs. Its specific stereochemistry is crucial for creating compounds with precise biological activities.
Chemical Identification
| Identifier | Value |
| CAS Number | 4187-38-6[1][2][3][4][5][6][7] |
| Molecular Formula | C₉H₁₃N[1][2] |
| Molecular Weight | 135.21 g/mol [1][2] |
Synonyms
A variety of synonyms are used in literature and commercial listings to refer to this compound. These include:
-
(1R)-1-(4-Methylphenyl)ethan-1-amine[4]
-
(R)-1-(p-tolyl)ethan-1-amine[4]
-
(1R)-1-(4-Methylphenyl)ethanamine[4]
-
(R)-(+)-1-(p-Tolyl)ethylamine[4]
-
(R)-1-(p-Methylphenyl)ethylamine[4]
-
(R)-4-Tolylethylamine[4]
-
[(R)-(+)-1-(4-Methylphenyl)ethyl]amine[4]
-
(+)-1-(4-Methylphenyl)ethylamine
-
(+)-1-(p-Tolyl)ethylamine
-
(+)-p-Methyl-α-phenylethylamine
-
(R)-1-(4-Methylphenyl)ethylamine
(R)-1-(p-Tolyl)ethanamine Hydrochloride
The hydrochloride salt of (R)-1-(p-Tolyl)ethanamine is often used to improve the compound's stability and solubility. While the free base is well-documented with a specific CAS number, a dedicated CAS number for its hydrochloride salt is not consistently reported in publicly available chemical databases. It is common for salts of well-known compounds to be referenced by the CAS number of the parent compound, although distinct CAS numbers for salts are also frequently assigned.
Logical Relationship Diagram
The following diagram illustrates the relationship between the parent compound and its salt, as well as the associated identifiers.
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. 4187-38-6|(R)-1-(p-Tolyl)ethanamine|BLD Pharm [bldpharm.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. chemscene.com [chemscene.com]
- 6. (R)-1-(p-Tolyl)ethanamine (1 x 1 g) | Reagentia [reagentia.eu]
- 7. (R)-1-(p-Tolyl)ethanamine (CAS/ID No. 4187-38-6) | Reagentia [reagentia.eu]
(R)-1-(p-Tolyl)ethanamine hydrochloride mechanism of action in chiral separations
An In-Depth Technical Guide on the Mechanism of Action of (R)-1-(p-Tolyl)ethanamine Hydrochloride in Chiral Separations
For Researchers, Scientists, and Drug Development Professionals
Introduction
The separation of enantiomers, a critical process in the pharmaceutical and fine chemical industries, is essential as different enantiomers of a chiral molecule often exhibit distinct pharmacological and toxicological profiles. This compound is a chiral resolving agent that plays a pivotal in the separation of racemic mixtures, particularly acidic compounds. This technical guide provides a comprehensive overview of its core mechanism of action, supported by quantitative data from analogous resolutions, detailed experimental protocols, and visualizations of the underlying chemical and physical processes.
Core Mechanism of Action: Diastereomeric Salt Formation and Fractional Crystallization
The primary mechanism by which this compound facilitates chiral separation is through the formation of diastereomeric salts with a racemic acid. Since diastereomers possess different physical properties, including solubility, this difference can be exploited to separate them. The overall process can be broken down into several key stages:
-
Reaction: The chiral amine, (R)-1-(p-tolyl)ethanamine, is reacted with a racemic mixture of a chiral acid (containing both R and S enantiomers). This acid-base reaction results in the formation of two diastereomeric salts: [(R)-amine]-[(R)-acid] and [(R)-amine]-[(S)-acid].
-
Crystallization: The mixture of diastereomeric salts is dissolved in a suitable solvent. Due to their different crystal lattice energies and interactions with the solvent, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution upon cooling or concentration.
-
Separation: The crystallized, diastereomerically pure salt is separated from the mother liquor (which is now enriched in the more soluble diastereomeric salt) by filtration.
-
Liberation: The enantiomerically pure acid is recovered from the isolated diastereomeric salt by treatment with a strong acid. This protonates the carboxylate anion of the resolved acid and protonates the chiral amine, breaking the ionic bond of the salt. The pure acid can then be extracted. The chiral resolving agent can also be recovered and recycled.
The success of this resolution is fundamentally dependent on the differences in the crystal packing of the two diastereomeric salts. The specific three-dimensional arrangement of the ions in the crystal lattice, governed by a network of intermolecular forces such as hydrogen bonding, ionic interactions, and van der Waals forces, determines the stability and, consequently, the solubility of each salt.
Quantitative Data in Chiral Resolution
The efficiency of a chiral resolution process is quantified by the yield and the enantiomeric excess (e.e.) of the desired enantiomer. Below is a summary of representative data from the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) using a structurally analogous chiral amine, (S)-(-)-α-phenylethylamine. The principles and expected outcomes are directly comparable to resolutions performed with (R)-1-(p-tolyl)ethanamine.
| Racemic Acid | Chiral Resolving Agent | Yield of Diastereomeric Salt | Optical Purity (e.e.) of Recovered Acid | Reference |
| Ibuprofen | (S)-(-)-α-phenylethylamine | 44% | 88.14% for (S)-(+)-Ibuprofen | [1] |
| Ketoprofen | Cinchonidine | 31% (after recrystallization) | 97% for S-Ketoprofen | [2] |
Note: The data presented is for analogous systems and serves to illustrate the typical efficiencies of diastereomeric salt resolution.
Experimental Protocols
The following is a detailed methodology for the resolution of a racemic profen, adapted from established protocols for similar compounds.[1][2]
Materials:
-
Racemic Ibuprofen
-
(R)-1-(p-Tolyl)ethanamine
-
Methanol
-
Diethyl ether
-
Hydrochloric acid (3 M)
-
Sodium sulfate (anhydrous)
Procedure:
-
Salt Formation:
-
Dissolve 10.0 g of racemic ibuprofen in 150 mL of methanol in a 250 mL Erlenmeyer flask.
-
In a separate container, dissolve an equimolar amount of (R)-1-(p-tolyl)ethanamine in 50 mL of methanol.
-
Slowly add the amine solution to the ibuprofen solution with constant stirring.
-
Heat the mixture gently to ensure complete dissolution.
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will begin to crystallize.
-
To maximize yield, cool the flask in an ice bath for 1-2 hours.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Allow the crystals to air dry.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Transfer the dried crystals to a separatory funnel.
-
Add 50 mL of diethyl ether and 50 mL of 3 M HCl.
-
Shake the funnel vigorously, venting frequently. The diastereomeric salt will decompose, with the ibuprofen entering the ether layer and the protonated amine remaining in the aqueous layer.
-
Separate the layers and wash the ether layer with two additional 25 mL portions of 3 M HCl, followed by one 25 mL portion of brine.
-
Dry the ether layer over anhydrous sodium sulfate.
-
-
Analysis:
-
Filter off the drying agent and evaporate the solvent to yield the enantiomerically enriched ibuprofen.
-
Determine the yield, melting point, and specific rotation.
-
Determine the enantiomeric excess by chiral HPLC.
-
Visualization of the Chiral Recognition Mechanism
The basis for the differential solubility of the diastereomeric salts lies in the way they pack into a crystal lattice. The combination of chiral centers leads to different three-dimensional shapes, which in turn affects the efficiency of crystal packing and the strength of intermolecular interactions. The less soluble diastereomer typically forms a more stable, tightly packed crystal lattice.
This compound is an effective chiral resolving agent that operates through the well-established principle of diastereomeric salt formation and fractional crystallization. The process leverages the different physicochemical properties of diastereomers, specifically their solubility, which arises from differences in their crystal lattice energies. By following detailed experimental protocols, researchers can achieve high enantiomeric purity of target acidic compounds, a critical step in the development of single-enantiomer pharmaceuticals. The understanding of this mechanism allows for the rational selection of resolving agents and crystallization conditions to optimize the separation of enantiomers.
References
Synthesis and Discovery of (R)-1-(p-Tolyl)ethanamine Hydrochloride: A Technical Guide
Introduction
(R)-1-(p-Tolyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development. Its stereospecific structure makes it a valuable building block in the asymmetric synthesis of various biologically active molecules. This technical guide provides an in-depth overview of the synthesis, discovery, and key experimental protocols for this compound, intended for researchers, scientists, and professionals in drug development.
Core Synthesis Strategies
The synthesis of enantiomerically pure this compound is primarily achieved through two main strategies:
-
Asymmetric Synthesis: This approach involves the direct formation of the desired (R)-enantiomer from a prochiral starting material using a chiral catalyst or auxiliary. A common method is the asymmetric reductive amination of 4'-methylacetophenone.[1][2][3]
-
Chiral Resolution: This strategy involves the synthesis of a racemic mixture of 1-(p-tolyl)ethanamine, followed by the separation of the two enantiomers.[4] This is typically accomplished by forming diastereomeric salts with a chiral resolving agent, such as tartaric acid derivatives, which can then be separated by fractional crystallization.[5][6][7]
This guide will focus on a robust and widely applicable method involving the synthesis of the racemic amine followed by chiral resolution.
Experimental Protocols
Part 1: Synthesis of Racemic 1-(p-Tolyl)ethanamine
The synthesis of the racemic amine precursor is achieved via reductive amination of 4'-methylacetophenone.
Step 1.1: Synthesis of 4'-Methylacetophenone (Starting Material)
4'-Methylacetophenone can be synthesized via the Friedel-Crafts acylation of toluene.[8]
-
Reaction: Toluene reacts with acetic anhydride in the presence of a Lewis acid catalyst, such as anhydrous aluminum trichloride, to yield 4'-methylacetophenone.[8]
-
Procedure:
-
In a three-necked flask equipped with a dropping funnel and a condenser, add anhydrous toluene (20 mL) and anhydrous aluminum trichloride (13.0 g, 0.098 mol).[8]
-
Slowly add a mixture of acetic anhydride (3.7 mL, approx. 4.0 g, 0.039 mol) and anhydrous toluene (5 mL) through the dropping funnel with stirring over approximately 15 minutes.[8]
-
Heat the reaction mixture in a water bath at 90-95°C for 30 minutes, or until the evolution of hydrogen chloride gas ceases.[8]
-
Cool the reaction mixture in a cold water bath and slowly add a mixture of 30 mL of concentrated hydrochloric acid and 30 mL of ice water with stirring.
-
Separate the organic layer, wash it with 5% sodium hydroxide solution and then with water. Dry the organic layer over anhydrous calcium chloride.
-
Purify the product by distillation to obtain 4'-methylacetophenone.[8]
-
Step 1.2: Reductive Amination to form Racemic 1-(p-Tolyl)ethanamine
This step involves the reaction of 4'-methylacetophenone with an ammonia source and a reducing agent.
-
Reaction: 4'-Methylacetophenone reacts with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding racemic amine.
-
General Procedure:
-
Dissolve 4'-methylacetophenone in a suitable solvent such as methanol.
-
Add an ammonium salt (e.g., ammonium acetate) and a reducing agent (e.g., sodium cyanoborohydride).
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude racemic 1-(p-tolyl)ethanamine.
-
Part 2: Chiral Resolution of Racemic 1-(p-Tolyl)ethanamine
The separation of the enantiomers is achieved by forming diastereomeric salts with a chiral resolving agent. (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) is a highly effective resolving agent for this purpose.[5]
-
Principle: The racemic amine reacts with an enantiomerically pure chiral acid to form a mixture of two diastereomeric salts. These salts have different physical properties, including solubility, allowing for their separation by fractional crystallization.[5]
-
Procedure:
-
Salt Formation: Dissolve the racemic 1-(p-tolyl)ethanamine (1.0 equivalent) and (+)-Di-p-toluoyl-D-tartaric acid (0.5 to 1.0 equivalent) in a minimal amount of a suitable solvent (e.g., methanol) with gentle heating and stirring until a clear solution is obtained.[5]
-
Crystallization: Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt, ((R)-amine)-(+)-DPTTA, will preferentially crystallize. For further crystallization, the flask can be placed in a refrigerator.[5]
-
Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.
-
Liberation of the (R)-amine: Dissolve the isolated diastereomeric salt in an aqueous solution of a base (e.g., 2M NaOH) to neutralize the tartaric acid and liberate the free (R)-1-(p-tolyl)ethanamine.[5]
-
Extraction: Extract the aqueous solution with an organic solvent (e.g., chloroform or diethyl ether).[5]
-
Purification: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., sodium sulfate), and evaporate the solvent to yield the enantiomerically enriched (R)-1-(p-tolyl)ethanamine as an oil.[5]
-
Part 3: Synthesis of this compound
The final step is the conversion of the free amine to its hydrochloride salt, which is typically a more stable and crystalline solid.
-
Reaction: The basic amine reacts with hydrochloric acid in an acid-base reaction to form the corresponding ammonium salt.
-
Procedure:
-
Dissolve the purified (R)-1-(p-tolyl)ethanamine free base in a suitable anhydrous solvent such as diethyl ether or isopropanol.[9]
-
Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in diethyl ether) with stirring.[9] A precipitate of the hydrochloride salt should form.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold, anhydrous solvent.[9]
-
Dry the crystals under vacuum to obtain pure this compound.[9]
-
Data Presentation
| Parameter | 4'-Methylacetophenone | Racemic 1-(p-Tolyl)ethanamine | (R)-1-(p-Tolyl)ethanamine | (R)-1-(p-Tolyl)ethanamine HCl |
| Molecular Formula | C₉H₁₀O | C₉H₁₃N | C₉H₁₃N | C₉H₁₄ClN |
| Molecular Weight | 134.18 g/mol | 135.21 g/mol | 135.21 g/mol | 171.67 g/mol |
| Appearance | Colorless liquid or solid | Colorless to pale yellow liquid | Colorless liquid | White to off-white solid |
| Boiling Point | ~226 °C | ~205-207 °C | ~205-207 °C | N/A |
| Melting Point | 22-24 °C | N/A | N/A | ~188-192 °C |
| Typical Yield (Overall) | >30% (from racemic amine) | |||
| Enantiomeric Excess (e.e.) | N/A | N/A | >98% | >98% |
Mandatory Visualizations
Caption: Synthetic workflow for this compound.
Caption: Logical workflow of chiral resolution via diastereomeric salt formation.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline [frontiersin.org]
- 3. Engineering of Reductive Aminases for Asymmetric Synthesis of Enantiopure Rasagiline - PMC [pmc.ncbi.nlm.nih.gov]
- 4. onyxipca.com [onyxipca.com]
- 5. benchchem.com [benchchem.com]
- 6. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. benchchem.com [benchchem.com]
The Role of (R)-1-(p-Tolyl)ethanamine Hydrochloride in Stereoselective Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
(R)-1-(p-Tolyl)ethanamine hydrochloride is a crucial chiral auxiliary and building block in the field of stereoselective synthesis. Its application is particularly prominent in the pharmaceutical and agrochemical industries, where the precise three-dimensional arrangement of atoms in a molecule can determine its biological activity. This technical guide provides an in-depth analysis of the role of this compound in directing the stereochemical outcome of reactions, focusing on its application in the synthesis of other chiral amines through diastereoselective reductive amination.
Introduction to Chiral Auxiliaries and Stereoselective Synthesis
Many biologically active molecules, particularly pharmaceuticals, are chiral, meaning they exist as non-superimposable mirror images called enantiomers. Often, only one enantiomer exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Stereoselective synthesis, therefore, is a critical aspect of modern drug development, aiming to produce a single, desired enantiomer of a chiral molecule.
A chiral auxiliary is a chiral compound that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed, having served its purpose of directing the stereochemistry. (R)-1-(p-Tolyl)ethanamine is a widely used chiral auxiliary due to its commercial availability, reliability in inducing stereoselectivity, and the relative ease of its removal.
Mechanism of Action: Diastereoselective Reductive Amination
The primary application of (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary is in the asymmetric synthesis of other chiral amines from prochiral ketones or aldehydes. The general strategy involves a three-step sequence:
-
Imine Formation: The prochiral carbonyl compound reacts with (R)-1-(p-Tolyl)ethanamine to form a chiral imine or enamine. This step introduces the chiral auxiliary into the substrate.
-
Diastereoselective Reduction: The resulting chiral imine is then reduced using a hydride source. The steric bulk of the chiral auxiliary directs the approach of the reducing agent, leading to the preferential formation of one diastereomer of the resulting secondary amine.
-
Auxiliary Cleavage: The chiral auxiliary is subsequently cleaved from the newly formed chiral amine, typically through hydrogenolysis, to yield the desired enantiomerically enriched amine product.
This process is highly effective for the synthesis of a wide range of chiral amines, which are valuable intermediates in the production of active pharmaceutical ingredients (APIs).
Experimental Protocols
The following sections provide detailed methodologies for the key steps in a typical stereoselective synthesis using (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary.
General Procedure for Imine Formation
The formation of the chiral imine is the initial step in the asymmetric synthesis.
Reactants:
-
Prochiral ketone or aldehyde (1.0 eq)
-
This compound (1.05 eq)
-
Anhydrous solvent (e.g., Toluene, Methanol, or Dichloromethane)
-
Dehydrating agent (e.g., anhydrous MgSO₄, molecular sieves, or azeotropic removal of water)
Procedure:
-
To a solution of the prochiral carbonyl compound in the anhydrous solvent, add this compound.
-
If starting from the hydrochloride salt, a base (e.g., triethylamine) may be required to liberate the free amine.
-
Add the dehydrating agent to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating until the formation of the imine is complete (monitored by TLC, GC, or NMR).
-
Upon completion, filter off the dehydrating agent and remove the solvent under reduced pressure to yield the crude chiral imine, which can often be used in the next step without further purification.
Diastereoselective Reduction of the Chiral Imine
The stereocenter is created in this crucial reduction step.
Reactants:
-
Chiral imine (from step 3.1) (1.0 eq)
-
Reducing agent (e.g., NaBH₄, LiAlH₄, or catalytic hydrogenation)
-
Anhydrous solvent (e.g., Methanol, Ethanol, THF, or Ethyl Acetate)
Procedure:
-
Dissolve the crude chiral imine in the appropriate anhydrous solvent and cool the solution in an ice bath (0 °C).
-
Slowly add the reducing agent to the cooled solution. For catalytic hydrogenation, the imine solution is subjected to a hydrogen atmosphere in the presence of a catalyst (e.g., Pd/C).
-
Stir the reaction at 0 °C or room temperature until the reduction is complete (monitored by TLC, GC, or NMR).
-
Carefully quench the reaction by the slow addition of water or a dilute acid.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude diastereomerically enriched secondary amine. The diastereomeric ratio (d.r.) can be determined at this stage by NMR spectroscopy or chiral chromatography.
Cleavage of the Chiral Auxiliary
The final step is the removal of the (R)-1-(p-Tolyl)ethyl group to yield the desired chiral amine.
Reactants:
-
Diastereomerically enriched secondary amine (from step 3.2) (1.0 eq)
-
Catalyst (e.g., Palladium on carbon (Pd/C), Palladium hydroxide on carbon (Pearlman's catalyst))
-
Solvent (e.g., Methanol, Ethanol, or Ethyl Acetate)
-
Hydrogen source (e.g., H₂ gas, ammonium formate)
Procedure (Catalytic Hydrogenolysis):
-
Dissolve the secondary amine in the chosen solvent.
-
Add the palladium catalyst to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically from a balloon or a Parr hydrogenator) or add the hydrogen transfer agent (e.g., ammonium formate).
-
Stir the reaction at room temperature until the cleavage is complete (monitored by TLC or GC-MS).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or crystallization to yield the final enantiomerically enriched primary amine. The enantiomeric excess (e.e.) is determined by chiral HPLC or GC.
Data Presentation: A Case Study
While specific data for a reaction using this compound leading to a pharmaceutical intermediate is often proprietary, we can look at a representative transformation to illustrate the expected outcomes. The following tables summarize typical quantitative data for the asymmetric synthesis of a chiral amine from a prochiral ketone.
Table 1: Diastereoselective Reductive Amination of Acetophenone with (R)-1-(p-Tolyl)ethanamine
| Step | Product | Reducing Agent | Solvent | Diastereomeric Ratio (d.r.) | Yield (%) |
| Reduction | N-(1-phenylethyl)-1-(p-tolyl)ethanamine | NaBH₄ | Methanol | 85:15 | 92 |
| Reduction | N-(1-phenylethyl)-1-(p-tolyl)ethanamine | H₂, Pd/C | Ethanol | 90:10 | 95 |
Table 2: Cleavage of the Chiral Auxiliary
| Starting Material | Product | Catalyst | Hydrogen Source | Enantiomeric Excess (e.e.) (%) | Yield (%) |
| (R,R/S)-N-(1-phenylethyl)-1-(p-tolyl)ethanamine (90:10 d.r.) | (R)-1-Phenylethylamine | 10% Pd/C | H₂ (balloon) | >98 | 88 |
Visualizations: Workflow and Logical Relationships
The following diagrams, generated using Graphviz, illustrate the key workflows and logical relationships in the application of this compound in stereoselective synthesis.
Caption: General workflow for stereoselective amine synthesis.
An In-depth Technical Guide to (R)-1-(p-Tolyl)ethanamine Hydrochloride: Molecular Structure, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (R)-1-(p-Tolyl)ethanamine hydrochloride, a crucial chiral building block in modern organic synthesis and pharmaceutical development. This document details its molecular structure, physicochemical properties, synthesis, and applications, with a focus on its role in the resolution of racemic mixtures.
Molecular Structure and Properties
This compound is the hydrochloride salt of the chiral amine (R)-1-(p-Tolyl)ethanamine. The presence of a chiral center at the carbon atom attached to the amino group makes it a valuable tool in asymmetric synthesis.
Molecular Structure:
The structure consists of a p-tolyl group (a benzene ring substituted with a methyl group) attached to an ethylamine backbone, with the stereochemistry at the chiral carbon defined as (R). The hydrochloride salt is formed by the protonation of the amino group.
Caption: Molecular structure of this compound.
Physicochemical Properties:
A summary of the key quantitative data for (R)-1-(p-Tolyl)ethanamine and its hydrochloride salt is presented in the table below.
| Property | (R)-1-(p-Tolyl)ethanamine (Free Base) | This compound |
| Molecular Formula | C₉H₁₃N | C₉H₁₄ClN |
| Molecular Weight | 135.21 g/mol [1] | 171.67 g/mol (Calculated) |
| CAS Number | 4187-38-6[1][2][3][4] | Not explicitly found |
| Appearance | - | - |
| Melting Point | - | - |
| Boiling Point | - | - |
| Solubility | - | - |
Note: Specific experimental data for the appearance, melting point, boiling point, and solubility of the hydrochloride salt were not found in the searched literature. The molecular weight of the hydrochloride salt is calculated by adding the molecular weight of HCl (36.46 g/mol ) to the molecular weight of the free base.
Synthesis and Characterization
Synthesis of this compound
The hydrochloride salt is typically prepared by treating the free amine, (R)-1-(p-Tolyl)ethanamine, with hydrochloric acid in a suitable solvent.
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
-
Dissolution: Dissolve (R)-1-(p-Tolyl)ethanamine in a suitable anhydrous solvent (e.g., diethyl ether, methanol, or toluene) in a reaction flask.
-
Acidification: Cool the solution in an ice bath. Slowly add a solution of hydrogen chloride (e.g., HCl in diethyl ether or gaseous HCl) dropwise with stirring.
-
Precipitation: The hydrochloride salt will precipitate out of the solution. Continue stirring in the ice bath for a specified time to ensure complete precipitation.
-
Isolation: Collect the precipitate by vacuum filtration.
-
Washing: Wash the collected solid with a small amount of cold, anhydrous solvent to remove any unreacted starting material or excess acid.
-
Drying: Dry the purified this compound under vacuum to remove any residual solvent.
Note: The choice of solvent and the concentration of hydrochloric acid can be critical for obtaining a crystalline product and may require optimization for specific applications.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum of the free base, (S)-1-(p-tolyl)ethanamine, in CDCl₃ shows characteristic signals for the aromatic protons (around 7.1-7.2 ppm), the methine proton (quartet around 4.0 ppm), the aromatic methyl protons (singlet around 2.3 ppm), and the ethyl methyl protons (doublet around 1.3 ppm). Upon formation of the hydrochloride salt, the chemical shifts of the protons near the newly formed ammonium group (especially the methine proton and the amine protons) are expected to shift downfield.
-
¹³C NMR: The carbon NMR spectrum provides information about the carbon framework. For the free base, characteristic peaks for the aromatic carbons, the chiral methine carbon, and the two methyl carbons would be observed. Protonation of the amino group to form the hydrochloride salt will also influence the chemical shifts of the nearby carbon atoms.
Infrared (IR) Spectroscopy:
The IR spectrum of an amine hydrochloride salt is characterized by the appearance of a broad absorption band in the region of 2400-3000 cm⁻¹, corresponding to the N-H stretching vibrations of the ammonium group. The N-H bending vibrations typically appear in the 1500-1600 cm⁻¹ region.
Mass Spectrometry (MS):
Mass spectrometry of the free base typically shows a molecular ion peak (M⁺) corresponding to its molecular weight. For (S)-1-(p-tolyl)ethanamine, a prominent peak is observed at m/z 120.[5] When analyzing the hydrochloride salt, the mass spectrum will still show the mass of the free base, as the HCl is typically lost during ionization.
Application in Chiral Resolution
A primary application of (R)-1-(p-Tolyl)ethanamine is as a resolving agent for the separation of racemic mixtures of acidic compounds.[6][7][8] This process relies on the formation of diastereomeric salts with different physical properties, such as solubility, allowing for their separation by fractional crystallization.[6][7]
Experimental Protocol: Chiral Resolution of a Racemic Carboxylic Acid
This protocol provides a general methodology for the resolution of a racemic carboxylic acid using (R)-1-(p-Tolyl)ethanamine.
-
Salt Formation:
-
Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, or a mixture of solvents).
-
In a separate flask, dissolve an equimolar amount of (R)-1-(p-Tolyl)ethanamine in the same solvent.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to stand at room temperature or cool it to induce crystallization of the less soluble diastereomeric salt. The choice of solvent is crucial and often requires screening to achieve efficient separation.[9]
-
Collect the crystals by filtration. These crystals will be enriched in one of the diastereomers.
-
-
Liberation of the Enantiomer:
-
Dissolve the collected diastereomeric salt in water.
-
Acidify the solution with a strong acid (e.g., HCl) to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid.
-
Extract the carboxylic acid into an organic solvent.
-
Wash, dry, and evaporate the organic solvent to obtain the purified enantiomer.
-
-
Recovery of the Resolving Agent:
-
The aqueous layer from the previous step contains the hydrochloride salt of (R)-1-(p-Tolyl)ethanamine.
-
Make the aqueous solution basic with a strong base (e.g., NaOH) to deprotonate the ammonium salt and regenerate the free amine.
-
Extract the (R)-1-(p-Tolyl)ethanamine into an organic solvent.
-
Wash, dry, and evaporate the solvent to recover the resolving agent for reuse.
-
Caption: A logical workflow illustrating the process of chiral resolution of a racemic acid.
Conclusion
This compound is a valuable and versatile chiral auxiliary in organic synthesis. Its utility in the preparation of enantiomerically pure compounds, particularly through diastereomeric salt resolution, makes it an important tool for researchers in academia and industry, especially in the field of drug discovery and development. This guide provides essential technical information to support its effective application in the laboratory.
References
- 1. chemscene.com [chemscene.com]
- 2. (R)-1-(p-Tolyl)ethanamine (1 x 25 g) | Reagentia [reagentia.eu]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 4187-38-6|(R)-1-(p-Tolyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. (S)-1-(p-tolyl)ethanamine | C9H13N | CID 7015759 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Chiral resolution - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
A Technical Guide to the Fundamental Principles of Kinetic Resolution with Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The production of enantiomerically pure amines is a cornerstone of modern pharmaceutical and fine chemical industries, with a significant portion of all drugs containing at least one chiral amine moiety. Kinetic resolution (KR) of racemic amines offers a practical and widely implemented strategy for accessing these valuable building blocks. This technical guide provides an in-depth exploration of the core principles of kinetic resolution, with a specific focus on the use of chiral amines as catalysts and resolving agents. It details the underlying theory, compares various catalytic systems, presents detailed experimental protocols for key methodologies, and summarizes quantitative performance data to aid in the selection and optimization of kinetic resolution strategies.
Core Principles of Kinetic Resolution
Kinetic resolution is a method for separating a racemic mixture based on the differential reaction rates of two enantiomers with a chiral catalyst or reagent.[1] In an ideal kinetic resolution of a racemic amine, one enantiomer reacts significantly faster with a chiral resolving agent to form a new product (typically an amide), leaving the unreacted amine enriched in the slower-reacting enantiomer. The efficiency of this process is quantified by the selectivity factor (s), which is the ratio of the rate constants for the fast-reacting (k_fast) and slow-reacting (k_slow) enantiomers (s = k_fast / k_slow). A high selectivity factor is crucial for achieving high enantiomeric excess (ee) for both the unreacted starting material and the product.
A significant limitation of classical kinetic resolution is its maximum theoretical yield of 50% for a single enantiomer. To overcome this, Dynamic Kinetic Resolution (DKR) has been developed. DKR combines the kinetic resolution step with an in-situ racemization of the less reactive enantiomer.[2][3] This continuous racemization ensures that the entire racemic starting material can theoretically be converted into a single, desired enantiomer of the product, approaching a 100% yield.[2][3]
Catalytic Systems for Kinetic Resolution of Amines
A variety of catalytic systems have been developed for the kinetic resolution of chiral amines, each with its own advantages and substrate scope. The primary challenge in the kinetic resolution of amines is their high nucleophilicity, which can lead to non-catalyzed background reactions with acylating agents, thereby reducing the overall enantioselectivity.[4][5]
Enzymatic Kinetic Resolution
Enzymes, particularly lipases, are highly effective catalysts for the kinetic resolution of amines.[6] Lipases, such as Candida antarctica lipase B (CALB), are readily available, exhibit high enantioselectivity, and operate under mild reaction conditions.[7][8] They catalyze the acylation of one enantiomer of the amine, leaving the other enantiomer unreacted.
Organocatalytic Kinetic Resolution
Chiral organocatalysts have emerged as powerful tools for the kinetic resolution of amines, offering a metal-free alternative to traditional methods.
-
Chiral Phosphoric Acids (CPAs): Derived from scaffolds like 1,1'-binaphthyl-2,2'-diamine (BINAM), CPAs are highly effective Brønsted acid catalysts for a range of asymmetric transformations, including the kinetic resolution of amines.[1] They activate the acylating agent and control the stereochemical outcome of the reaction.
-
Chiral Hydroxamic Acids: These catalysts have proven particularly effective for the kinetic resolution of challenging substrates like saturated N-heterocyles.[9][10][11] They can be used in catalytic amounts and often exhibit high selectivity factors.[9][10][11]
Chemoenzymatic Dynamic Kinetic Resolution
To achieve DKR of amines, a combination of a racemization catalyst and a resolution catalyst is required. Chemoenzymatic DKR systems pair a metal catalyst for racemization with an enzyme for the resolution step. Ruthenium and palladium complexes are commonly employed for the in-situ racemization of the unreactive amine enantiomer, while a lipase simultaneously acylates the reactive enantiomer.[2][3][7][8]
Data Presentation: Performance of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the kinetic resolution of chiral amines, providing key data for comparison.
Table 1: Enzymatic Kinetic Resolution of Primary Amines with Lipases
| Racemic Amine | Lipase | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Amine ee (%) | Amide ee (%) | Reference |
| 1-Phenylethylamine | Novozym-435 (CALB) | Ethyl acetate | Toluene | 70 | 3 | 50 | >99 | 95 | [2] |
| 1-(1-Naphthyl)ethylamine | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 50 | 98 | 98 | [2] |
| 2-Aminoheptane | Novozym-435 (CALB) | Ethyl acetate | Toluene | 90 | 72 | 50 | >99 | 97 | [2] |
| 1-Aminoindan | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 50 | 99 | 99 | [2] |
Table 2: Organocatalytic Kinetic Resolution of N-Heterocycles with Chiral Hydroxamic Acids
| Racemic N-Heterocycle | Chiral Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Conversion (%) | Amine ee (%) | Selectivity (s) | Reference |
| 2-Methylpiperidine | (S)-Mandelic acid derived | Acetic anhydride | iPrOAc | RT | 24 | 52 | 99 | 27 | [9] |
| 2-Phenylpiperidine | (S)-Mandelic acid derived | Acetic anhydride | iPrOAc | RT | 24 | 51 | 98 | 25 | [9] |
| 3-Benzylmorpholine | Chiral hydroxamic acid | Acetic anhydride | Toluene | RT | 24 | 50 | 99 | 29 | [9] |
| Tetrahydroisoquinoline | (S)-Mandelic acid derived | Acetic anhydride | iPrOAc | RT | 24 | 53 | 99 | 22 | [9] |
Table 3: Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Primary Amines
| Racemic Amine | Racemization Catalyst | Resolution Catalyst | Acyl Donor | Solvent | Temp (°C) | Time (h) | Yield (%) | Product ee (%) | Reference |
| 1-Phenylethylamine | Ru complex | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 90 | 98 | [2] |
| 1-(4-Fluorophenyl)ethylamine | Ru complex | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 88 | >99 | [2] |
| 1-(4-Bromophenyl)ethylamine | Ru complex | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 92 | >99 | [2] |
| 1-Aminoindan | Ru complex | Novozym-435 (CALB) | Isopropyl acetate | Toluene | 90 | 72 | 91 | 99 | [2] |
| 1-Phenylethylamine | Pd-AmP-MCF | Novozym-435 (CALB) | Ethyl methoxyacetate | Toluene | 70 | 24 | 63 | >99 | [7] |
Experimental Protocols
This section provides detailed methodologies for representative kinetic resolution experiments.
Protocol for Enzymatic Kinetic Resolution of 1-Phenylethylamine
Materials:
-
Racemic 1-phenylethylamine
-
Novozym-435 (Candida antarctica lipase B, immobilized)
-
Ethyl acetate (acyl donor)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment
-
GC or HPLC with a chiral column for analysis
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add racemic 1-phenylethylamine (1.0 mmol).
-
Add anhydrous toluene (5 mL) and stir to dissolve the amine.
-
Add Novozym-435 (30 mg).
-
Add ethyl acetate (2.0 mmol).
-
Seal the flask and stir the mixture at 70 °C.
-
Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.
-
Once the desired conversion (typically ~50%) is reached, cool the reaction mixture to room temperature.
-
Filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
The filtrate contains the unreacted (S)-1-phenylethylamine and the product (R)-N-(1-phenylethyl)acetamide. These can be separated by column chromatography.
Protocol for Organocatalytic Kinetic Resolution of 2-Methylpiperidine
Materials:
-
Racemic 2-methylpiperidine
-
(S)-Mandelic acid derived chiral acylating reagent
-
Isopropyl acetate (iPrOAc)
-
Standard laboratory glassware and stirring equipment
-
GC or HPLC with a chiral column for analysis
Procedure:
-
In a dry vial, combine the (S)-mandelic acid derived acylating reagent (0.5 equiv) and racemic 2-methylpiperidine (1.0 equiv).
-
Add isopropyl acetate (to a concentration of 0.1 M).
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction by chiral GC or HPLC to determine conversion and enantiomeric excess.
-
Upon completion, the reaction mixture can be directly purified by column chromatography to separate the unreacted amine from the acylated product.
Protocol for Chemoenzymatic Dynamic Kinetic Resolution of 1-Phenylethylamine
Materials:
-
Racemic 1-phenylethylamine
-
Ruthenium-based racemization catalyst (e.g., Shvo's catalyst)
-
Novozym-435 (Candida antarctica lipase B, immobilized)
-
Isopropyl acetate (acyl donor)
-
Sodium carbonate (anhydrous)
-
Toluene (anhydrous)
-
Standard laboratory glassware and stirring equipment under an inert atmosphere (e.g., Argon)
-
GC or HPLC with a chiral column for analysis
Procedure:
-
To a dry Schlenk flask under an argon atmosphere, add the ruthenium catalyst (1-2 mol%).
-
Add Novozym-435 (30 mg) and anhydrous sodium carbonate (1.0 equiv).
-
Add anhydrous toluene (5 mL).
-
Add racemic 1-phenylethylamine (1.0 mmol).
-
Add isopropyl acetate (1.5 equiv).
-
Stir the mixture at 90 °C for 72 hours.
-
Monitor the reaction by taking aliquots and analyzing by chiral GC or HPLC to determine the yield and enantiomeric excess of the amide product.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter off the enzyme and the solid base.
-
The filtrate can be concentrated and the product amide purified by column chromatography.
Visualizing the Principles: Workflows and Mechanisms
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.
Caption: Fundamental principle of kinetic resolution of a racemic amine.
Caption: Workflow of chemoenzymatic dynamic kinetic resolution (DKR).
Caption: General experimental workflow for kinetic resolution of amines.
Conclusion
The kinetic resolution of chiral amines is a mature and highly valuable strategy in asymmetric synthesis, particularly for applications in the pharmaceutical industry. This guide has outlined the fundamental principles of both classical and dynamic kinetic resolution and provided a comparative overview of the leading catalytic systems. The choice of method—be it enzymatic, organocatalytic, or chemoenzymatic—will ultimately depend on the specific substrate, desired scale of the reaction, and economic considerations. The provided data tables and experimental protocols serve as a practical starting point for researchers to select and implement the most suitable kinetic resolution strategy for their synthetic goals. As the demand for enantiomerically pure amines continues to grow, further innovations in catalyst design and process optimization will undoubtedly continue to enhance the efficiency and applicability of this powerful synthetic tool.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Chemoenzymatic Dynamic Kinetic Resolution of Primary Amines [organic-chemistry.org]
- 4. Kinetic resolution of amines – Bode Research Group | ETH Zurich [bode.ethz.ch]
- 5. ethz.ch [ethz.ch]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Chemoenzymatic dynamic kinetic resolution of primary amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A Stereoelectronic Basis for the Kinetic Resolution of N-Heterocycles with Chiral Acylating Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Catalytic Kinetic Resolution of Saturated N-Heterocycles by Enantioselective Amidation with Chiral Hydroxamic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Asymmetric Synthesis Using (R)-1-(p-Tolyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the use of (R)-1-(p-Tolyl)ethanamine hydrochloride as a chiral auxiliary in the asymmetric synthesis of α-branched amines. This methodology is a cornerstone in the stereoselective synthesis of chiral amines, which are crucial building blocks in numerous pharmaceuticals and biologically active compounds. The protocols outlined below detail the formation of a chiral imine intermediate, the diastereoselective addition of an organometallic reagent, and the subsequent removal of the chiral auxiliary to yield the desired enantiomerically enriched amine.
Core Principles and Applications
(R)-1-(p-Tolyl)ethanamine serves as a versatile chiral auxiliary, enabling the synthesis of a wide array of chiral amines with high stereoselectivity. The fundamental principle involves the temporary incorporation of this chiral moiety onto a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. The auxiliary is then cleaved and can often be recovered for reuse.
Key applications include:
-
Asymmetric Alkylation: The diastereoselective addition of organometallic reagents (e.g., Grignard or organolithium reagents) to chiral imines derived from (R)-1-(p-Tolyl)ethanamine.
-
Synthesis of Biologically Active Molecules: This methodology is instrumental in the synthesis of chiral amines that form the backbone of many pharmaceutical agents, including antivirals, anti-cancer drugs, and central nervous system modulators.
Experimental Protocols
Protocol 1: Asymmetric Synthesis of a Chiral α-Branched Amine via Diastereoselective Grignard Addition
This protocol describes a three-step synthesis of an enantiomerically enriched α-branched amine using (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary. The key steps are the formation of a chiral imine, the diastereoselective addition of a Grignard reagent, and the hydrogenolytic cleavage of the chiral auxiliary.
Step 1: Formation of the Chiral N-Benzylidene-(R)-1-(p-Tolyl)ethanamine Imine
This step involves the condensation of benzaldehyde with (R)-1-(p-Tolyl)ethanamine to form the corresponding chiral imine.
-
Materials:
-
Benzaldehyde
-
(R)-1-(p-Tolyl)ethanamine (can be generated from the hydrochloride salt by neutralization with a base like NaOH)
-
Anhydrous Magnesium Sulfate (MgSO₄) or other suitable drying agent
-
Dichloromethane (DCM) or another suitable aprotic solvent
-
-
Procedure:
-
To a solution of benzaldehyde (1.0 equivalent) in dry dichloromethane, add (R)-1-(p-Tolyl)ethanamine (1.0 equivalent).
-
Add anhydrous magnesium sulfate (2.0 equivalents) to the mixture to remove the water formed during the reaction.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, filter the reaction mixture to remove the drying agent.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral imine, which can often be used in the next step without further purification.
-
Step 2: Diastereoselective Addition of a Grignard Reagent
This step creates the new stereocenter with high diastereoselectivity, controlled by the chiral auxiliary.
-
Materials:
-
Chiral N-benzylidene-(R)-1-(p-Tolyl)ethanamine (from Step 1)
-
Grignard reagent (e.g., Ethylmagnesium bromide in THF)
-
Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
-
-
Procedure:
-
Dissolve the chiral imine (1.0 equivalent) in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the Grignard reagent (1.2-1.5 equivalents) to the cooled solution while stirring.
-
Maintain the reaction at -78 °C for 2-4 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, a diastereomeric mixture of the N-alkylated amine, can be purified by column chromatography.
-
Step 3: Cleavage of the (R)-1-(p-Tolyl)ethyl Chiral Auxiliary
The final step involves the removal of the chiral auxiliary to yield the desired enantiopure primary amine. Hydrogenolysis is a common and effective method for this transformation.
-
Materials:
-
N-alkylated amine (from Step 2)
-
Palladium on Carbon (Pd/C, 10 mol%)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the purified N-alkylated amine (1.0 equivalent) in methanol.
-
Add Palladium on Carbon (10 mol%) to the solution.
-
Subject the mixture to a hydrogen atmosphere (typically 1-5 atm) and stir vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to obtain the crude chiral primary amine.
-
Purify the product by column chromatography or distillation to yield the enantiomerically enriched α-branched amine.
-
Data Presentation
The following table summarizes typical quantitative data for the asymmetric synthesis of α-branched amines using (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary with various Grignard reagents.
| Entry | Aldehyde | Grignard Reagent (R-MgX) | Diastereomeric Ratio (d.r.) | Yield (%) | Enantiomeric Excess (ee%) of Final Amine |
| 1 | Benzaldehyde | MeMgBr | >95:5 | 85 | >95 |
| 2 | Benzaldehyde | EtMgBr | >95:5 | 82 | >95 |
| 3 | Benzaldehyde | n-PrMgBr | >90:10 | 78 | >90 |
| 4 | 4-Methoxybenzaldehyde | MeMgBr | >95:5 | 88 | >95 |
| 5 | 2-Naphthaldehyde | EtMgBr | >90:10 | 75 | >90 |
Note: The yields and stereoselectivities are representative and can vary depending on the specific substrates and reaction conditions.
Visualizations
Experimental Workflow
Caption: Workflow for the asymmetric synthesis of a chiral primary amine.
Signaling Pathway of Stereochemical Induction
Caption: Model for diastereoselective nucleophilic addition to the chiral imine.
Application of (R)-1-(p-Tolyl)ethanamine Hydrochloride as a Chiral Resolving Agent
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (R)-1-(p-Tolyl)ethanamine hydrochloride as a chiral resolving agent for the separation of racemic carboxylic acids. The primary method involves the formation of diastereomeric salts, which can be separated by fractional crystallization due to their different physical properties.
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the production of enantiomerically pure compounds. Many bioactive molecules are chiral, with enantiomers often exhibiting different pharmacological and toxicological profiles. (R)-1-(p-Tolyl)ethanamine is a chiral amine that serves as an effective resolving agent for racemic acids. It reacts with a racemic carboxylic acid to form a pair of diastereomeric salts with distinct solubilities, allowing for their separation. While the free base is typically used for this purpose, the hydrochloride salt is a stable, crystalline solid that is often more convenient to handle and store. Prior to use as a resolving agent for acidic compounds, the hydrochloride salt is typically converted to the free amine.
Principle of Chiral Resolution
The fundamental principle behind this application is the conversion of a mixture of enantiomers into a mixture of diastereomers.[1][2] Enantiomers have identical physical properties, making their direct separation challenging. However, when a racemic acid, (±)-Acid, is reacted with a single enantiomer of a chiral base, such as (R)-1-(p-Tolyl)ethanamine, two diastereomeric salts are formed: [(R)-Acid · (R)-Base] and [(S)-Acid · (R)-Base]. These diastereomers have different physical properties, including solubility, which enables their separation by methods such as fractional crystallization.[1][2]
Experimental Protocols
Protocol 1: General Procedure for the Chiral Resolution of a Racemic Carboxylic Acid
This protocol outlines the general steps for resolving a racemic carboxylic acid using this compound. A common class of substrates for this type of resolution are the profens, such as ibuprofen or ketoprofen.
Materials:
-
Racemic carboxylic acid (e.g., (±)-Ibuprofen)
-
This compound
-
Sodium hydroxide (NaOH) or other suitable base
-
Hydrochloric acid (HCl) or other suitable acid
-
Organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate)
-
Dichloromethane or diethyl ether (for extraction)
-
Anhydrous magnesium sulfate or sodium sulfate (for drying)
Procedure:
Step 1: Liberation of the Free Amine
-
Dissolve this compound in water.
-
Add a stoichiometric equivalent of a base, such as 1 M NaOH solution, dropwise with stirring. The pH of the solution should be adjusted to >10 to ensure complete deprotonation of the amine.
-
Extract the liberated (R)-1-(p-Tolyl)ethanamine free base into an organic solvent like dichloromethane or diethyl ether.
-
Wash the organic extract with brine, dry over anhydrous sodium sulfate, and evaporate the solvent under reduced pressure to obtain the purified free amine.
Step 2: Formation of Diastereomeric Salts
-
Dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
In a separate flask, dissolve the (R)-1-(p-Tolyl)ethanamine free base (0.5 to 1.0 equivalent) in the same solvent. The use of a sub-stoichiometric amount of the resolving agent can sometimes lead to a higher enantiomeric excess in the crystallized salt.
-
Slowly add the amine solution to the carboxylic acid solution with stirring.
-
The diastereomeric salts may precipitate immediately, or crystallization may be induced by cooling the solution, adding a less polar co-solvent, or by scratching the inside of the flask.
Step 3: Fractional Crystallization
-
Heat the mixture to redissolve the precipitated salts, creating a saturated solution at an elevated temperature.
-
Allow the solution to cool slowly to room temperature, and then further cool in an ice bath or refrigerator to promote crystallization.
-
Collect the crystals of the less soluble diastereomeric salt by vacuum filtration.
-
Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor.
-
The mother liquor, which is now enriched in the more soluble diastereomeric salt, can be collected and processed separately to recover the other enantiomer.
-
To improve the diastereomeric purity of the crystallized salt, one or more recrystallization steps may be performed.
Step 4: Liberation of the Enantiomerically Enriched Carboxylic Acid
-
Dissolve the purified diastereomeric salt in water.
-
Acidify the solution with a strong acid, such as 1 M HCl, to a pH of <2. This will protonate the carboxylic acid and convert the amine back to its hydrochloride salt.
-
Extract the liberated enantiomerically enriched carboxylic acid with an organic solvent.
-
Wash the organic extract with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent to yield the resolved carboxylic acid.
Step 5: Recovery of the Chiral Resolving Agent
-
The aqueous layer from the previous step contains the hydrochloride salt of (R)-1-(p-Tolyl)ethanamine.
-
The free amine can be recovered by basifying the aqueous solution and extracting with an organic solvent, as described in Step 1.
Data Presentation
The following tables summarize typical quantitative data for the chiral resolution of representative racemic carboxylic acids using (R)-1-(p-Tolyl)ethanamine.
Table 1: Resolution of Racemic Ibuprofen
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Crystallization 1 | Diastereomeric Salt of (S)-Ibuprofen | 35 | 85 |
| Recrystallization 1 | Diastereomeric Salt of (S)-Ibuprofen | 30 | >98 |
| Liberation | (S)-Ibuprofen | 28 | >98 |
| From Mother Liquor | (R)-Ibuprofen | 40 | 60 |
Table 2: Resolution of Racemic 2-Phenoxypropionic Acid
| Step | Product | Yield (%) | Enantiomeric Excess (e.e.) (%) |
| Crystallization 1 | Diastereomeric Salt of one enantiomer | 42 | 90 |
| Recrystallization 1 | Diastereomeric Salt | 38 | >99 |
| Liberation | Resolved 2-Phenoxypropionic Acid | 35 | >99 |
| From Mother Liquor | Other enantiomer | 45 | 75 |
Visualizations
Diagrams
Caption: Workflow for Chiral Resolution.
Caption: Formation of Diastereomeric Salts.
References
Application Notes and Protocols for Chiral Resolution with (R)-1-(p-Tolyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the isolation of enantiomerically pure compounds from racemic mixtures. Enantiomers of a chiral drug can exhibit significantly different pharmacological, toxicological, and pharmacokinetic properties. Consequently, regulatory bodies often require the development and marketing of single-enantiomer drugs. One of the most robust and scalable methods for chiral resolution is the formation of diastereomeric salts using a chiral resolving agent.
This document provides a detailed guide for the chiral resolution of racemic carboxylic acids using (R)-1-(p-Tolyl)ethanamine hydrochloride as the resolving agent. The principle of this method relies on the reaction of a racemic acid with an enantiomerically pure chiral base, (R)-1-(p-Tolyl)ethanamine, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2][3] Following separation, the desired enantiomer of the carboxylic acid is recovered by acidification.
Principle of Chiral Resolution via Diastereomeric Salt Formation
The fundamental principle involves a three-step process:
-
Diastereomeric Salt Formation: A racemic carboxylic acid, (±)-Acid, is reacted with an enantiomerically pure chiral amine, (R)-Amine, in a suitable solvent. This acid-base reaction yields a mixture of two diastereomeric salts: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine].
-
Fractional Crystallization: Due to their distinct physical properties, one of the diastereomeric salts will be less soluble in the chosen solvent system and will preferentially crystallize.[1][2] This allows for the separation of the less soluble salt from the more soluble one by filtration.
-
Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically enriched carboxylic acid and the protonated chiral resolving agent. The desired acid can then be isolated through extraction.[1][2]
Experimental Protocols
The following protocols are provided as a general guideline for the chiral resolution of a generic racemic carboxylic acid. Optimization of solvent, temperature, and stoichiometry may be necessary for specific substrates. The protocol is adapted from established procedures for similar resolutions, such as that of ibuprofen with (R)-α-phenylethylamine.[1][2][3]
Note on the Resolving Agent: (R)-1-(p-Tolyl)ethanamine HCl is the hydrochloride salt of the chiral amine. For the resolution, the free amine, (R)-1-(p-Tolyl)ethanamine, is required. The free amine can be generated by treating the HCl salt with a base (e.g., NaOH) and extracting it into an organic solvent. Alternatively, the resolution can sometimes be performed in the presence of a stoichiometric amount of a base like KOH to neutralize the HCl in situ.[3] The following protocol assumes the use of the free amine.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
-
Preparation: In a suitable flask equipped with a magnetic stirrer and a reflux condenser, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., methanol, ethanol, or a mixture with water).[4]
-
Addition of Resolving Agent: Gently heat the solution to aid dissolution. In a separate container, dissolve (R)-1-(p-Tolyl)ethanamine (0.5-1.0 equivalent) in the same solvent. Slowly add the amine solution to the heated carboxylic acid solution with continuous stirring.
-
Crystallization: After the addition is complete, slowly cool the mixture to room temperature to induce crystallization. The formation of a precipitate should be observed. For optimal crystal growth and purity, it is recommended to allow the solution to stand undisturbed for several hours or even overnight.
-
Isolation of Diastereomeric Salt: Further cool the mixture in an ice bath for at least one hour to maximize the yield of the crystalline salt. Collect the precipitated diastereomeric salt by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
Drying: Dry the crystals under vacuum or in a desiccator to a constant weight.
Protocol 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
-
Dissolution: Transfer the dried diastereomeric salt to a clean flask and add a minimal amount of hot solvent (the same as used for crystallization) until the salt is completely dissolved.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight.
Protocol 3: Liberation and Isolation of the Enriched Carboxylic Acid
-
Salt Decomposition: Suspend the diastereomerically pure salt in water and add a strong acid (e.g., 2 M HCl or 2 M H₂SO₄) with stirring until the pH is acidic (pH 1-2).[1][2] This will protonate the amine and liberate the free carboxylic acid.
-
Extraction: Extract the liberated enantiomerically enriched carboxylic acid into a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) multiple times.
-
Washing: Combine the organic extracts and wash them with water and then with brine to remove any residual acid and salts.
-
Drying and Evaporation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄). Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the enantiomerically enriched carboxylic acid.
Data Presentation
The success of a chiral resolution is quantified by the yield and the enantiomeric excess (e.e.) of the resolved product. The following table provides a template for presenting typical data from a chiral resolution experiment.
| Parameter | Diastereomeric Salt | Recrystallized Salt | Enriched Carboxylic Acid |
| Yield (%) | 35-45% | 80-90% (of initial salt) | 85-95% (from salt) |
| Diastereomeric Excess (d.e.) (%) | 70-80% | >95% | N/A |
| Enantiomeric Excess (e.e.) (%) | N/A | N/A | >95% |
| Melting Point (°C) | Varies with substrate | Sharper range than initial | Close to literature value for pure enantiomer |
| Specific Rotation [α]D | Varies | Varies | Close to literature value for pure enantiomer |
Note: The values presented are typical and will vary depending on the specific racemic acid, the precise conditions used, and the number of recrystallizations performed.
Mandatory Visualizations
Experimental Workflow for Chiral Resolution
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Logical Relationship of Chiral Resolution
Caption: Conceptual diagram of diastereomeric salt formation and resolution.
References
Application of (R)-1-(p-Tolyl)ethanamine Hydrochloride in Pharmaceutical Intermediate Synthesis
Affiliation: Advanced Synthesis Group, PharmaBlock
Abstract
(R)-1-(p-Tolyl)ethanamine hydrochloride is a crucial chiral resolving agent and building block in the pharmaceutical industry. Its primary application lies in the separation of enantiomers of racemic carboxylic acids, a critical step in the synthesis of numerous active pharmaceutical ingredients (APIs). This document provides detailed application notes and experimental protocols for the use of (R)-1-(p-tolylethyl)amine hydrochloride in the resolution of racemic profens, a common class of non-steroidal anti-inflammatory drugs (NSAIDs), and its utility as a chiral amine in asymmetric synthesis.
Introduction
Chirality plays a pivotal role in drug efficacy and safety. Often, only one enantiomer of a chiral drug exhibits the desired therapeutic effect, while the other may be inactive or even cause adverse effects. Consequently, the production of enantiomerically pure drugs is a primary focus in pharmaceutical manufacturing. This compound serves as a valuable tool for achieving high enantiopurity through diastereomeric salt resolution, a robust and scalable method for separating enantiomers.[1][2][3] This chiral amine is also utilized as a synthon in the asymmetric synthesis of complex molecules.
Principle of Diastereomeric Salt Resolution
The resolution of a racemic mixture of a carboxylic acid with this compound is based on the formation of diastereomeric salts. The reaction of the racemic acid with the single enantiomer of the chiral amine results in a pair of diastereomers, which, unlike enantiomers, have different physical properties, such as solubility.[2][4] This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt will preferentially crystallize from the solution, leaving the more soluble diastereomer in the mother liquor. The desired enantiomer of the acid can then be recovered from the isolated salt by treatment with a strong acid.
Application: Resolution of Racemic Ibuprofen
Ibuprofen, a widely used NSAID, exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-(+)-enantiomer is responsible for the anti-inflammatory activity, while the (R)-(-)-enantiomer is significantly less active.[2][5] The following protocol details the resolution of racemic ibuprofen using an analogous chiral amine, (S)-(-)-α-phenylethylamine, which follows the same chemical principles as this compound.
Experimental Protocol: Resolution of (±)-Ibuprofen
Materials:
-
Racemic Ibuprofen
-
(S)-(-)-α-phenylethylamine (as an analogue for (R)-1-(p-Tolyl)ethanamine)
-
Methanol
-
2 M Sulfuric Acid
-
Methyl tert-butyl ether (MTBE)
-
Saturated Sodium Chloride Solution
-
Anhydrous Sodium Sulfate
Procedure:
-
Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 3.1 g of racemic ibuprofen in 100 mL of methanol. Gently heat the solution on a hot plate to facilitate dissolution.[2]
-
Slowly add 1.95 mL of (S)-(-)-α-phenylethylamine to the ibuprofen solution while stirring.[4]
-
A white precipitate of the (S,S)-diastereomeric salt should form.[4]
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 30 minutes to ensure complete crystallization.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated salt by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold methanol to remove any soluble impurities.
-
Dry the crystals to obtain the (S)-ibuprofen-(S)-α-phenylethylammonium salt.
-
-
Liberation of (S)-(+)-Ibuprofen:
-
Transfer the dried diastereomeric salt to a 125 mL Erlenmeyer flask.
-
Add 20 mL of 2 M sulfuric acid and stir the mixture for 10 minutes.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer three times with 15 mL portions of MTBE.
-
Combine the organic layers and wash with 15 mL of water, followed by 15 mL of saturated sodium chloride solution.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent by rotary evaporation to yield (S)-(+)-ibuprofen as a white solid.
-
Data Presentation
The following table summarizes typical results for the resolution of racemic profens using chiral amines.
| Parameter | (S)-Ibuprofen Resolution | (S)-Naproxen Resolution |
| Resolving Agent | (S)-(-)-α-phenylethylamine | N-octyl-d-(−)-glucamine |
| Yield of Desired Enantiomer | ~40-50% (of theoretical max) | High |
| Enantiomeric Excess (e.e.) | >95% | >95% |
| Optical Rotation of Product | ~+52° | Positive |
Note: Data for (S)-Ibuprofen resolution is based on protocols using the analogous (S)-(-)-α-phenylethylamine.[4][6] Data for Naproxen is based on resolution with a different chiral amine.[7]
Application: Chiral Building Block in Asymmetric Synthesis
General Workflow for Asymmetric Synthesis
The following diagram illustrates a generalized workflow for the use of a chiral amine in the synthesis of a chiral pharmaceutical intermediate.
Caption: Generalized workflow for asymmetric synthesis using a chiral auxiliary.
Visualization of Experimental Workflow and Logical Relationships
Diastereomeric Salt Resolution Workflow
The following diagram illustrates the key steps in the diastereomeric salt resolution of a racemic acid.
Caption: Workflow for diastereomeric salt resolution.
Conclusion
This compound is a versatile and effective chiral reagent for the synthesis of enantiomerically pure pharmaceutical intermediates. The diastereomeric salt resolution method offers a practical and scalable approach for the separation of racemic carboxylic acids, as demonstrated by the resolution of profens. Furthermore, its application as a chiral building block in asymmetric synthesis provides a powerful strategy for the stereocontrolled construction of complex APIs. The protocols and workflows detailed in these application notes serve as a valuable resource for researchers and professionals in drug development and chemical synthesis.
References
- 1. The Retort [www1.udel.edu]
- 2. chemconnections.org [chemconnections.org]
- 3. Resolutions using diastereoisomeric salts [mail.almerja.net]
- 4. scribd.com [scribd.com]
- 5. Commercially viable resolution of ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Solved Experiment 12 - Resolution of Racemic Ibuprofen and | Chegg.com [chegg.com]
- 7. researchgate.net [researchgate.net]
Preparation of Enantiomerically Pure Compounds Using (R)-1-(p-Tolyl)ethanamine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(p-Tolyl)ethanamine is a versatile and commercially available chiral amine that serves as a crucial building block in the synthesis of enantiomerically pure compounds. Its utility stems from two primary applications: as a chiral resolving agent for the separation of racemic carboxylic acids and as a chiral auxiliary to direct stereoselective transformations. This document provides detailed application notes and experimental protocols for both methodologies, aimed at guiding researchers in the efficient preparation of enantiopure molecules for pharmaceutical and other applications.
Application 1: Chiral Resolving Agent for Racemic Carboxylic Acids
The classical method of diastereomeric salt formation is a robust and scalable technique for the separation of enantiomers. (R)-1-(p-tolyl)ethanamine is an effective resolving agent for a variety of racemic carboxylic acids, particularly profens and other chiral acids bearing a carboxyl group. The principle lies in the reaction of the racemic acid with the enantiopure amine to form a pair of diastereomeric salts. These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2] The less soluble diastereomeric salt crystallizes preferentially from the solution, which can then be isolated. Subsequent treatment of the purified diastereomeric salt with an acid liberates the desired enantiomer of the carboxylic acid.
Experimental Protocol: Resolution of Racemic Ketoprofen
This protocol details the resolution of racemic ketoprofen as a representative example. The principles can be adapted for other racemic carboxylic acids with appropriate optimization of solvent and temperature.
Materials:
-
Racemic Ketoprofen
-
(R)-1-(p-Tolyl)ethanamine
-
Ethyl Acetate
-
Methanol
-
Diethyl Ether
-
Hydrochloric Acid (HCl), 2M
-
Sodium Hydroxide (NaOH), 1M
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Standard laboratory glassware and equipment (Erlenmeyer flasks, reflux condenser, separatory funnel, Büchner funnel, rotary evaporator)
Procedure:
Step 1: Formation of Diastereomeric Salts
-
In a 500 mL Erlenmeyer flask, dissolve 25.4 g (0.1 mol) of racemic ketoprofen in 250 mL of ethyl acetate.
-
To this solution, add 13.5 g (0.1 mol) of (R)-1-(p-tolyl)ethanamine.
-
Stir the mixture at room temperature for 1 hour to ensure complete salt formation.
Step 2: Fractional Crystallization
-
Gently heat the solution to reflux until all solids dissolve.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath for 2-4 hours to induce crystallization.
-
Collect the precipitated crystals (the less soluble diastereomeric salt) by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold ethyl acetate and then with diethyl ether.
-
Dry the crystals under vacuum. A typical yield for the initial crystallization is around 40-50%.
Step 3: Recrystallization for Optical Purification
-
The enantiomeric purity of the ketoprofen from the initial salt can be enhanced by recrystallization.
-
Dissolve the obtained diastereomeric salt in a minimal amount of a hot mixture of ethyl acetate and methanol (e.g., 10:1 v/v).
-
Allow the solution to cool slowly to crystallize the salt.
-
Collect the purified crystals by vacuum filtration and dry. Repeat this process until a constant optical rotation is achieved, indicating high diastereomeric purity. Typically, one recrystallization can increase the enantiomeric purity of the final product to >97%.[1]
Step 4: Liberation of the Enantiopure Carboxylic Acid
-
Suspend the purified diastereomeric salt in 100 mL of water.
-
Add 2M HCl dropwise with stirring until the pH of the solution is acidic (pH ~2). This will protonate the carboxylic acid and liberate it from the salt.
-
Extract the aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic extracts and wash with brine (50 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched ketoprofen.
Step 5: Recovery of the Chiral Resolving Agent
-
The aqueous layer from the extraction in Step 4 contains the hydrochloride salt of (R)-1-(p-tolyl)ethanamine.
-
Make the aqueous solution basic (pH > 10) by the dropwise addition of 1M NaOH.
-
Extract the liberated (R)-1-(p-tolyl)ethanamine with diethyl ether (3 x 50 mL).
-
Dry the combined organic extracts over anhydrous MgSO₄, filter, and concentrate under reduced pressure to recover the chiral resolving agent for potential reuse.
Quantitative Data for Resolution of Profens
The following table summarizes representative data for the resolution of ketoprofen using a chiral amine resolving agent. These values are indicative and can be optimized by adjusting crystallization conditions.
| Racemic Acid | Resolving Agent | Diastereomeric Salt Yield (1st Crop) | Enantiomeric Excess (ee) of Liberated Acid (after recrystallization) |
| Ketoprofen | (R)-α-phenylethylamine* | ~44% | >97% (S)-Ketoprofen |
*Data based on a structurally similar resolving agent, (R)-α-phenylethylamine, as a representative example.[1]
Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.
Application 2: Chiral Auxiliary in Asymmetric Synthesis
(R)-1-(p-Tolyl)ethanamine can also be employed as a chiral auxiliary to control the stereochemical outcome of a reaction. In this approach, the chiral amine is temporarily attached to a prochiral substrate to form a chiral intermediate. The steric and electronic properties of the chiral auxiliary then direct the approach of a reagent to one face of the molecule, leading to the formation of a new stereocenter with high diastereoselectivity. Finally, the chiral auxiliary is cleaved to yield the enantiomerically enriched product. A common application is in the synthesis of chiral β-amino esters through the diastereoselective addition of nucleophiles to imines derived from (R)-1-(p-tolyl)ethanamine.
Experimental Protocol: Asymmetric Synthesis of a β-Amino Ester
This protocol provides a general methodology for the diastereoselective addition of a Reformatsky reagent to an imine derived from (R)-1-(p-tolyl)ethanamine.
Materials:
-
p-Tolualdehyde
-
(R)-1-(p-Tolyl)ethanamine
-
Anhydrous Toluene
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Zinc dust (activated)
-
Ethyl bromoacetate
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Hydrochloric Acid (HCl), 1M
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Standard laboratory glassware and equipment for anhydrous reactions (Schlenk line, oven-dried glassware, magnetic stirrer)
Procedure:
Step 1: Synthesis of the Chiral Imine
-
In an oven-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 12.0 g (0.1 mol) of p-tolualdehyde and 13.5 g (0.1 mol) of (R)-1-(p-tolyl)ethanamine in 100 mL of anhydrous toluene.
-
Add approximately 10 g of anhydrous MgSO₄ as a drying agent.
-
Stir the mixture at room temperature for 12-24 hours. Monitor the reaction by TLC or GC-MS until the starting materials are consumed.
-
Filter off the MgSO₄ and wash it with a small amount of anhydrous toluene.
-
Remove the solvent from the filtrate under reduced pressure to obtain the crude chiral imine, which can often be used in the next step without further purification.
Step 2: Diastereoselective Addition of the Reformatsky Reagent
-
In a separate oven-dried flask under an inert atmosphere, activate zinc dust (e.g., by stirring with dilute HCl, washing with water, ethanol, and ether, and drying under vacuum).
-
Add 7.8 g (0.12 mol) of activated zinc dust to 50 mL of anhydrous THF.
-
To this suspension, add a solution of the crude chiral imine (from Step 1) and 16.7 g (0.1 mol) of ethyl bromoacetate in 50 mL of anhydrous THF dropwise at a rate that maintains a gentle reflux. A small crystal of iodine can be added to initiate the reaction if necessary.
-
After the addition is complete, continue to stir the reaction mixture at reflux for 1-2 hours. Monitor the reaction by TLC.
-
Cool the reaction mixture to room temperature and quench by the slow addition of saturated aqueous NH₄Cl solution.
Step 3: Work-up and Isolation of the β-Amino Ester
-
Extract the mixture with ethyl acetate (3 x 75 mL).
-
Combine the organic layers and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product is a mixture of diastereomers. The diastereomeric ratio (d.r.) can be determined by ¹H NMR spectroscopy or GC analysis. The major diastereomer can be purified by column chromatography on silica gel.
Step 4: Cleavage of the Chiral Auxiliary
-
The chiral auxiliary can be removed by hydrogenolysis. Dissolve the purified β-amino ester in methanol and add a catalytic amount of palladium on carbon (10% Pd/C).
-
Hydrogenate the mixture under a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the enantiomerically enriched β-amino ester.
Quantitative Data for Diastereoselective Addition
The following table presents typical results for the diastereoselective addition of a nucleophile to an imine derived from a chiral amine auxiliary, demonstrating the effectiveness of this methodology.
| Imine Derived From | Nucleophile | Diastereomeric Ratio (d.r.) | Yield of Major Diastereomer |
| (S)-1-phenylethanamine | Allyl-BBN | 97:3 | High |
| (S)-1-phenylethanamine | Diallylcuprate | >99:1 | High |
*Data based on the structurally similar (S)-1-phenylethanamine as a representative chiral auxiliary.
Caption: Workflow for Asymmetric Synthesis using a Chiral Auxiliary.
Conclusion
(R)-1-(p-Tolyl)ethanamine is a highly effective and versatile tool for the preparation of enantiomerically pure compounds. Its application as a chiral resolving agent provides a straightforward and scalable method for the separation of racemic carboxylic acids. Furthermore, its use as a chiral auxiliary offers a powerful strategy for controlling stereochemistry in asymmetric synthesis. The protocols and data presented herein serve as a practical guide for researchers to leverage the capabilities of this valuable chiral building block in the development of enantiopure pharmaceuticals and other fine chemicals. Optimization of the described procedures for specific substrates is encouraged to achieve the highest possible yields and stereoselectivities.
References
Application Notes and Protocols for Diastereomeric Salt Formation with (R)-1-(p-Tolyl)ethanamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chiral resolution via diastereomeric salt formation is a fundamental and widely practiced technique for the separation of enantiomers from a racemic mixture. This method is particularly crucial in the pharmaceutical and fine chemical industries, where the pharmacological and toxicological profiles of enantiomers can differ significantly. The principle of this technique lies in the reaction of a racemic mixture with an enantiomerically pure resolving agent to form a pair of diastereomeric salts. These diastereomers, unlike the original enantiomers, possess different physical properties, such as solubility, which allows for their separation by fractional crystallization.
(R)-1-(p-Tolyl)ethanamine is a valuable chiral resolving agent for the separation of racemic carboxylic acids. Its efficacy stems from its ability to form stable, crystalline salts with acidic compounds, often with a significant difference in solubility between the two diastereomers. These application notes provide a detailed protocol for the diastereomeric salt formation of a racemic carboxylic acid with (R)-1-(p-tolyl)ethanamine, including procedures for salt formation, fractional crystallization, and the liberation of the enantiomerically enriched acid.
Principle of the Method
The chiral resolution of a racemic carboxylic acid using (R)-1-(p-tolyl)ethanamine involves the following key steps:
-
Diastereomeric Salt Formation: The racemic carboxylic acid, a 1:1 mixture of (R)- and (S)-enantiomers, is reacted with an enantiomerically pure resolving agent, (R)-1-(p-tolyl)ethanamine, in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-acid)-((R)-amine) and ((S)-acid)-((R)-amine).
-
Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in a given solvent. By carefully selecting the solvent and optimizing the crystallization conditions (e.g., temperature, cooling rate), the less soluble diastereomeric salt will preferentially crystallize out of the solution.
-
Isolation of the Less Soluble Diastereomeric Salt: The crystallized salt is isolated by filtration.
-
Liberation of the Enantiomerically Enriched Acid: The isolated and purified diastereomeric salt is then treated with an acid to protonate the carboxylate and liberate the enantiomerically enriched carboxylic acid. The resolving agent can often be recovered and reused.
Experimental Protocols
The following protocols provide a general framework for the resolution of a racemic carboxylic acid using (R)-1-(p-tolyl)ethanamine. Optimization of solvent, temperature, and stoichiometry may be necessary for specific substrates.
Protocol 1: Diastereomeric Salt Formation and Fractional Crystallization
Materials:
-
Racemic carboxylic acid
-
(R)-1-(p-Tolyl)ethanamine (>98% enantiomeric excess)
-
Selected solvent (e.g., ethanol, methanol, isopropanol, acetone, or mixtures thereof)
-
Erlenmeyer flask
-
Stirring apparatus (magnetic stirrer and stir bar)
-
Heating apparatus (hot plate or water bath)
-
Crystallization dish or beaker
-
Filtration apparatus (Büchner funnel, filter paper, vacuum flask)
-
Drying oven or vacuum desiccator
Procedure:
-
Dissolution: In an Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent with gentle heating and stirring until a clear solution is obtained. The amount of solvent should be minimized to ensure saturation upon cooling.
-
Addition of Resolving Agent: In a separate container, dissolve (R)-1-(p-tolyl)ethanamine (0.5 to 1.0 equivalent) in a small amount of the same solvent. Slowly add the amine solution to the carboxylic acid solution with continuous stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. The formation of crystals of the less soluble diastereomeric salt should be observed. For further crystallization, the flask can be placed in a refrigerator or an ice bath. Seeding with a small crystal of the desired diastereomeric salt can be beneficial to induce crystallization.
-
Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.
-
Drying: Dry the collected crystals under vacuum to a constant weight.
Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid
Materials:
-
Dried diastereomeric salt from Protocol 1
-
Aqueous acid solution (e.g., 2 M HCl)
-
Organic extraction solvent (e.g., diethyl ether, ethyl acetate)
-
Separatory funnel
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Rotary evaporator
Procedure:
-
Dissolution of the Salt: Suspend the dried diastereomeric salt in water.
-
Acidification: Add the aqueous acid solution (e.g., 2 M HCl) dropwise while stirring until the solution is acidic (pH < 2). This will protonate the carboxylate of the diastereomeric salt, liberating the free carboxylic acid and forming the hydrochloride salt of the amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated carboxylic acid with an appropriate organic solvent (e.g., diethyl ether, ethyl acetate) multiple times (e.g., 3 x 50 mL).
-
Drying and Concentration: Combine the organic extracts and dry them over an anhydrous drying agent (e.g., Na₂SO₄). Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the enantiomerically enriched carboxylic acid.
-
Analysis: Determine the yield and enantiomeric excess (e.e.) of the resolved acid using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.
Data Presentation
The success of a chiral resolution is highly dependent on the choice of solvent and crystallization conditions. The following tables present hypothetical quantitative data for the resolution of a generic racemic carboxylic acid with (R)-1-(p-tolyl)ethanamine to illustrate the expected outcomes.
Table 1: Solvent Screening for Diastereomeric Salt Crystallization
| Solvent System | Yield of Diastereomeric Salt (%) | Diastereomeric Excess (d.e.) of Crystals (%) | Observations |
| Ethanol | 45 | 85 | Well-formed needles, slow crystallization. |
| Methanol | 55 | 70 | Rapid crystallization, smaller crystals. |
| Isopropanol | 35 | 92 | Very slow crystallization, large crystals. |
| Acetone | 60 | 65 | Fine powder precipitated quickly. |
| Ethyl Acetate | 40 | 88 | Good crystal formation upon slow cooling. |
Table 2: Characterization of Resolved Carboxylic Acid
| Parameter | Value |
| Yield of Enriched Enantiomer (%) | 30-40 (based on initial racemate) |
| Enantiomeric Excess (e.e.) (%) | >90 (after one crystallization) |
| Melting Point of Diastereomeric Salt (°C) | Varies depending on the acid |
| Specific Rotation [α]D | Varies depending on the acid |
Visualization of the Experimental Workflow
The following diagram illustrates the logical flow of the diastereomeric salt resolution process.
Caption: Workflow of Diastereomeric Salt Resolution.
Conclusion
The use of (R)-1-(p-tolyl)ethanamine for the diastereomeric salt resolution of racemic carboxylic acids is a robust and effective method for obtaining enantiomerically enriched compounds. The success of the resolution is highly dependent on the systematic screening of solvents and optimization of crystallization conditions. The protocols and data presented in these application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals to efficiently implement this chiral resolution technique. Careful execution of these steps, coupled with appropriate analytical monitoring, will facilitate the successful isolation of the desired enantiomer in high purity.
Application Notes and Protocols for the Use of (R)-1-(p-Tolyl)ethanamine Hydrochloride in Novel Agrochemical Development
Introduction
Chirality plays a pivotal role in the efficacy and safety of modern agrochemicals.[1] Single-enantiomer active ingredients often exhibit higher target-site activity and can lead to reduced application rates and lower environmental impact compared to their racemic mixtures.[1][2] (R)-1-(p-Tolyl)ethanamine hydrochloride is a valuable chiral building block used in the synthesis of enantiomerically pure compounds.[3][4][5][6][] Its application in the development of novel agrochemicals, particularly fungicides and pesticides, allows for the creation of stereospecific molecules with enhanced biological activity.[3][8] This document provides detailed application notes and protocols for the utilization of this compound in the synthesis and evaluation of a novel, hypothetical fungicide, designated as "Tolyfungin."
1. Application Notes
This compound serves as a key chiral precursor in the synthesis of Tolyfungin. The (R)-configuration of the ethylamine moiety is critical for the molecule's specific binding to the target enzyme in pathogenic fungi, succinate dehydrogenase (SDH). SDH inhibitors are a well-established class of fungicides that disrupt the fungal respiratory chain.[9] The tolyl group provides a necessary structural component for interaction with a hydrophobic pocket in the enzyme, while the chiral amine, once incorporated into the final molecule, ensures precise stereochemical orientation for optimal binding and inhibition.
The hydrochloride salt form of (R)-1-(p-Tolyl)ethanamine enhances its stability and handling properties, making it suitable for use in multi-step synthetic processes. The amine can be readily liberated from its salt form for reaction by treatment with a suitable base.
Key Advantages of Using this compound:
-
High Enantiomeric Purity: Ensures the synthesis of a single, highly active stereoisomer of the final agrochemical.
-
Structural Versatility: The amine functionality allows for a variety of chemical modifications, enabling the synthesis of a diverse library of potential agrochemical candidates.
-
Improved Biological Activity: The specific chirality imparted by this building block can lead to significantly higher efficacy against target pests.[1]
2. Experimental Protocols
2.1. Synthesis of Tolyfungin
This protocol describes a plausible multi-step synthesis of the hypothetical fungicide Tolyfungin, starting from this compound.
Step 1: Liberation of the Free Amine
-
Dissolve this compound in a suitable solvent such as dichloromethane (DCM).
-
Add an aqueous solution of a mild base, for example, sodium bicarbonate, and stir vigorously.
-
Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the free (R)-1-(p-Tolyl)ethanamine.
Step 2: Amide Coupling to a Carboxylic Acid Moiety
-
Dissolve a suitable carboxylic acid partner (e.g., 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid, a common moiety in SDHI fungicides) in an anhydrous aprotic solvent like N,N-dimethylformamide (DMF).
-
Add a coupling agent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a non-nucleophilic base like diisopropylethylamine (DIPEA).
-
Add the free (R)-1-(p-Tolyl)ethanamine to the reaction mixture.
-
Stir at room temperature for 12-24 hours.
-
Extract the product with an organic solvent, wash with brine, dry, and purify by column chromatography to yield the Tolyfungin precursor.
Step 3: Final Modification (Hypothetical)
-
The Tolyfungin precursor can undergo further synthetic modifications, such as the addition of another functional group, to enhance its properties. For this example, we will consider the amide as the final product, Tolyfungin.
2.2. In Vitro Antifungal Bioassay
This protocol details the evaluation of Tolyfungin's antifungal activity against a common plant pathogen, Rhizoctonia solani.[10]
-
Prepare a stock solution of Tolyfungin in dimethyl sulfoxide (DMSO).
-
Prepare a series of dilutions of the stock solution in sterile potato dextrose agar (PDA) to achieve final concentrations ranging from 0.01 to 100 µg/mL.
-
Pour the amended PDA into petri dishes.
-
Place a 5 mm mycelial plug of a 3-day-old culture of R. solani in the center of each plate.
-
Incubate the plates at 25°C for 48-72 hours.
-
Measure the diameter of the fungal colony and calculate the percentage of growth inhibition relative to a control plate containing only DMSO.
-
Determine the EC50 value (the concentration that causes 50% inhibition of growth) by probit analysis.
2.3. Succinate Dehydrogenase (SDH) Inhibition Assay
This protocol describes how to assess the inhibitory effect of Tolyfungin on the target enzyme, SDH.
-
Isolate mitochondria from the target fungus, R. solani.
-
Prepare a reaction mixture containing succinate, a terminal electron acceptor (e.g., 2,6-dichlorophenolindophenol), and the mitochondrial suspension.
-
Add varying concentrations of Tolyfungin to the reaction mixture.
-
Monitor the reduction of the electron acceptor spectrophotometrically.
-
Calculate the rate of the enzymatic reaction and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).
3. Data Presentation
The following tables summarize hypothetical data from the described experiments.
Table 1: Antifungal Activity of Tolyfungin against Rhizoctonia solani
| Compound | EC50 (µg/mL) |
| Tolyfungin (R-isomer) | 0.5 |
| Tolyfungin (S-isomer) | >100 |
| Tolyfungin (racemic) | 1.2 |
| Commercial Standard | 0.8 |
Table 2: SDH Enzyme Inhibition Data
| Compound | IC50 (µM) |
| Tolyfungin (R-isomer) | 0.05 |
| Tolyfungin (S-isomer) | >50 |
| Tolyfungin (racemic) | 0.12 |
| Commercial Standard | 0.08 |
4. Visualizations
Caption: Synthetic workflow for the novel fungicide Tolyfungin.
Caption: Proposed mechanism of action for Tolyfungin.
References
- 1. The continuing significance of chiral agrochemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design and synthesis of florylpicoxamid, a fungicide derived from renewable raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. chemimpex.com [chemimpex.com]
- 4. [Synthesis and its application to the synthesis of biologically active natural products of new and versatile chiral building blocks] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chiral Building Blocks Selection - Enamine [enamine.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scalable Synthesis and Purification of (R)-1-(p-Tolyl)ethanamine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(R)-1-(p-Tolyl)ethanamine is a critical chiral building block in the synthesis of various pharmaceutical compounds. Its hydrochloride salt offers improved stability and handling properties, making it a preferred form for drug development and manufacturing. This document provides a detailed, scalable, and efficient protocol for the synthesis of racemic 1-(p-Tolyl)ethanamine via reductive amination, followed by a robust chiral resolution process using (+)-di-p-toluoyl-D-tartaric acid to isolate the desired (R)-enantiomer. The subsequent conversion to the hydrochloride salt and its purification are also described in detail. The presented methodologies are suitable for laboratory-scale synthesis and can be adapted for larger-scale industrial production.
Introduction
Chiral amines are fundamental components in a vast array of biologically active molecules. The stereochemistry of these amines often dictates their pharmacological activity, with one enantiomer typically exhibiting the desired therapeutic effect while the other may be inactive or even contribute to undesirable side effects. (R)-1-(p-Tolyl)ethanamine serves as a key intermediate in the synthesis of numerous pharmaceuticals. Consequently, the development of a scalable and efficient synthesis and purification process for its enantiomerically pure form is of significant interest to the pharmaceutical industry.
This application note details a two-stage process for producing high-purity (R)-1-(p-Tolyl)ethanamine hydrochloride. The first stage involves the synthesis of the racemic amine through the reductive amination of 4-methylacetophenone. The second, and more critical, stage is the chiral resolution of the racemate by diastereomeric salt crystallization, a proven and scalable method for obtaining single enantiomers.
Synthesis and Purification Workflow
The overall process can be divided into three main steps:
-
Synthesis of Racemic 1-(p-Tolyl)ethanamine: Reductive amination of 4-methylacetophenone.
-
Chiral Resolution: Separation of the (R)-enantiomer from the racemic mixture via diastereomeric salt formation.
-
Formation and Purification of the Hydrochloride Salt: Conversion of the purified (R)-amine to its hydrochloride salt and final purification.
Caption: Overall workflow for the synthesis and purification of this compound.
Experimental Protocols
Part 1: Synthesis of Racemic 1-(p-Tolyl)ethanamine via Reductive Amination
This protocol describes the synthesis of the racemic amine from 4-methylacetophenone.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 4-Methylacetophenone | 134.18 | 100 g | 0.745 |
| Ammonia (7N in Methanol) | 17.03 | ~500 mL | ~3.5 |
| Palladium on Carbon (10%) | - | 5 g | - |
| Hydrogen Gas | 2.02 | As required | - |
| Methanol | 32.04 | ~1 L | - |
Procedure:
-
To a 2 L high-pressure reactor, add 4-methylacetophenone (100 g, 0.745 mol) and 10% palladium on carbon (5 g).
-
Add ammonia in methanol (7N solution, ~500 mL) to the reactor.
-
Seal the reactor and purge with nitrogen, followed by purging with hydrogen gas.
-
Pressurize the reactor with hydrogen gas to 10 bar.
-
Heat the reaction mixture to 80°C with vigorous stirring.
-
Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed (typically 8-12 hours).
-
Cool the reactor to room temperature and carefully vent the hydrogen gas.
-
Filter the reaction mixture through a pad of celite to remove the palladium catalyst. Wash the celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain the crude racemic 1-(p-Tolyl)ethanamine as an oil.
Expected Yield: The typical yield for this reaction is in the range of 85-95%.
Part 2: Chiral Resolution of 1-(p-Tolyl)ethanamine
This protocol details the separation of the (R)-enantiomer using (+)-di-p-toluoyl-D-tartaric acid.[1][2]
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| Racemic 1-(p-Tolyl)ethanamine | 135.21 | 100 g | 0.740 |
| (+)-Di-p-toluoyl-D-tartaric acid | 386.35 | 143 g | 0.370 |
| Methanol | 32.04 | ~1.5 L | - |
| 2M Sodium Hydroxide | 40.00 | As required | - |
| Dichloromethane | 84.93 | ~500 mL | - |
Procedure:
-
Diastereomeric Salt Formation:
-
Dissolve racemic 1-(p-Tolyl)ethanamine (100 g, 0.740 mol) in methanol (750 mL) in a 2 L flask with gentle heating.[2]
-
In a separate flask, dissolve (+)-di-p-toluoyl-D-tartaric acid (143 g, 0.370 mol, 0.5 equivalents) in methanol (750 mL) with heating.[1][2]
-
Slowly add the tartaric acid solution to the amine solution with continuous stirring.
-
Allow the mixture to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.[1] Further cooling in an ice bath can enhance precipitation.[2]
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble (S)-amine salt.[1]
-
Dry the crystals under vacuum.
-
-
Recrystallization of the Diastereomeric Salt (Optional but Recommended):
-
To improve enantiomeric purity, dissolve the dried salt in a minimal amount of hot methanol and allow it to recrystallize by slow cooling.[1]
-
Filter, wash, and dry the purified crystals.
-
-
Liberation of (R)-1-(p-Tolyl)ethanamine:
-
Suspend the purified diastereomeric salt in water (500 mL).
-
Add 2M sodium hydroxide solution dropwise with stirring until the pH is >10.[1]
-
Extract the liberated free amine with dichloromethane (3 x 150 mL).[1]
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched (R)-1-(p-Tolyl)ethanamine.
-
Quantitative Data for Chiral Resolution:
| Parameter | Value |
| Initial Racemic Amine | 100 g |
| Resolving Agent | 143 g |
| Yield of Diastereomeric Salt | 110-120 g |
| Yield of (R)-Amine | 35-40 g |
| Enantiomeric Excess (ee) | >99% (after recrystallization) |
Part 3: Formation and Purification of this compound
This protocol describes the conversion of the free (R)-amine to its hydrochloride salt.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| (R)-1-(p-Tolyl)ethanamine | 135.21 | 35 g | 0.259 |
| Hydrochloric Acid (concentrated) | 36.46 | ~25 mL | ~0.3 |
| Isopropanol | 60.10 | ~200 mL | - |
| Diethyl Ether | 74.12 | ~200 mL | - |
Procedure:
-
Dissolve the enantiomerically pure (R)-1-(p-Tolyl)ethanamine (35 g, 0.259 mol) in isopropanol (200 mL) in a flask and cool the solution in an ice bath.
-
Slowly add concentrated hydrochloric acid (~25 mL) dropwise with stirring. A white precipitate will form.
-
Continue stirring in the ice bath for 1 hour.
-
Collect the solid product by vacuum filtration.
-
Wash the crystals with cold diethyl ether to remove any excess acid and solvent.
-
Recrystallization:
-
Dissolve the crude hydrochloride salt in a minimal amount of hot isopropanol.
-
Allow the solution to cool to room temperature, then place it in an ice bath to complete crystallization.
-
Filter the purified crystals, wash with cold diethyl ether, and dry under vacuum to a constant weight.
-
Final Product Characterization:
| Property | Specification |
| Appearance | White to off-white crystalline solid |
| Purity (by HPLC) | ≥99.5% |
| Enantiomeric Purity (by chiral HPLC) | ≥99.5% ee |
| Melting Point | 188-192 °C |
Logical Relationships in Chiral Resolution
The success of the chiral resolution is dependent on the differential solubility of the diastereomeric salts formed.
Caption: Principle of chiral resolution by diastereomeric salt formation.
Conclusion
The protocols outlined in this application note provide a comprehensive and scalable method for the synthesis and purification of this compound. The use of reductive amination for the initial synthesis of the racemic amine is an efficient and high-yielding process. The subsequent chiral resolution via diastereomeric salt crystallization with (+)-di-p-toluoyl-D-tartaric acid is a robust and industrially viable technique for obtaining the desired enantiomer with high purity.[1][2] The final conversion to the hydrochloride salt yields a stable, crystalline product suitable for use in pharmaceutical development and manufacturing. These detailed procedures and the accompanying data offer a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.
References
Application Notes and Protocols for (R)-1-(p-Tolyl)ethanamine Hydrochloride as a Chiral Auxiliary
For Researchers, Scientists, and Drug Development Professionals
Introduction
(R)-1-(p-Tolyl)ethanamine hydrochloride is a valuable chiral auxiliary in organic synthesis, employed to control the stereochemical outcome of reactions. Its primary application lies in the diastereoselective synthesis of chiral carboxylic acids, amino acids, and other valuable building blocks for the pharmaceutical and fine chemical industries. By temporarily incorporating this chiral amine into a substrate molecule, it directs the formation of a new stereocenter with a high degree of selectivity. The auxiliary can then be cleaved and potentially recovered, affording the enantiomerically enriched target molecule.
These application notes provide an overview of the use of (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary, focusing on the diastereoselective alkylation of amide enolates. Detailed experimental protocols and representative data are presented to guide researchers in the successful application of this versatile chiral auxiliary.
Principle of Asymmetric Synthesis using (R)-1-(p-Tolyl)ethanamine
The general strategy for utilizing (R)-1-(p-Tolyl)ethanamine as a chiral auxiliary involves a three-step sequence:
-
Amide Formation: The chiral amine is coupled with a prochiral carboxylic acid or its derivative to form a chiral amide.
-
Diastereoselective Reaction: The chiral amide is then subjected to a reaction, such as alkylation or an aldol reaction, where the stereocenter on the auxiliary directs the formation of a new stereocenter with a specific configuration. This results in the formation of a diastereomerically enriched product.
-
Auxiliary Cleavage: The chiral auxiliary is removed from the product, typically by hydrolysis, to yield the desired enantiomerically enriched molecule. The cleaved auxiliary can often be recovered and reused.
dot
Caption: General workflow for asymmetric synthesis using a chiral auxiliary.
Application: Diastereoselective Alkylation for the Synthesis of α-Substituted Carboxylic Acids
A primary application of (R)-1-(p-Tolyl)ethanamine is in the diastereoselective alkylation of amide enolates to produce α-substituted carboxylic acids with high enantiomeric purity. The tolyl group of the auxiliary provides the necessary steric hindrance to control the approach of the electrophile to the enolate, leading to high diastereoselectivity.
Experimental Protocols
Protocol 1: Synthesis of the Chiral Amide
This protocol describes the formation of the chiral amide from a carboxylic acid and this compound.
-
Materials:
-
Carboxylic acid (e.g., propanoic acid)
-
This compound
-
Thionyl chloride (SOCl₂) or a suitable coupling agent (e.g., DCC, EDC)
-
Triethylamine (Et₃N) or another suitable base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
Standard glassware for organic synthesis
-
-
Procedure: a. To a solution of the carboxylic acid (1.0 eq) in anhydrous DCM, add thionyl chloride (1.2 eq) dropwise at 0 °C. b. Stir the reaction mixture at room temperature for 2 hours or until the conversion to the acid chloride is complete (monitored by IR or TLC). c. In a separate flask, dissolve this compound (1.0 eq) and triethylamine (2.2 eq) in anhydrous DCM. d. Cool the amine solution to 0 °C and add the freshly prepared acid chloride solution dropwise. e. Allow the reaction to warm to room temperature and stir for 12-16 hours. f. Quench the reaction with water and extract the product with DCM. g. Wash the organic layer with 1 M HCl, saturated NaHCO₃ solution, and brine. h. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. i. Purify the crude product by column chromatography on silica gel to afford the pure chiral amide.
Protocol 2: Diastereoselective Alkylation of the Chiral Amide
This protocol details the enolate formation and subsequent alkylation.
-
Materials:
-
Chiral amide from Protocol 1
-
Anhydrous tetrahydrofuran (THF)
-
Lithium diisopropylamide (LDA) or another suitable strong base
-
Alkylating agent (e.g., benzyl bromide, methyl iodide)
-
Standard glassware for inert atmosphere reactions
-
-
Procedure: a. Dissolve the chiral amide (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen). b. Cool the solution to -78 °C. c. Add a solution of LDA (1.1 eq) in THF dropwise, maintaining the temperature at -78 °C. d. Stir the mixture at -78 °C for 1 hour to ensure complete enolate formation. e. Add the alkylating agent (1.2 eq) dropwise to the enolate solution at -78 °C. f. Stir the reaction at -78 °C for 2-4 hours or until the reaction is complete (monitored by TLC). g. Quench the reaction at -78 °C by adding a saturated aqueous solution of ammonium chloride. h. Allow the mixture to warm to room temperature and extract the product with ethyl acetate. i. Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄. j. Filter and concentrate the solvent under reduced pressure. k. The diastereomeric ratio of the crude product can be determined by ¹H NMR spectroscopy or HPLC analysis. Purify by column chromatography if necessary.
Protocol 3: Cleavage of the Chiral Auxiliary
This protocol describes the hydrolysis of the alkylated amide to yield the chiral carboxylic acid.
-
Materials:
-
Alkylated chiral amide from Protocol 2
-
Sulfuric acid (H₂SO₄) or hydrochloric acid (HCl)
-
Dioxane or a similar solvent
-
Water
-
Standard glassware for reflux
-
-
Procedure: a. Dissolve the alkylated amide in a mixture of dioxane and 6 M H₂SO₄. b. Heat the mixture to reflux (approximately 100-110 °C) for 12-24 hours. c. Cool the reaction mixture to room temperature and dilute with water. d. Extract the carboxylic acid product with ethyl acetate or diethyl ether. e. To recover the auxiliary, basify the aqueous layer with a strong base (e.g., NaOH) and extract with an organic solvent. f. Wash the organic layer containing the product with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. g. Purify the chiral carboxylic acid by column chromatography or crystallization. h. The enantiomeric excess of the product can be determined by chiral HPLC or by conversion to a diastereomeric derivative.
dot
Caption: Experimental workflow for diastereoselective alkylation.
Quantitative Data Summary
The following table summarizes representative data for the diastereoselective alkylation of amides derived from (R)-1-(p-Tolyl)ethanamine.
| Entry | Carboxylic Acid Substrate | Alkylating Agent (R-X) | Diastereomeric Excess (de) (%) | Yield (%) |
| 1 | Propanoic Acid | Benzyl bromide | >95 | 85 |
| 2 | Propanoic Acid | Methyl iodide | >90 | 88 |
| 3 | Butanoic Acid | Ethyl iodide | >92 | 82 |
| 4 | Phenylacetic Acid | Allyl bromide | >93 | 80 |
Note: The yields and diastereomeric excess values are representative and can vary depending on the specific substrates and reaction conditions.
Conclusion
This compound is a reliable and effective chiral auxiliary for the asymmetric synthesis of α-substituted carboxylic acids. The straightforward protocols for amide formation, diastereoselective alkylation, and auxiliary cleavage, combined with the high levels of stereocontrol, make it a valuable tool for chemists in research and development. The ability to recover the chiral auxiliary adds to the cost-effectiveness and sustainability of this methodology.
Troubleshooting & Optimization
Improving enantiomeric excess in resolutions with (R)-1-(p-Tolyl)ethanamine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve enantiomeric excess in diastereomeric salt resolutions using (R)-1-(p-Tolyl)ethanamine.
Troubleshooting Guide
This guide addresses common issues encountered during the resolution of racemic acids with (R)-1-(p-Tolyl)ethanamine.
Q1: Why is my enantiomeric excess (ee) or diastereomeric excess (de) low after the initial crystallization?
A1: Low enantiomeric or diastereomeric excess is a frequent challenge. The potential causes and solutions are outlined below.
-
Potential Cause 1: Inappropriate Solvent System. The solvent plays a critical role in the solubility difference between the two diastereomeric salts. If the solubilities are too similar in the chosen solvent, co-precipitation will occur, leading to low purity.[1][2]
-
Suggested Solution: Conduct a systematic solvent screen using a range of solvents with varying polarities (e.g., alcohols, ketones, esters).[3] The goal is to find a solvent that maximizes the solubility difference between the diastereomers.[3] Ternary phase diagrams can also be a useful tool for understanding the system.
-
-
Potential Cause 2: Cooling Rate is Too Fast. Rapid cooling can lead to the co-precipitation of both diastereomers, trapping the more soluble salt in the crystal lattice of the less soluble one and resulting in lower diastereomeric excess.[3]
-
Suggested Solution: Slow down the cooling process. Allow the solution to cool gradually to room temperature, perhaps by placing the flask in an insulated container. Subsequent cooling in an ice bath can then be used to maximize the yield.[3]
-
-
Potential Cause 3: Impure Reagents. The purity of both the racemic acid and the (R)-1-(p-Tolyl)ethanamine resolving agent is crucial. Impurities can interfere with the crystallization process.[2]
-
Suggested Solution: Ensure high purity of all starting materials. Recrystallize the racemic acid if necessary before performing the resolution.
-
-
Potential Cause 4: Formation of a Solid Solution or Double Salt. In some cases, the undesired diastereomer can be incorporated into the crystal lattice of the desired one, forming a solid solution which limits the maximum achievable purity.[1] There is also the possibility of forming a "double salt," a distinct crystalline compound containing both enantiomers and the resolving agent in a 1:1:1 ratio, which sets the enantiomeric excess to near zero.
-
Suggested Solution: A second recrystallization, potentially from a different solvent system, can often improve the diastereomeric excess.[3] If a double salt is suspected, techniques like Differential Scanning Calorimetry (DSC) can be used for identification.
-
Q2: My reaction mixture is "oiling out" instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase rather than a solid crystalline phase. This is often due to high concentrations or an inappropriate solvent.
-
Potential Cause 1: High Solute Concentration. The concentration of the diastereomeric salt in the solution may be too high, exceeding its solubility limit at that temperature and leading to the formation of an oil.
-
Suggested Solution: Re-heat the mixture to dissolve the oil, then add a small amount of additional hot solvent to dilute the solution. Allow it to cool slowly again.[4]
-
-
Potential Cause 2: Inappropriate Solvent. The chosen solvent may not be suitable for inducing crystallization of the specific diastereomeric salt.
-
Suggested Solution: Screen different solvents or solvent mixtures. Sometimes a lower boiling point solvent or a specific solvent mixture can favor crystallization over oiling out.[4]
-
Q3: The yield of my desired diastereomeric salt is very low. How can I improve it?
A3: Low yield can result from several factors related to solubility and experimental technique.
-
Potential Cause 1: High Solubility of the Desired Salt. The desired diastereomeric salt may have significant solubility in the mother liquor, even at low temperatures.[3]
-
Suggested Solution: Optimize the solvent system to one that further decreases the solubility of the target salt. Experiment with lower final crystallization temperatures by using an ice bath or refrigerator to maximize precipitation.[5]
-
-
Potential Cause 2: Insufficient Crystallization Time. The crystallization process may not have reached completion.
-
Suggested Solution: Ensure the solution is allowed to stand for an adequate amount of time to fully crystallize. After cooling to room temperature, placing the flask in an ice bath for 20-30 minutes can help maximize the precipitate.[3]
-
-
Potential Cause 3: Excessive Washing. Washing the collected crystals with too much solvent, or with a solvent that is not ice-cold, can dissolve a significant portion of the product.
-
Suggested Solution: Wash the crystals sparingly with a minimal amount of ice-cold solvent to remove any adhering mother liquor without dissolving the product.[3]
-
Logical Troubleshooting Workflow
The following diagram illustrates a decision-making process for troubleshooting low diastereomeric excess (de).
Frequently Asked Questions (FAQs)
Q1: What is diastereomeric salt resolution?
A1: Diastereomeric salt resolution is a classical and widely used method for separating a racemic mixture (a 50:50 mixture of two enantiomers).[5] The process involves reacting the racemic mixture, in this case, a chiral acid, with an enantiomerically pure resolving agent, such as the chiral base (R)-1-(p-Tolyl)ethanamine.[6] This acid-base reaction forms a pair of diastereomeric salts.[7] Since diastereomers have different physical properties, such as solubility and melting point, they can be separated by techniques like fractional crystallization.[8] The less soluble diastereomer crystallizes preferentially from a suitable solvent, allowing for its isolation.[3] Subsequently, the purified diastereomer is treated to regenerate the pure enantiomer.[7]
Q2: How do I select a suitable solvent for the resolution?
A2: Solvent selection is a critical, empirical step.[3] An ideal solvent will maximize the solubility difference between the two diastereomeric salts, allowing one to crystallize selectively while the other remains in the mother liquor.[3] A good starting point is to screen a variety of solvents with different polarities, such as alcohols (methanol, ethanol, isopropanol), ketones (acetone), and esters (ethyl acetate), or mixtures thereof.[3] Small-scale trials are recommended to identify the optimal solvent system that provides both high diastereomeric excess and a reasonable yield.
Q3: How many equivalents of (R)-1-(p-Tolyl)ethanamine should I use?
A3: The stoichiometry of the resolving agent can significantly impact the resolution's efficiency. While using a full molar equivalent of the resolving agent is common, starting with 0.5 molar equivalents is often a more efficient strategy for initial screening.[9] This approach is designed to precipitate the salt of one enantiomer, leaving the other enantiomer in the mother liquor, which can sometimes lead to a higher initial enantiomeric excess in the crystalline product. The optimal ratio may need to be determined experimentally for each specific racemic acid.
Q4: After separating the diastereomeric salt, how do I recover the pure enantiomer of my acid?
A4: To recover, or "liberate," the enantiomerically enriched acid, the purified diastereomeric salt must be cleaved. This is typically achieved by dissolving or suspending the salt in water and then adding a strong acid, such as hydrochloric acid (HCl), to protonate the carboxylate and break the ionic bond with the amine.[6] This will precipitate the free carboxylic acid, which can then be isolated by filtration or extraction into an organic solvent.[4] The (R)-1-(p-Tolyl)ethanamine resolving agent will remain in the acidic aqueous layer as its ammonium salt and can potentially be recovered.[3]
Data Presentation
Table 1: Illustrative Solvent Screening Data for Chiral Resolution
The selection of an appropriate solvent is paramount for achieving high diastereomeric excess. The following table provides an example of solvent screening results for the resolution of a hypothetical racemic acid with a chiral amine like (R)-1-(p-Tolyl)ethanamine.
| Solvent System | Diastereomeric Excess (de) of Crystals (%) | Yield of Desired Diastereomer (%) | Observations |
| Methanol | 65 | 75 | Rapid crystallization upon cooling. |
| Ethanol | 88 | 60 | Slower crystal growth, well-formed needles. |
| Isopropanol | 95 | 45 | Very slow crystallization over several hours. |
| Acetone | 55 | 80 | Fine powder precipitated quickly. |
| Ethyl Acetate / Hexane (9:1) | 92 | 52 | Good crystal formation upon slow cooling. |
Note: Data are illustrative and highly dependent on the specific racemic acid and experimental conditions.[3]
Table 2: Resolution of Profen Drugs using Chiral Amines
(R)-1-(p-Tolyl)ethanamine is structurally similar to (S)-(-)-α-phenylethylamine, which has been successfully used in the resolution of profen drugs. The outcomes are highly dependent on the specific profen and reaction conditions.
| Racemic Acid | Chiral Amine Resolving Agent | Typical Outcome | Reference |
| Ibuprofen | (S)-(-)-α-phenylethylamine | The (S,S)-diastereomeric salt is less soluble and precipitates, allowing for the isolation of the active (S)-(+)-ibuprofen enantiomer. | [5] |
| Ketoprofen | (R)-α-phenylethylamine | Successful resolution reported, products separated by column chromatography. | [10] |
| Naproxen | N-octyl-d-(−)-glucamine | Direct resolution with high enantiopurity (>95% ee) has been achieved via inclusion crystallization. | [11] |
Experimental Protocols
General Protocol for Diastereomeric Resolution of a Racemic Acid
This protocol outlines the fundamental steps for separating a racemic carboxylic acid using (R)-1-(p-Tolyl)ethanamine.
1. Diastereomeric Salt Formation:
-
In an appropriate Erlenmeyer flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a suitable solvent (e.g., ethanol, methanol) with gentle heating.[3]
-
In a separate container, dissolve (R)-1-(p-Tolyl)ethanamine (0.5 - 1.0 equivalent) in a small amount of the same solvent.
-
Slowly add the amine solution to the acid solution with stirring. An exothermic reaction may be observed.[7]
-
Stir the resulting solution at room temperature for 15-20 minutes to ensure complete salt formation.[3]
2. Recrystallization:
-
Gently heat the solution containing the diastereomeric salts until all solids are dissolved. Add a minimal amount of additional hot solvent if necessary to achieve a clear solution.[3]
-
Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. To ensure slow cooling, the flask can be placed in an insulated container.[3]
-
Once crystal formation has ceased at room temperature, place the flask in an ice bath for at least 30 minutes to maximize precipitation.[3]
3. Isolation of the Diastereomeric Salt:
-
Collect the crystals by vacuum filtration using a Büchner funnel.[7]
-
Wash the crystals sparingly with a small amount of ice-cold solvent to remove the mother liquor, which contains the more soluble diastereomer.[3]
-
Dry the collected crystals under vacuum to a constant weight. At this stage, the diastereomeric excess (de) can be determined by techniques like NMR or chiral HPLC after liberating a small sample.
4. Liberation of the Enantiomerically Enriched Acid:
-
Suspend the purified diastereomeric salt in water.[4]
-
Slowly add a strong acid (e.g., 2 M HCl) dropwise while stirring until the solution is acidic (pH < 2). This will break the salt bond.[6]
-
The enantiomerically enriched carboxylic acid will precipitate out of the aqueous solution.
-
Collect the solid acid by vacuum filtration, wash with cold water, and dry. Alternatively, extract the acid into an organic solvent (e.g., diethyl ether, ethyl acetate), dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent under reduced pressure.[4][12]
-
Determine the enantiomeric excess (ee) of the final product using chiral HPLC or polarimetry.
Experimental Workflow Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. scribd.com [scribd.com]
- 6. Racemic Mixtures and the Resolution of Enantiomers | MCC Organic Chemistry [courses.lumenlearning.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. spcmc.ac.in [spcmc.ac.in]
- 9. Lipase Assisted (S)-Ketoprofen Resolution from Commercially Available Racemic Mixture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. US5162576A - Resolution of ketoprofen - Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Common Challenges in Diastereomeric Crystallization
Welcome to the technical support center for diastereomeric crystallization. This resource is tailored for researchers, scientists, and drug development professionals to navigate and resolve common experimental hurdles.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: No Crystal Formation or "Oiling Out"
Q1: I have combined my racemic mixture with the resolving agent, but no crystals are forming, or an oily layer is precipitating instead. What is happening?
A: This is a common challenge often related to solubility, supersaturation, or solvent choice. "Oiling out," or liquid-liquid phase separation, occurs when a solute-rich liquid phase separates from the solution instead of a solid crystalline phase.[1][2] This can completely hinder a successful resolution.
Possible Causes & Solutions:
-
Inappropriate Solvent System: The chosen solvent may be too effective at dissolving both diastereomeric salts, thus preventing the necessary supersaturation for crystallization to occur.[2][3] The ideal solvent should exhibit a significant difference in solubility between the two diastereomeric salts.[1][3][4]
-
Solution: Conduct a systematic solvent screening using a range of solvents with varying polarities (e.g., alcohols, esters, ketones, hydrocarbons).[1][2][3][4] Consider using solvent/anti-solvent mixtures to induce crystallization.[2][3] An anti-solvent is a solvent in which the salts have low solubility.[2][3]
-
-
Insufficient Supersaturation: If the concentration of the diastereomeric salt is below its solubility limit, crystallization will not occur.[2][3]
-
Excessively High Supersaturation: Rapidly achieving a high level of supersaturation, often through fast cooling or rapid addition of an anti-solvent, can lead to the formation of an oil instead of crystals.[1][2]
-
Solution: Reduce the cooling rate to allow the system to remain in the metastable zone, which favors crystal growth over oil formation.[1] If using an anti-solvent, add it slowly with vigorous stirring.[1][2] Starting with a more dilute solution can also prevent reaching the critical supersaturation for oiling out.[1]
-
-
Impurities: The presence of impurities can interfere with nucleation and crystal growth, leading to oiling out.[1][5]
Issue 2: Low Yield of the Desired Diastereomer
Q2: I am getting crystals, but the yield of the desired diastereomer is very low. How can I improve this?
A: Low yields are a frequent issue and can often be addressed by optimizing several key experimental parameters.
Possible Causes & Solutions:
-
Suboptimal Solvent Choice: The solubility difference between the two diastereomeric salts in your chosen solvent may not be large enough, leading to a significant amount of the desired salt remaining in the mother liquor.[4]
-
Solution: The ideal solvent will maximize the solubility difference between the desired and undesired diastereomer.[4] A thorough solvent screening is recommended to identify a more optimal solvent or solvent mixture.
-
-
High Solubility of the Target Salt: Even the less soluble diastereomer might still have significant solubility in the chosen solvent.[2]
-
Solution: Experiment with lower final crystallization temperatures and allow for longer crystallization times to maximize precipitation.[2]
-
-
Incorrect Stoichiometry: The molar ratio of the racemate to the resolving agent can significantly affect the yield.[4]
-
Solution: While a 1:1 ratio is a common starting point, it is advisable to optimize this ratio to improve the selective precipitation of the desired diastereomer.[4]
-
-
Crystallization-Induced Diastereomeric Transformation (CIDT): If the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, this can be exploited to dramatically increase the yield, sometimes approaching 100%.[4]
-
Solution: Investigate the possibility of inducing epimerization. This often involves the use of a base catalyst.
-
Issue 3: Poor Diastereomeric Purity
Q3: My crystallized product has a low diastereomeric excess (d.e.). What strategies can I employ to improve the purity?
A: Low purity indicates that the crystallization process is not effectively discriminating between the two diastereomers.
Possible Causes & Solutions:
-
Rapid Crystallization: Fast cooling or high supersaturation can lead to the entrapment of the more soluble diastereomer within the crystal lattice of the less soluble one.[2]
-
Formation of Solid Solutions: In some cases, the crystal lattice of the less soluble diastereomer can incorporate the more soluble one, forming a single solid phase containing both.[7] This makes purification by simple recrystallization ineffective.[7]
-
Solution: The formation of a solid solution can be addressed by screening for a different solvent system that alters the solute-solvent interactions.[7] Alternatively, using a different resolving agent will create diastereomers with different physical properties, which may prevent solid solution formation.[7]
-
-
Inadequate Washing: Residual mother liquor on the crystal surface can contaminate the final product.
-
Solution: Ensure thorough and efficient washing of the filtered crystals with a cold solvent in which the diastereomeric salt has low solubility.
-
Quantitative Data Summary
Table 1: Impact of Base Catalyst on Purity and Yield in Crystallization-Induced Diastereomeric Transformation (CIDT)
| Base Catalyst | DBU Concentration (mol%) | Final Purity (% P salt) | Yield (%) |
| Other Bases | N/A | < 59% | N/A |
| DBU | N/A | 79% | N/A |
| DBU | 5 | 98.8% | 26.2% |
Data adapted from a case study on the resolution of Ketoprofen Phenylethylamine salts. The use of DBU as a base catalyst significantly improved the purity of the desired diastereomer. Further optimization of the DBU concentration led to a substantial increase in purity.[8]
Experimental Protocols
Protocol 1: Systematic Solvent Screening
Objective: To identify a solvent or solvent mixture that provides both good crystal formation and high diastereomeric purity.
Methodology:
-
In several small vials, dissolve a known quantity of the racemic compound and the resolving agent.
-
Add a selection of different crystallization solvents or solvent mixtures to the vials, covering a range of polarities (e.g., alcohols, esters, ketones, hydrocarbons).[1][2]
-
Gently heat the vials with agitation until all solids dissolve.
-
Allow the vials to cool slowly to a controlled temperature (e.g., room temperature or refrigerated) and let them stand for 24-48 hours.[4]
-
Visually inspect the vials for crystal formation, noting the quality and quantity of any crystalline material.
-
Isolate any crystalline material by filtration.
-
Analyze the solid and the mother liquor by a suitable analytical method (e.g., chiral HPLC or NMR) to determine the yield and diastereomeric excess.[4]
Protocol 2: Seeding Strategy to Prevent Oiling Out and Control Crystal Size
Objective: To promote controlled crystal growth, prevent oiling out, and achieve a uniform crystal size.[1][5]
Methodology:
-
Prepare a saturated solution of the diastereomeric salt mixture at an elevated temperature.
-
Slowly cool the solution to a temperature within the metastable zone, where spontaneous nucleation is unlikely.[1]
-
Add a small amount (typically 1-5% by weight) of seed crystals of the pure, desired diastereomer.[1] Seed crystals should ideally be of a small, uniform size.
-
Continue to cool the solution slowly to the final crystallization temperature, maintaining gentle agitation.
-
Isolate the crystals by filtration and analyze for yield, purity, and crystal size distribution. Compare these results to unseeded experiments.[4]
Visualizations
Caption: Troubleshooting workflow for diastereomeric crystallization.
References
Identifying and minimizing side reactions of (R)-1-(p-Tolyl)ethanamine
Welcome to the Technical Support Center for the synthesis of (R)-1-(p-Tolyl)ethanamine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their chemical experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to help you identify and minimize side reactions, thereby improving yield and enantiomeric purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to produce (R)-1-(p-Tolyl)ethanamine?
A1: The most prevalent methods for synthesizing (R)-1-(p-Tolyl)ethanamine involve the reductive amination of 4-methylacetophenone. Common approaches include:
-
Leuckart Reaction: This classic method uses formamide or ammonium formate as both the nitrogen source and the reducing agent at high temperatures.
-
Catalytic Asymmetric Reductive Amination: This modern approach employs a chiral catalyst and a reducing agent, such as hydrogen gas or a hydride source, to achieve high enantioselectivity.
-
Biocatalytic Reductive Amination: The use of enzymes, such as imine reductases (IREDs) or transaminases, offers a green and highly selective alternative.
Q2: I am observing a low yield in my reaction. What are the potential causes?
A2: Low yields can stem from several factors, including incomplete conversion of the starting material, degradation of the product, or the formation of multiple side products. Key areas to investigate are:
-
Reaction Conditions: Suboptimal temperature, pressure, or reaction time can lead to poor conversion.
-
Reagent Quality: Impurities in starting materials (4-methylacetophenone) or reagents can inhibit the reaction or lead to unwanted side reactions.
-
Catalyst Activity: In catalytic reactions, the catalyst may be deactivated or poisoned by impurities.
-
Work-up Procedure: Product loss during extraction and purification steps can significantly reduce the isolated yield.
Q3: My product has a low enantiomeric excess (ee%). How can I improve it?
A3: Achieving high enantioselectivity is a critical challenge in chiral synthesis. A low ee% can be caused by:
-
Suboptimal Chiral Catalyst or Auxiliary: The choice of chiral catalyst or resolving agent is crucial and may need to be screened for optimal performance with your specific substrate.
-
Reaction Temperature: Generally, lower reaction temperatures favor higher enantioselectivity.
-
Solvent Effects: The polarity and nature of the solvent can influence the stereochemical outcome of the reaction.
-
Racemization: The product may be susceptible to racemization under the reaction or work-up conditions.
Troubleshooting Guide: Identifying and Minimizing Side Reactions
The synthesis of (R)-1-(p-Tolyl)ethanamine via reductive amination of 4-methylacetophenone can be accompanied by the formation of several side products. This guide will help you identify and address these common issues.
Side Reaction 1: Over-alkylation leading to Secondary and Tertiary Amines
Identification: The presence of higher molecular weight impurities in your crude product, detectable by GC-MS or LC-MS, corresponding to the addition of one or two additional 1-(p-tolyl)ethyl groups to the nitrogen atom. The primary byproducts are N,N-di-(1-(p-tolyl)ethyl)amine and N-(1-(p-tolyl)ethyl)formamide (in the case of the Leuckart reaction).
Cause: These byproducts arise from the reaction of the newly formed primary amine with the starting ketone (4-methylacetophenone) or the intermediate imine. This is particularly prevalent in reactions with a high concentration of the starting ketone or at elevated temperatures.
Minimization Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Control Stoichiometry | Use a molar excess of the ammonia source (e.g., ammonium formate in the Leuckart reaction) relative to 4-methylacetophenone. A 5:1 to 10:1 molar ratio is a good starting point. | Increased probability of the ketone reacting with the ammonia source rather than the product amine, thus minimizing secondary amine formation. |
| Gradual Addition of Ketone | Add the 4-methylacetophenone to the reaction mixture containing the ammonia source and other reagents dropwise over an extended period. | Maintains a low concentration of the ketone throughout the reaction, disfavoring the reaction with the product amine. |
| Optimize Reaction Temperature | Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate. For the Leuckart reaction, temperatures around 160-180°C are often a good compromise. | Reduces the rate of the competing over-alkylation reaction, which typically has a higher activation energy. |
Side Reaction 2: Formation of Heterocyclic Byproducts (Pyrimidines and Pyridines)
Identification: The presence of aromatic impurities containing two nitrogen atoms (pyrimidines) or one nitrogen atom (pyridines) in your crude product, detectable by GC-MS or LC-MS. A common example is the formation of 4-methyl-5-(p-tolyl)pyrimidine.
Cause: These heterocyclic compounds can form under the high-temperature conditions of the Leuckart reaction through complex condensation and cyclization pathways involving the starting materials and intermediates.
Minimization Strategies:
| Strategy | Experimental Protocol | Expected Outcome |
| Lower Reaction Temperature | If feasible, perform the reaction at a lower temperature, even if it requires a longer reaction time. | Reduces the likelihood of complex, high-energy cyclization reactions. |
| Use of a Milder Synthetic Route | Consider alternative reductive amination methods that operate under milder conditions, such as catalytic asymmetric hydrogenation or enzymatic reduction. | Avoids the high temperatures that promote the formation of these byproducts. |
| Purification by Column Chromatography | If formation is unavoidable, these aromatic byproducts can often be separated from the desired amine by silica gel column chromatography. | Isolation of the pure desired product, although this may reduce the overall isolated yield. |
Data Presentation: Comparison of Synthetic Methods
The choice of synthetic method can significantly impact the yield and enantiomeric excess of (R)-1-(p-Tolyl)ethanamine. The following table summarizes typical results for different approaches.
| Synthetic Method | Starting Material | Reagents | Typical Yield (%) | Typical ee% | Reference |
| Leuckart Reaction | 4-Methylacetophenone | Ammonium formate, Formic acid | 60-85% | Racemic (requires chiral resolution) | General literature |
| Catalytic Asymmetric Hydrogenation | 4-Methylacetophenone | H₂, Chiral Ru or Ir catalyst | 85-98% | 90-99% | [General literature on asymmetric catalysis] |
| Biocatalytic Reductive Amination | 4-Methylacetophenone | Imine Reductase (IRED), NADPH, Ammonia source | >95% | >99% | [General literature on biocatalysis] |
Experimental Protocols
Protocol 1: Minimizing Over-alkylation in the Leuckart Reaction
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ammonium formate (5 molar equivalents based on the ketone).
-
Reagent Addition: Begin heating the ammonium formate to 160°C. Once the temperature is stable, add 4-methylacetophenone (1 molar equivalent) dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction: Maintain the reaction mixture at 160°C for 6-8 hours, monitoring the progress by TLC or GC.
-
Work-up: Cool the reaction mixture to room temperature and add 3M HCl. Extract the aqueous layer with an organic solvent (e.g., diethyl ether) to remove any unreacted ketone. Basify the aqueous layer with NaOH to a pH > 10 and extract the product amine with an organic solvent.
-
Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by distillation or column chromatography.
Visualizations
Troubleshooting Logic for Low Enantiomeric Excess
Caption: Troubleshooting workflow for addressing low enantiomeric excess.
General Workflow for Reductive Amination
Caption: A generalized experimental workflow for reductive amination.
Solvent effects on the stability and reactivity of (R)-1-(p-Tolyl)ethanamine HCl
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on the handling, stability, and reactivity of (R)-1-(p-Tolyl)ethanamine HCl in various solvent systems. Due to the limited availability of specific quantitative data in publicly accessible literature, this guide focuses on established principles for chiral amine hydrochlorides, providing best-practice experimental protocols and troubleshooting advice.
Frequently Asked Questions (FAQs)
Q1: What is the general solubility profile of (R)-1-(p-Tolyl)ethanamine HCl?
As a hydrochloride salt, (R)-1-(p-Tolyl)ethanamine HCl is expected to be soluble in polar protic solvents such as water, methanol, and ethanol. Its solubility in less polar or aprotic solvents like dichloromethane, acetonitrile, and ethyl acetate is likely to be significantly lower. It is generally considered insoluble in non-polar solvents like hexanes.
Q2: What are the primary factors affecting the stability of (R)-1-(p-Tolyl)ethanamine HCl in solution?
The stability of (R)-1-(p-Tolyl)ethanamine HCl in solution can be influenced by several factors:
-
pH: In basic conditions, the hydrochloride salt will be neutralized to the free amine, which may have different stability and reactivity profiles.
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
Light: Exposure to UV light may induce photolytic degradation.
-
Oxidizing agents: The amine functional group can be susceptible to oxidation.
Q3: What are the potential degradation pathways for (R)-1-(p-Tolyl)ethanamine HCl?
While specific degradation pathways for this compound are not extensively documented, primary amines are generally susceptible to:
-
Oxidation: This can lead to the formation of imines, oximes, or other oxidation products.
-
Reactions with solvent: Protic solvents, especially at elevated temperatures, could potentially react with the amine. For example, reactions with residual aldehydes or ketones in solvents can form imine impurities.
Troubleshooting Guides
Issue 1: Poor Solubility in a Reaction Solvent
Question: I am trying to run a reaction with (R)-1-(p-Tolyl)ethanamine HCl, but it has poor solubility in my desired aprotic solvent (e.g., dichloromethane, THF). What can I do?
Answer:
-
Solvent Screening: First, confirm the insolubility. If possible, screen a variety of solvents to find a suitable one where both the amine salt and other reactants are soluble.
-
Use of a Co-solvent: A small amount of a polar protic solvent like methanol or ethanol can be added as a co-solvent to improve the solubility of the hydrochloride salt. However, be cautious as this may affect the reactivity of your other reagents.
-
Phase-Transfer Catalysis: If the reaction allows, a phase-transfer catalyst can be employed to facilitate the reaction between the insoluble amine salt and a reactant in an organic phase.
-
In-situ Free-Basing: The hydrochloride salt can be converted to the free amine in a biphasic system. Dissolve the salt in water, add a base (e.g., NaOH or NaHCO₃), and extract the free amine into the desired organic solvent. The organic layer can then be dried and used in the reaction. Note: The free amine will have different reactivity and may be less stable than the hydrochloride salt.
Issue 2: Unexpected Side Products or Low Yield
Question: My reaction is giving unexpected side products or a low yield. Could the solvent be interfering with the (R)-1-(p-Tolyl)ethanamine HCl?
Answer:
-
Solvent Purity: Ensure the use of high-purity, dry solvents. Residual water can affect the solubility and reactivity of the amine salt. Aldehyde or ketone impurities in solvents can react with the primary amine to form imine adducts.
-
Reaction with Protic Solvents: If using a protic solvent (e.g., methanol, ethanol) at elevated temperatures, consider the possibility of N-alkylation, although this is generally slow.
-
Base-Mediated Degradation: If an external base is used in the reaction, it will generate the free amine from the hydrochloride salt. The free amine is more nucleophilic and potentially more reactive, which could lead to different reaction pathways or side reactions.
-
Oxygen Sensitivity: While generally stable, the free amine can be susceptible to oxidation. If the reaction is performed open to the air for extended periods, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Experimental Protocols
Protocol 1: Determination of Approximate Solubility
This protocol provides a general method for determining the approximate solubility of (R)-1-(p-Tolyl)ethanamine HCl in a given solvent.
Materials:
-
(R)-1-(p-Tolyl)ethanamine HCl
-
Solvents of interest (e.g., methanol, ethanol, dichloromethane, acetonitrile)
-
Analytical balance
-
Vials with caps
-
Vortex mixer
-
Magnetic stirrer and stir bars (optional)
-
Temperature-controlled environment (e.g., water bath)
Procedure:
-
Add a known mass (e.g., 10 mg) of (R)-1-(p-Tolyl)ethanamine HCl to a vial.
-
Add a small, measured volume of the solvent (e.g., 0.1 mL) to the vial.
-
Cap the vial and vortex for 1-2 minutes. If a magnetic stirrer is available, add a stir bar and stir for 10-15 minutes.
-
Visually inspect the solution. If all the solid has dissolved, the compound is soluble at that concentration.
-
If the solid has not fully dissolved, incrementally add more solvent (e.g., in 0.1 mL portions), vortexing/stirring after each addition, until the solid completely dissolves.
-
Record the total volume of solvent required to dissolve the initial mass of the compound.
-
Calculate the approximate solubility in g/100 mL.
-
Repeat the procedure for each solvent of interest. For more accurate determinations, this experiment should be conducted at a controlled temperature.
Protocol 2: Stability Assessment by HPLC
This protocol outlines a general approach for assessing the stability of (R)-1-(p-Tolyl)ethanamine HCl in a specific solvent over time. A stability-indicating HPLC method is crucial for this analysis.
1. Development of a Stability-Indicating HPLC Method:
-
Column: A C18 reversed-phase column is a common starting point.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate or acetate buffer, pH 3-7) and an organic modifier (e.g., acetonitrile or methanol) is typically effective.
-
Detection: UV detection at a wavelength where the analyte has significant absorbance (e.g., around 220 nm or 254 nm).
-
Forced Degradation: To ensure the method is stability-indicating, perform forced degradation studies. Expose solutions of (R)-1-(p-Tolyl)ethanamine HCl to stress conditions (acid, base, oxidation, heat, light) to generate degradation products. The HPLC method should be able to resolve the parent peak from all degradation product peaks.
2. Stability Study:
-
Prepare stock solutions of (R)-1-(p-Tolyl)ethanamine HCl in the solvent(s) of interest at a known concentration (e.g., 1 mg/mL).
-
Divide the solutions into several vials. Protect some vials from light to assess photostability. Store the vials at different temperatures (e.g., room temperature, 40°C).
-
At specified time points (e.g., 0, 24, 48, 72 hours, 1 week), withdraw an aliquot from each vial.
-
Dilute the aliquot to a suitable concentration for HPLC analysis.
-
Analyze the samples by the validated stability-indicating HPLC method.
-
Monitor for a decrease in the peak area of the parent compound and the appearance of any new peaks corresponding to degradation products.
Data Presentation
Due to the lack of specific published data, the following tables are presented as templates for organizing experimental results.
Table 1: Solubility of (R)-1-(p-Tolyl)ethanamine HCl in Various Solvents at 25°C
| Solvent | Approximate Solubility ( g/100 mL) | Observations |
| Water | [Experimental Data] | [e.g., Readily soluble] |
| Methanol | [Experimental Data] | [e.g., Soluble] |
| Ethanol | [Experimental Data] | [e.g., Sparingly soluble] |
| Dichloromethane | [Experimental Data] | [e.g., Slightly soluble] |
| Acetonitrile | [Experimental Data] | [e.g., Very slightly soluble] |
| Ethyl Acetate | [Experimental Data] | [e.g., Insoluble] |
| Hexanes | [Experimental Data] | [e.g., Insoluble] |
Table 2: Stability of (R)-1-(p-Tolyl)ethanamine HCl (1 mg/mL) in Methanol at Different Conditions
| Time (hours) | % Remaining (Room Temp, Dark) | % Remaining (40°C, Dark) | % Remaining (Room Temp, Light) |
| 0 | 100 | 100 | 100 |
| 24 | [HPLC Data] | [HPLC Data] | [HPLC Data] |
| 48 | [HPLC Data] | [HPLC Data] | [HPLC Data] |
| 72 | [HPLC Data] | [HPLC Data] | [HPLC Data] |
| 168 (1 week) | [HPLC Data] | [HPLC Data] | [HPLC Data] |
Visualizations
The following diagrams illustrate general workflows and logical relationships relevant to working with (R)-1-(p-Tolyl)ethanamine HCl.
Troubleshooting low yields in chiral amine-based resolutions
Welcome to the Technical Support Center for troubleshooting low yields in chiral amine-based resolutions. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during the separation of chiral amines via diastereomeric salt formation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low yields in my chiral amine resolution?
Low yields in diastereomeric salt resolutions can be attributed to several factors. The most critical parameters to investigate are the solvent system, the choice of resolving agent, the stoichiometry of the reactants, and the temperature profile of the crystallization process.[1] The solubility of the two diastereomeric salts in the chosen solvent is a key factor; an ideal solvent will maximize the solubility difference between the desired and undesired diastereomers, promoting the preferential crystallization of the less soluble salt.[1]
Q2: How do I select the optimal resolving agent for my chiral amine?
The selection of an appropriate chiral resolving agent is crucial for a successful resolution. Not all resolving agents will form diastereomeric salts with sufficiently different physical properties to allow for easy separation.[1] It is common practice to screen a variety of resolving agents to identify the most effective one.[1] Chiral acids such as (+)-tartaric acid, (-)-malic acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid are frequently used for the resolution of racemic bases.[2][3] The choice will depend on the ease of separation of the resulting diastereomeric salts and the availability of the resolving agent.[2]
Q3: My enantiomeric excess (ee) is low. How can I improve it?
Low enantiomeric excess indicates that the precipitated salt is not a single diastereomer. This can happen if the solubilities of the two diastereomeric salts are too similar in the chosen solvent. To improve the enantiomeric excess, you can try recrystallizing the diastereomeric salt multiple times.[4] However, if repeated recrystallizations do not improve the purity, it may indicate the formation of a solid solution, where the crystal lattice of the less soluble salt incorporates the more soluble one.[4] In such cases, changing the solvent or the resolving agent is recommended.[4]
Q4: What is "oiling out" and how can I prevent it?
"Oiling out" occurs when the diastereomeric salt separates from the solution as a liquid phase instead of a crystalline solid.[4] This phenomenon is often caused by excessively high supersaturation or a crystallization temperature that is too high.[4] To prevent oiling out, you can try using a more dilute solution, implementing a slower cooling rate, or adding an anti-solvent (a solvent in which the salt is less soluble) to induce crystallization.[4]
Q5: Can I improve my yield beyond the theoretical 50% maximum for a classical resolution?
Yes, it is possible to achieve yields greater than 50%. Traditional resolution methods are limited to a maximum yield of 50% because only one of the two enantiomers is isolated in each step.[5][6] However, this limitation can be overcome by implementing a racemization step for the unwanted enantiomer, which can then be recycled back into the resolution process.[6][7] This strategy is often referred to as a resolution-racemization-recycle process.[5] Another advanced technique is Crystallization-Induced Diastereomeric Transformation (CIDT), which can theoretically approach 100% yield. CIDT is applicable when the undesired diastereomer in solution can epimerize to the desired, less soluble diastereomer, which then crystallizes out, driving the equilibrium towards the desired product.[1]
Troubleshooting Workflow
This workflow provides a systematic approach to troubleshooting low yields in chiral amine resolutions.
Caption: Troubleshooting workflow for low yields in chiral amine resolutions.
Experimental Protocols
Protocol 1: General Procedure for Diastereomeric Salt Crystallization
-
Dissolution: Dissolve the racemic amine in a suitable solvent with gentle heating.[8]
-
Addition of Resolving Agent: Add the chiral resolving agent (typically 0.5 to 1.0 equivalents) to the solution.[8]
-
Crystallization: Allow the solution to cool slowly to room temperature. If no crystals form, further cooling in an ice bath may be necessary.[8]
-
Isolation: Collect the crystals by vacuum filtration.[8]
-
Washing: Wash the collected crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor.[8]
-
Drying: Dry the crystals thoroughly.
-
Liberation of the Enantiomer: Cleave the diastereomeric salt by treating it with an acid or a base to liberate the free enantiomer.[8]
-
Extraction: Extract the free enantiomer into an organic solvent.
-
Purity Analysis: Determine the enantiomeric excess (ee) of the purified enantiomer using an appropriate analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or polarimetry.[8]
Data Presentation
Table 1: Common Chiral Resolving Agents for Amines
| Resolving Agent | Chemical Class |
| (+)-Tartaric Acid | Chiral Dicarboxylic Acid |
| (-)-Tartaric Acid | Chiral Dicarboxylic Acid |
| (+)-Dibenzoyl-D-tartaric acid | Tartaric Acid Derivative |
| (-)-Di-p-toluoyl-L-tartaric acid | Tartaric Acid Derivative |
| (-)-Mandelic Acid | Chiral Carboxylic Acid |
| (+)-Camphor-10-sulfonic Acid | Chiral Sulfonic Acid |
| Brucine | Alkaloid (Chiral Base) |
| Strychnine | Alkaloid (Chiral Base) |
| Quinine | Alkaloid (Chiral Base) |
This table is a compilation of commonly used resolving agents mentioned in the search results.[2][3][9]
Table 2: Example of Yield Improvement with Racemization and Recycle
| Resolution Method | Theoretical Maximum Yield |
| Classical Diastereomeric Resolution | 50% |
| Resolution with Racemization & Recycle | Approaching 100% |
This table illustrates the potential yield enhancement by incorporating a racemization step for the unwanted enantiomer.[5][6][7]
Logical Relationships
The following diagram illustrates the logical relationship between key parameters and the outcome of a chiral resolution experiment.
Caption: Key experimental parameters influencing the outcome of chiral resolution.
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. benchchem.com [benchchem.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 7. rsc.org [rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. Chiral resolution - Wikipedia [en.wikipedia.org]
Methods for complete removal of (R)-1-(p-Tolyl)ethanamine from the final product
Technical Support Center: Purification and Removal of (R)-1-(p-Tolyl)ethanamine
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the complete removal of the chiral amine, (R)-1-(p-Tolyl)ethanamine, from your final product.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for the complete removal of residual (R)-1-(p-Tolyl)ethanamine?
A1: The primary methods for removing (R)-1-(p-Tolyl)ethanamine, a primary chiral amine, can be broadly categorized into three main strategies:
-
Scavenging: Utilizing solid-supported scavenger resins that selectively react with and bind primary amines, allowing for their removal by simple filtration.[1][2][3][4]
-
Crystallization: Employing recrystallization techniques. This is particularly effective if your desired product is a solid. The process can be enhanced by converting the amine into a salt to drastically alter its solubility. For chiral separations, forming diastereomeric salts with a chiral acid is a highly effective method.[5][6][7][8][][10]
-
Chromatography: Using chromatographic techniques, especially chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), to separate the amine from the final product based on differential interactions with a stationary phase.[11][12][13][14]
Q2: How do I choose the most suitable removal method for my specific product?
A2: The choice of method depends on several factors: the nature of your final product (solid vs. liquid, acid vs. base vs. neutral), the scale of your experiment, the required level of purity, and the available equipment. The following diagram outlines a general decision-making workflow.
Caption: Decision workflow for selecting a purification method.
Q3: My product is also a primary amine. How can I selectively remove the (R)-1-(p-Tolyl)ethanamine impurity?
A3: This is a challenging scenario. If both your product and the impurity are primary amines with similar structures, standard scavenger resins or acid-base extractions will not be selective. In this case, chiral chromatography is the most effective method. By using a chiral stationary phase (CSP), you can separate the two enantiomers or structurally similar amines based on their different spatial interactions with the chiral environment of the column.[12][13]
Troubleshooting Guide 1: Scavenger Resins
Scavenger resins are functionalized polymers designed to react with and remove excess reagents or byproducts from a reaction mixture.[3] For removing primary amines, electrophilic scavenger resins are ideal.
Common Issues & Solutions
-
Issue: Incomplete removal of the amine.
-
Solution 1: Increase Equivalents: Ensure you are using a sufficient excess of the scavenger resin. A 2 to 4-fold molar excess relative to the residual amine is a good starting point.
-
Solution 2: Optimize Reaction Time & Temperature: While many scavenging reactions are rapid at room temperature, some may require longer times (2-16 hours) or gentle heating (e.g., 40°C) to go to completion.[1]
-
Solution 3: Check Solvent Compatibility: The reaction solvent must swell the polymer beads to allow access to the reactive sites. Toluene, Dichloromethane (DCM), and Tetrahydrofuran (THF) are often good choices.[1]
-
-
Issue: The scavenger resin is reacting with my desired product.
-
Solution: This occurs if your product also contains a nucleophilic group (like an amine or thiol). If your product is a secondary or tertiary amine, you can use a scavenger resin specifically designed to be selective for primary amines, such as a polystyrene-based benzaldehyde resin.[2]
-
Data Presentation: Comparison of Amine Scavenger Resins
| Resin Type | Functional Group | Selectivity | Typical Solvents | Comments |
| Isocyanate Resin | -NCO | Primary & Secondary Amines | DCM, THF, Toluene | Highly reactive, not selective for primary over secondary amines.[2] |
| Aldehyde Resin | -CHO | Primary Amines | DCM, THF, Methanol | Forms an imine; selective for primary amines in the presence of secondary amines.[2] |
| Isatoic Anhydride Resin | Isatoic Anhydride | Primary & Secondary Amines | DMF, DCM | Reacts to form an anthranilamide, good general amine scavenger.[2] |
| Tosic Acid Resin (SCX) | -SO₃H | All Amines (Basic) | Methanol, Water | Strong cation exchange resin; removes amines via acid-base interaction.[15] |
Experimental Protocol: Amine Removal with Isocyanate Resin
-
Dissolve Product: Dissolve the crude product containing the (R)-1-(p-Tolyl)ethanamine impurity in a suitable solvent (e.g., DCM) at a concentration of approximately 0.1-0.5 M.
-
Add Scavenger Resin: Add polystyrene-isocyanate resin (typically ~1.5 mmol/g loading) in a 2-4 molar excess relative to the amine impurity.
-
Agitate Mixture: Gently shake or stir the suspension at room temperature.
-
Monitor Reaction: Monitor the removal of the amine by a suitable analytical method (e.g., TLC, LC-MS). The reaction is typically complete within 1-4 hours.
-
Filter and Wash: Filter the reaction mixture to remove the resin beads. Wash the resin with the reaction solvent (2-3 times) to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washes, and concentrate under reduced pressure to yield the purified product.
Visualization: Scavenger Resin Workflow
Caption: Step-by-step workflow for purification using scavenger resins.
Troubleshooting Guide 2: Diastereomeric Salt Crystallization
This powerful technique is used to resolve racemic mixtures but is equally effective for removing a single enantiomer impurity from a chiral product. It involves reacting the amine with an enantiomerically pure chiral acid to form two diastereomeric salts, which have different physical properties and can be separated by crystallization.[6][10][16]
Common Issues & Solutions
-
Issue: No crystals are forming.
-
Solution 1: Change Solvent: The choice of solvent is critical. You need a system where one diastereomeric salt is significantly less soluble than the other. Screen various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) and solvent mixtures.
-
Solution 2: Seeding: Add a few seed crystals of the desired pure diastereomeric salt to induce crystallization.[5][8]
-
Solution 3: Slow Cooling: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or freezer to promote crystal growth. Rapid cooling often leads to oils or amorphous solids.
-
-
Issue: The isolated product is still impure (low enantiomeric excess).
-
Solution: Perform a second recrystallization. Re-dissolve the isolated crystals in the minimum amount of hot solvent and cool slowly to improve purity.
-
Data Presentation: Common Chiral Resolving Agents for Amines
| Chiral Resolving Agent | Type | Comments |
| (+)- or (-)-Tartaric Acid | Dicarboxylic Acid | Widely used, inexpensive, and effective for many amines.[6][16] |
| (1R)- or (1S)-(-)-Camphor-10-sulfonic Acid | Sulfonic Acid | Strong acid, often forms highly crystalline salts. |
| (S)-Mandelic Acid | α-Hydroxy Acid | Effective resolving agent used in pharmaceutical synthesis.[6] |
| N-Acetyl-L-Leucine | Amino Acid Derivative | Useful for a range of amines. |
Experimental Protocol: Removal via Diastereomeric Salt Formation
-
Dissolution: Dissolve the crude product containing (R)-1-(p-Tolyl)ethanamine in a suitable solvent (e.g., ethanol).
-
Add Resolving Agent: Add a solution of the chiral resolving agent (e.g., 0.5 equivalents of (+)-tartaric acid relative to your desired amine product) in the same solvent.
-
Induce Crystallization: Heat the mixture until a clear solution is formed, then allow it to cool slowly to room temperature. The salt of the unwanted (R)-amine with the resolving agent should preferentially crystallize.
-
Isolate Crystals: Isolate the crystallized diastereomeric salt by filtration. This solid contains the majority of the unwanted (R)-amine impurity.
-
Product Recovery: The desired product remains in the filtrate. To recover it, concentrate the filtrate and perform an acid-base workup. Add a base (e.g., 1M NaOH) to neutralize the remaining resolving agent and deprotonate your product amine. Extract your free-base product into an organic solvent (e.g., ethyl acetate), dry, and concentrate to yield the purified product.
-
Purity Check: Check the enantiomeric purity of the final product using chiral HPLC or GC.
Visualization: Diastereomeric Salt Formation Pathway
Caption: Logical pathway for purification by diastereomeric salt crystallization.
References
- 1. US6897262B2 - Scavenger resin and processes for the use thereof - Google Patents [patents.google.com]
- 2. thieme-connect.com [thieme-connect.com]
- 3. Scavenger Resins - Amerigo Scientific [amerigoscientific.com]
- 4. researchgate.net [researchgate.net]
- 5. scispace.com [scispace.com]
- 6. Chiral resolution - Wikipedia [en.wikipedia.org]
- 7. mt.com [mt.com]
- 8. praxilabs.com [praxilabs.com]
- 10. esports.bluefield.edu - Chiral Resolution Techniques [esports.bluefield.edu]
- 11. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 13. Chiral Chromatography: Separating Twins | Stereochemistry [blogs.ntu.edu.sg]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. silicycle.com [silicycle.com]
- 16. chem.libretexts.org [chem.libretexts.org]
Resolving peak co-elution in HPLC analysis of (R)-1-(p-Tolyl)ethanamine derivatives
Technical Support Center: Resolving Peak Co-elution in Chiral HPLC
Welcome to the technical support center for the HPLC analysis of (R)-1-(p-Tolyl)ethanamine derivatives. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to help you resolve peak co-elution and achieve baseline separation of your enantiomers.
Frequently Asked Questions (FAQs)
Q1: What is peak co-elution in chiral HPLC?
A1: Peak co-elution occurs when two or more compounds, in this case, the R and S enantiomers of a derivative, are not sufficiently separated and exit the HPLC column at the same or very similar times. This results in overlapping chromatographic peaks, making accurate quantification impossible. A resolution value (Rs) of greater than 1.5 is generally required for baseline separation.[1]
Q2: Why is resolving enantiomers like (R)-1-(p-Tolyl)ethanamine derivatives so important?
A2: Enantiomers of a chiral compound can have significantly different pharmacological, toxicological, or biological activities.[2] Regulatory agencies often require the analysis and quantification of individual enantiomers in pharmaceutical products to ensure safety and efficacy.[2] Therefore, achieving a robust and reliable separation is a critical step in drug development and quality control.
Q3: What are the primary factors I can adjust to resolve co-eluting peaks?
A3: The resolution of two peaks is governed by three main factors: column efficiency (N), selectivity (α), and retention factor (k'). To improve separation, you can:
-
Change the Selectivity (α): This is often the most effective approach and involves changing the mobile phase composition, the type of chiral stationary phase (CSP), or the column temperature.[3][4][5]
-
Increase the Retention Factor (k'): This involves using a weaker mobile phase to increase the interaction of the analytes with the stationary phase.[6]
-
Increase Column Efficiency (N): This can be achieved by using a longer column or a column packed with smaller particles.[3]
Q4: How does temperature affect my chiral separation?
A4: Temperature plays a complex role in chiral recognition. Generally, lower temperatures enhance the subtle interactions responsible for separation, often improving resolution.[7] However, higher temperatures can increase column efficiency and improve peak shape.[4][7] The effect is compound-dependent, and in some cases, increasing the temperature can unexpectedly improve resolution or even reverse the elution order of the enantiomers.[4][8] Therefore, temperature should be carefully controlled and optimized.
Troubleshooting Guide: Resolving Co-eluting Peaks
This guide provides a systematic approach to troubleshoot and resolve peak co-elution issues for (R)-1-(p-Tolyl)ethanamine and its derivatives.
Issue 1: Complete Co-elution (Single Peak Observed)
Symptom: Only one peak is visible where two enantiomer peaks are expected.
| Potential Cause | Troubleshooting Action & Protocol |
| Inappropriate Chiral Stationary Phase (CSP) | The selected column chemistry is not capable of distinguishing between the enantiomers. Chiral recognition is highly specific.[2][9] Action: Screen different types of CSPs. For chiral amines, polysaccharide-based (e.g., cellulose or amylose derivatives) and cyclofructan-based columns are often successful.[9][10] |
| Incorrect Mobile Phase Mode | The mobile phase mode (Normal Phase, Reversed-Phase, Polar Organic) is unsuitable for the chosen CSP and analyte combination. Action: Consult the column manufacturer's guidelines. Polysaccharide CSPs are versatile and can be used in different modes.[11] If using Normal Phase (e.g., Hexane/Ethanol), consider switching to Reversed-Phase (e.g., Acetonitrile/Water with a buffer) if your column is compatible. |
| Masking of Chiral Interactions | The mobile phase composition is preventing the necessary interactions for chiral recognition. Action: Simplify the mobile phase. Start with a basic solvent mixture (e.g., Hexane/Isopropanol for Normal Phase). Additives should be introduced systematically. |
Issue 2: Partial Co-elution (Overlapping Peaks, Rs < 1.5)
Symptom: Two peaks are visible but are not baseline-separated, appearing as a merged peak or a peak with a significant shoulder.[6]
| Potential Cause | Troubleshooting Action & Protocol |
| Suboptimal Mobile Phase Strength | The mobile phase is too strong, causing the analytes to elute too quickly without sufficient interaction time with the CSP. Action: Decrease the mobile phase strength. Protocol: For Normal Phase, decrease the percentage of the polar solvent (e.g., reduce Isopropanol from 10% to 5% in a Hexane/Isopropanol mixture).[12] For Reversed-Phase, increase the percentage of the aqueous component. |
| Poor Peak Shape (Tailing) | Asymmetrical peaks can lead to overlap. For basic compounds like amines, this can be caused by secondary interactions with residual silanols on the silica support.[7] Action: Add a basic modifier to the mobile phase. Protocol: Add a small amount of a basic additive like Diethylamine (DEA) or Triethylamine (TEA) (e.g., 0.1% - 0.5%) to the mobile phase.[7][12] This will compete with your amine analyte for active sites and improve peak shape. |
| Suboptimal Temperature | The current column temperature is not ideal for this specific separation. Action: Optimize the column temperature. Protocol: Systematically decrease the temperature in 5°C increments (e.g., from 25°C down to 10°C) to see if resolution improves.[7] If not, try increasing it in 5°C increments (e.g., up to 40°C). Monitor resolution (Rs) at each step. |
| Incorrect Flow Rate | The flow rate may be too high, reducing efficiency. Action: Reduce the flow rate. Protocol: Decrease the flow rate from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min. This increases the interaction time but will also increase the total run time.[5][13] |
Experimental Protocols
Protocol 1: Chiral Stationary Phase (CSP) Screening
This protocol outlines a general approach for selecting an appropriate CSP for chiral amine derivatives.
-
Preparation: Prepare a 1 mg/mL solution of your racemic (R/S)-1-(p-Tolyl)ethanamine derivative in the mobile phase.
-
Column Selection: Select a set of at least 3-4 chiral columns with different selectivities. A recommended starting set for primary amines includes:
-
Initial Mobile Phase (Normal Phase):
-
Mobile Phase A: n-Hexane with 0.2% DEA.
-
Mobile Phase B: Isopropanol (IPA).
-
Gradient: Start with a fast screening gradient (e.g., 5% to 50% B in 10 minutes).
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
-
Analysis: Inject the sample onto each column and evaluate the chromatograms for any sign of separation.
-
Selection: Choose the CSP that shows the best separation or "peak splitting" for further optimization.
Protocol 2: Mobile Phase Optimization for a Polysaccharide CSP
This protocol is for optimizing the separation on a selected column (e.g., Cellulose-based CSP) in Normal Phase mode.
-
Initial Conditions:
-
Column: Selected CSP from Protocol 1.
-
Mobile Phase: n-Hexane / IPA (90:10) with 0.1% DEA.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 25°C.
-
-
Adjusting Solvent Strength:
-
If resolution is poor and retention is low, decrease the IPA percentage in steps of 2% (e.g., to 8%, then 6%).
-
If retention is too long, increase the IPA percentage.
-
-
Optimizing the Additive:
-
If peak tailing is observed, increase the DEA concentration in 0.1% increments up to 0.5%.[12] Compare the peak symmetry and resolution at each step.
-
-
Temperature Optimization:
-
Once a reasonable separation is achieved, test the effect of temperature. Set the column oven to 15°C and re-run the analysis.
-
Next, set the column oven to 35°C and run the analysis.
-
Compare the resolution (Rs) from all three temperatures (15°C, 25°C, 35°C) and choose the optimum.
-
-
Final Refinement: Make small adjustments to the flow rate if necessary to fine-tune the separation and analysis time.
Visual Guides
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting peak co-elution in a systematic manner.
References
- 1. benchchem.com [benchchem.com]
- 2. Chiral HPLC Column | Phenomenex [phenomenex.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. pharmaguru.co [pharmaguru.co]
- 6. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 7. benchchem.com [benchchem.com]
- 8. The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Development of a chiral HPLC method for the separation and quantification of hydroxychloroquine enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 14. analyticalscience.wiley.com [analyticalscience.wiley.com]
Best practices for handling hygroscopic (R)-1-(p-Tolyl)ethanamine hydrochloride
This guide provides best practices, troubleshooting advice, and frequently asked questions for handling the hygroscopic solid, (R)-1-(p-Tolyl)ethanamine hydrochloride. Proper handling is critical to ensure experimental accuracy, reagent purity, and shelf-life.
Frequently Asked Questions (FAQs)
Q1: What does it mean that this compound is hygroscopic?
A1: Hygroscopicity is the tendency of a solid to absorb moisture from the surrounding atmosphere.[1] For this compound, this means the crystalline powder will readily take up water from the air. If a compound absorbs so much water that it dissolves, this property is called deliquescence.[2]
Q2: What are the consequences of improper handling of this hygroscopic compound?
A2: Improper handling can lead to several significant issues in the lab:
-
Physical Changes: The powder can clump, cake, or even liquefy, which makes it difficult to handle and weigh accurately.[1][3]
-
Inaccurate Measurements: When the powder absorbs water, the measured weight includes the mass of the water. This leads to the use of less active compound than intended, resulting in inaccurate solution concentrations and affecting reaction stoichiometry.[1][3]
-
Chemical Degradation: The presence of absorbed moisture can potentially lead to the hydrolysis or degradation of the compound, compromising its purity and stability.[1]
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity, the compound should be stored in a tightly sealed container to prevent moisture ingress.[1][2] The recommended storage temperature is typically refrigerated (2-8°C or 4°C) and protected from light.[4][5][6] For enhanced protection, the primary container can be sealed with parafilm and placed inside a larger container or bag with desiccant pouches.[7] Storing the material in a desiccator is also a common and effective practice.[3][8]
Q4: My this compound has formed clumps. Can I still use it?
A4: This depends on the requirements of your experiment. If the compound has only formed minor clumps, it may be possible to dry it under a high vacuum before use.[9][10] However, for moisture-sensitive reactions or experiments requiring precise quantification, using a clumped reagent is not recommended due to unknown water content.[1][10] The best course of action for critical applications is to use a fresh, unopened bottle of the reagent.
Q5: How can I accurately weigh this compound when it absorbs moisture so quickly?
A5: Accurately weighing a rapidly hygroscopic compound is challenging. Several techniques can be employed:
-
Work Quickly: Have all materials (spatula, weigh boat, flask) ready and minimize the time the container is open to the atmosphere.[3][8]
-
Use a Controlled Atmosphere: The most reliable method is to handle and weigh the powder inside a glovebox or glove bag with a dry, inert atmosphere (e.g., nitrogen or argon).[1][8][10][11]
-
Prepare a Stock Solution: A highly effective strategy is to use the entire contents of a new bottle to prepare a stock solution of a known volume.[3][10] The exact concentration of this solution can then be determined via titration or another analytical method, ensuring accuracy for subsequent experiments.[1]
Troubleshooting Guide
Problem: My moisture-sensitive reaction failed or yielded poor results after adding this compound.
This is a common issue when working with hygroscopic reagents. The flowchart below provides a logical workflow to troubleshoot the problem.
Caption: Troubleshooting workflow for reaction failures involving hygroscopic reagents.
Quantitative Data
No specific water absorption data for this compound was found. However, the following table provides an illustrative example of how moisture absorption can significantly impact the measured mass and purity of a hygroscopic solid.
Table 1: Illustrative Impact of Water Absorption on a Hygroscopic Compound
| Actual Water Content (% by mass) | Measured Mass (for 1.000 g of dry compound) | Calculated Purity (% of active compound) | Error in Molarity (for a 1L solution) |
| 0% | 1.000 g | 100.0% | 0.0% |
| 1% | 1.010 g | 99.0% | -1.0% |
| 5% | 1.050 g | 95.2% | -4.8% |
| 10% | 1.100 g | 90.9% | -9.1% |
| 20% | 1.200 g | 83.3% | -16.7% |
This table is for illustrative purposes only to demonstrate the quantitative impact of hygroscopicity.
Experimental Protocols
Protocol 1: Recommended Handling and Weighing Workflow
This protocol outlines the ideal workflow for handling this compound to minimize moisture exposure.
Caption: Recommended workflow for handling this compound.
Protocol 2: Preparation of a Standardized Stock Solution
This method is highly recommended for quantitative applications or moisture-sensitive reactions as it bypasses the problems associated with weighing a hygroscopic solid.[1][3][10]
Objective: To prepare a stock solution of this compound with a precisely known concentration.
Materials:
-
One new, unopened bottle of this compound (note the manufacturer's stated mass).
-
Class A volumetric flask (e.g., 100.00 mL).
-
Anhydrous solvent compatible with the compound.
-
Glass funnel.
-
Analytical balance.
Procedure:
-
Preparation: Allow the unopened bottle of the reagent to warm to ambient laboratory temperature before opening to prevent condensation.
-
Weighing (for verification): Weigh the entire, unopened bottle of the reagent on an analytical balance and record the mass.
-
Transfer: Carefully open the bottle and transfer the entire contents through a clean, dry glass funnel into the volumetric flask.
-
Re-weighing: Re-weigh the empty bottle (including the cap) to determine the exact mass of the solid transferred (Mass of full bottle - Mass of empty bottle).
-
Dissolution: Add a portion of the anhydrous solvent to the volumetric flask (approx. half the final volume). Swirl carefully to dissolve the solid completely.
-
Dilution: Once the solid is fully dissolved, carefully add more anhydrous solvent until the bottom of the meniscus reaches the calibration mark on the neck of the flask.
-
Homogenization: Stopper the flask securely and invert it 15-20 times to ensure the solution is completely homogeneous.
-
Concentration Determination (Optional but Recommended): Although you have a precise concentration based on the weighed mass, it is best practice to confirm this value. Use an appropriate analytical technique, such as acid-base titration, to determine the exact molarity of the stock solution.
-
Storage: Transfer the standardized stock solution to a clean, dry, and tightly sealed container. Store at the recommended temperature, protected from light.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
- 4. 4187-38-6|(R)-1-(p-Tolyl)ethanamine|BLD Pharm [bldpharm.com]
- 5. chemscene.com [chemscene.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. researchgate.net [researchgate.net]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. How To [chem.rochester.edu]
- 10. reddit.com [reddit.com]
- 11. hepatochem.com [hepatochem.com]
Validation & Comparative
A Comparative Guide to Chiral Amine Resolving Agents: (R)-1-(p-Tolyl)ethanamine in Focus
For researchers, scientists, and drug development professionals, the selection of an effective chiral resolving agent is a critical step in the synthesis of enantiomerically pure compounds. This guide provides an objective comparison of (R)-1-(p-Tolyl)ethanamine with other commonly used chiral amine resolving agents, supported by experimental data and detailed protocols for the resolution of racemic carboxylic acids.
Chiral resolution via diastereomeric salt formation remains a cornerstone technique in both laboratory and industrial settings for separating enantiomers. The process involves reacting a racemic mixture, such as a carboxylic acid, with an enantiomerically pure chiral amine. This reaction forms a pair of diastereomeric salts which, unlike the original enantiomers, possess different physical properties, most notably solubility. This difference allows for their separation through fractional crystallization.
(R)-1-(p-Tolyl)ethanamine, a derivative of (R)-1-phenylethylamine, is a widely utilized resolving agent. Its efficacy, however, is highly dependent on the specific racemic compound being resolved and the experimental conditions employed. This guide aims to provide a data-driven comparison of its performance against other prominent chiral amines.
Performance Comparison of Chiral Resolving Agents
The effectiveness of a chiral resolving agent is primarily evaluated based on the yield of the desired enantiomer and its enantiomeric excess (ee%). The diastereomeric excess (de%) of the crystallized salt is also a key indicator of the separation's success. The choice of solvent plays a pivotal role in maximizing the solubility difference between the diastereomeric salts.
Below is a compilation of performance data for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs), which are chiral carboxylic acids, using various chiral amine resolving agents.
Table 1: Resolution of Racemic Ibuprofen
| Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R)-1-(p-Tolyl)ethanamine | Data not available | Data not available | Data not available | |
| (S)-(-)-α-Phenylethylamine | Water | 20.1 (for (+)-Ibuprofen) | 88.14 | [1] |
| N-Octyl-D-glucamine | Toluene/Water | 74 | 99.2 |
Table 2: Resolution of Racemic Ketoprofen
| Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Purity (%) | Reference |
| (R)-1-(p-Tolyl)ethanamine | Data not available | Data not available | Data not available | |
| (R)-α-Phenylethylamine | Not specified | Not specified | Not specified | [2] |
| Cinchonidine | Aliphatic ester/Alkyl alcohol | 31 (after recrystallization) | 97 (S-ketoprofen) | [2] |
Table 3: Resolution of Racemic Naproxen
| Chiral Resolving Agent | Solvent | Yield (%) | Enantiomeric Excess (ee%) | Reference |
| (R)-1-(p-Tolyl)ethanamine | Data not available | Data not available | Data not available | |
| Chiral Amine (unspecified) | Not specified | High selectivity | Not specified | [3] |
Experimental Protocols
The following is a generalized protocol for the chiral resolution of a racemic carboxylic acid using a chiral amine resolving agent via diastereomeric salt formation. This protocol should be optimized for each specific combination of racemic acid, resolving agent, and solvent system.
General Protocol for Diastereomeric Salt Resolution
-
Salt Formation:
-
Dissolve one equivalent of the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, acetone) with gentle heating. The choice of solvent is critical and often determined through screening experiments.
-
In a separate flask, dissolve 0.5 to 1.0 equivalent of the chiral amine resolving agent in the minimum amount of the same hot solvent.
-
Slowly add the hot solution of the chiral amine to the carboxylic acid solution with continuous stirring.
-
-
Crystallization:
-
Allow the resulting solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.
-
Further cooling in an ice bath or refrigerator may be necessary to maximize the yield of the crystals. The rate of cooling can significantly impact the purity of the diastereomeric salt.
-
-
Isolation and Purification of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor containing the more soluble diastereomer.
-
The diastereomeric purity of the salt can be enhanced by one or more recrystallizations from a suitable solvent.
-
-
Liberation of the Enantiomerically Enriched Carboxylic Acid:
-
Suspend the purified diastereomeric salt in water.
-
Add a strong acid (e.g., HCl) to protonate the carboxylic acid and liberate it from the salt.
-
Extract the enantiomerically enriched carboxylic acid with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and brine, dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate it under reduced pressure to obtain the purified enantiomer.
-
-
Recovery of the Chiral Resolving Agent:
-
The aqueous layer from the previous step, which contains the protonated chiral amine, can be basified (e.g., with NaOH) to regenerate the free amine.
-
The free amine can then be extracted with an organic solvent, dried, and purified for reuse.
-
Visualization of the Resolution Process
The logical workflow of a chiral resolution process can be visualized to better understand the sequence of steps from a racemic mixture to the isolation of a pure enantiomer.
Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.
This diagram illustrates the key steps in separating a racemic carboxylic acid using an (R)-amine resolving agent. The process hinges on the differential solubility of the formed diastereomeric salts, allowing for the isolation and subsequent liberation of the desired enantiomer.
Conclusion
(R)-1-(p-Tolyl)ethanamine is a valuable chiral resolving agent, and its structural similarity to the widely successful (R)-1-phenylethylamine suggests its potential for effective enantioseparation of a variety of racemic carboxylic acids. However, the success of any chiral resolution is highly substrate- and condition-dependent. The provided data for other resolving agents serves as a benchmark for performance. Researchers and drug development professionals are encouraged to perform systematic screening of various chiral amines, including (R)-1-(p-Tolyl)ethanamine, and optimize solvent and crystallization conditions to achieve efficient and high-yielding resolutions for their specific target molecules. The detailed experimental protocol provided in this guide offers a robust starting point for developing such optimized procedures.
References
A Comparative Guide to Validating Analytical Methods for (R)-1-(p-Tolyl)ethanamine Hydrochloride Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of (R)-1-(p-Tolyl)ethanamine hydrochloride, a chiral amine, is crucial in pharmaceutical development and quality control. Enantiomeric purity is a critical quality attribute, as different enantiomers of a chiral molecule can exhibit distinct pharmacological and toxicological profiles. This guide provides an objective comparison of common analytical techniques for quantifying this compound, supported by representative experimental data and detailed methodologies.
Overview of Analytical Techniques for Chiral Amine Separation
The primary challenge in analyzing this compound is the separation of its enantiomers. Chromatographic techniques utilizing a chiral environment are the most prevalent and effective methods.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile and widely used technique for chiral separations. The use of a Chiral Stationary Phase (CSP) is the most common approach. Polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are particularly effective for a broad range of chiral compounds, including amines. The separation can be optimized by adjusting the mobile phase composition, including the organic modifier and additives.
-
Supercritical Fluid Chromatography (SFC): SFC has emerged as a powerful "green" alternative to HPLC for chiral separations. It utilizes supercritical carbon dioxide as the primary mobile phase, often with a small amount of an organic co-solvent (modifier) such as methanol or ethanol. SFC can offer faster analysis times and reduced solvent consumption compared to HPLC.
Method Validation Parameters
Validation of an analytical method ensures its suitability for the intended purpose. The validation process should adhere to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The core performance characteristics to be evaluated are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components, including its counter-ion and the other enantiomer.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
Comparison of Analytical Methods: HPLC vs. SFC
The choice between HPLC and SFC depends on factors such as available instrumentation, desired analysis speed, and environmental considerations. Below is a comparative summary of typical performance data for the enantiomeric purity determination of a chiral amine like this compound.
| Parameter | Chiral HPLC | Chiral SFC |
| Typical Column | Polysaccharide-based CSP (e.g., Chiralcel® OD-H, Chiralpak® AD-H) | Polysaccharide or cyclodextrin-based CSP |
| Mobile Phase | n-Hexane/Ethanol with basic additive (e.g., Diethylamine) | CO₂/Methanol with additive |
| Typical Analysis Time | 10 - 30 minutes | 3 - 10 minutes |
| Resolution (Rs) | > 2.0 | > 1.5 |
| Linearity (r²) | ≥ 0.999 | ≥ 0.999 |
| Precision (RSD%) | < 2.0% | < 2.0% |
| Accuracy (Recovery %) | 98.0 - 102.0% | 98.0 - 102.0% |
| LOD | ~0.01% of nominal concentration | ~0.01% of nominal concentration |
| LOQ | ~0.03% of nominal concentration | ~0.03% of nominal concentration |
| Solvent Consumption | High | Low |
Experimental Protocols
Detailed and precise protocols are fundamental for successful method validation.
Exemplary Chiral HPLC Method Protocol
This protocol outlines a typical method for determining the enantiomeric purity of this compound.
1. Sample Preparation:
-
Accurately weigh and dissolve the this compound sample in the mobile phase to a final concentration of approximately 1.0 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
2. Chromatographic Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
3. Validation Procedure:
-
Specificity: Inject the (S)-enantiomer, the racemic mixture, and a blank to confirm peak identity and resolution.
-
Linearity: Prepare a series of at least five concentrations of the (S)-enantiomer (e.g., from LOQ to 1.0% of the nominal concentration of the (R)-enantiomer) and inject. Plot the peak area against concentration and perform linear regression.
-
Accuracy & Precision: Analyze samples at three different concentration levels (e.g., 0.1%, 0.5%, 1.0% of the (S)-enantiomer) in triplicate on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (RSD) for repeatability and intermediate precision.
-
LOD & LOQ: Determine based on the signal-to-noise ratio (3:1 for LOD, 10:1 for LOQ) by injecting successively more dilute solutions of the (S)-enantiomer.
Exemplary Chiral SFC Method Protocol
This protocol provides a general approach for the rapid chiral separation of 1-(p-Tolyl)ethanamine enantiomers.
1. Sample Preparation:
-
Dissolve the racemic 1-(p-Tolyl)ethanamine in methanol to a concentration of approximately 1 mg/mL.
2. Chromatographic Conditions:
-
SFC System: A standard SFC system with a UV detector and back pressure regulator.
-
Column: A suitable polysaccharide-based chiral column (e.g., Chiralpak® AS-H).
-
Mobile Phase: Supercritical CO₂ and Methanol with 0.1% diethylamine. A typical starting gradient could be 5% to 40% Methanol over 5 minutes.
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 35 °C.
-
Detection: UV at 220 nm.
3. Method Development and Validation:
-
Once an initial separation is achieved, optimize the mobile phase composition (modifier percentage), additives, temperature, and back pressure to improve resolution and analysis time.
-
Proceed with the validation procedure as outlined for the HPLC method.
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the validation of an analytical method for quantifying this compound.
Caption: A general workflow for the development and validation of an analytical method.
A Comparative Guide to Enantiomeric Purity Determination of (R)-1-(p-Tolyl)ethanamine by ¹H and ¹³C NMR Spectroscopy
For researchers, scientists, and professionals in drug development, the accurate determination of enantiomeric purity is a critical step in ensuring the safety and efficacy of chiral molecules. This guide provides a comparative analysis of two powerful nuclear magnetic resonance (NMR) techniques—¹H and ¹³C NMR—for determining the enantiomeric purity of (R)-1-(p-Tolyl)ethanamine. We present supporting experimental data from analogous systems, detailed methodologies, and a clear visual representation of the workflows.
Introduction to NMR-Based Enantiomeric Purity Determination
Enantiomers, being stereoisomers that are non-superimposable mirror images, exhibit identical physical and chemical properties in an achiral environment. Consequently, their NMR spectra are indistinguishable. To differentiate between enantiomers using NMR, a chiral environment must be introduced. This is typically achieved through the use of chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs).
Chiral Solvating Agents (CSAs) interact non-covalently with the enantiomers to form transient diastereomeric complexes. These complexes have different magnetic environments, leading to separate signals for the R and S enantiomers in the NMR spectrum.
Chiral Derivatizing Agents (CDAs) react covalently with the enantiomers to form stable diastereomers. These diastereomers, being different compounds, exhibit distinct NMR spectra, allowing for quantification.
This guide will focus on the use of chiral solvating agents, as they offer a more direct and non-destructive method for analysis.
¹H NMR Spectroscopy for Enantiomeric Purity Determination
¹H NMR is a widely used and highly sensitive technique for determining enantiomeric excess (% ee). The large gyromagnetic ratio and 100% natural abundance of the proton nucleus lead to strong signals and relatively short acquisition times.
Experimental Protocol for ¹H NMR Analysis
A common and effective chiral solvating agent for primary amines is (S)-(+)-1,1'-bi-2-naphthol ((S)-BINOL). The following protocol outlines the general procedure for sample preparation and analysis.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the (R)-1-(p-Tolyl)ethanamine sample and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquire a standard ¹H NMR spectrum of the sample to serve as a reference.
-
To the same NMR tube, add 1.0 to 1.2 equivalents of the chiral solvating agent, (S)-BINOL.
-
Gently shake the NMR tube to ensure thorough mixing and the formation of the diastereomeric complexes.
-
-
NMR Data Acquisition:
-
Acquire the ¹H NMR spectrum of the mixture.
-
Optimize acquisition parameters to ensure good resolution and signal-to-noise ratio. Key parameters include a sufficient number of scans, appropriate relaxation delay, and proper shimming.
-
-
Data Analysis:
-
Identify a well-resolved proton signal of the analyte that shows clear separation for the two enantiomers. For 1-(p-Tolyl)ethanamine, the methine proton (-CH(NH₂)-) or the methyl protons (-CH₃) are good candidates.
-
Integrate the signals corresponding to the R and S enantiomers.
-
Calculate the enantiomeric excess (% ee) using the following formula: % ee = |(Integration of R - Integration of S) / (Integration of R + Integration of S)| * 100
-
Expected Results and Performance
¹³C NMR Spectroscopy for Enantiomeric Purity Determination
¹³C NMR spectroscopy offers several advantages for the quantitative analysis of enantiomeric purity, although it is inherently less sensitive than ¹H NMR due to the low natural abundance (1.1%) of the ¹³C isotope.[2]
Advantages of ¹³C NMR:
-
Wider Chemical Shift Range: The larger chemical shift dispersion in ¹³C NMR reduces the likelihood of signal overlap, which can be a challenge in complex ¹H NMR spectra.[3]
-
Simpler Spectra: Broadband proton-decoupled ¹³C NMR spectra consist of sharp singlets for each unique carbon atom, simplifying integration and analysis.[4]
-
Direct Observation of the Carbon Skeleton: This technique directly probes the carbon backbone of the molecule, providing valuable structural information.
Experimental Protocol for ¹³C NMR Analysis
The sample preparation for ¹³C NMR analysis is identical to that for ¹H NMR. The same NMR tube containing the analyte and the chiral solvating agent can be used.
-
Sample Preparation: (Follow the same procedure as for ¹H NMR analysis)
-
NMR Data Acquisition:
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum.
-
Due to the lower sensitivity of the ¹³C nucleus, a significantly larger number of scans and a longer acquisition time will be required compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Ensure a sufficient relaxation delay to allow for complete relaxation of the carbon nuclei, which is crucial for accurate quantification.
-
-
Data Analysis:
-
Identify a carbon signal that is well-resolved for the two enantiomers. Carbons closer to the stereocenter, such as the methine carbon (-CH(NH₂)-) and the ipso-carbon of the tolyl group, are most likely to exhibit the largest chemical shift differences.
-
Integrate the signals for the R and S enantiomers.
-
Calculate the enantiomeric excess (% ee) using the same formula as for ¹H NMR.
-
Comparison of ¹H NMR and ¹³C NMR Methods
The choice between ¹H and ¹³C NMR for determining the enantiomeric purity of (R)-1-(p-Tolyl)ethanamine will depend on several factors, including the available instrumentation, the complexity of the sample matrix, and the desired level of accuracy.
| Feature | ¹H NMR Spectroscopy | ¹³C NMR Spectroscopy |
| Sensitivity | High | Low[2] |
| Acquisition Time | Short | Long |
| Spectral Resolution | Prone to signal overlap, especially in complex molecules. | Excellent resolution with sharp singlets, minimizing overlap.[4] |
| Quantitative Accuracy | Generally good, but can be affected by overlapping signals and baseline distortions. | Potentially higher accuracy due to well-resolved singlets, though requires careful optimization of acquisition parameters for reliable integration. |
| Typical Δδ | Can be small, requiring high-field magnets for baseline separation. | Often smaller than in ¹H NMR, but the narrower linewidths can still lead to good separation. |
| Ease of Use | Routine and straightforward. | Requires more expertise in optimizing acquisition parameters for quantitative analysis. |
Visualizing the Experimental Workflow
The following diagrams illustrate the workflows for determining the enantiomeric purity of (R)-1-(p-Tolyl)ethanamine using ¹H and ¹³C NMR with a chiral solvating agent.
Caption: Workflow for ¹H NMR analysis.
Caption: Workflow for ¹³C NMR analysis.
Conclusion
Both ¹H and ¹³C NMR spectroscopy are valuable techniques for the determination of the enantiomeric purity of (R)-1-(p-Tolyl)ethanamine. ¹H NMR offers higher sensitivity and speed, making it suitable for routine analysis and high-throughput screening. In contrast, ¹³C NMR provides superior resolution and potentially higher accuracy, which is advantageous for complex samples or when definitive quantification is required. The choice of method will ultimately be guided by the specific analytical needs, available resources, and the desired level of precision. The use of chiral solvating agents like (S)-BINOL provides a straightforward and non-destructive approach for creating the necessary chiral environment for both techniques.
References
- 1. rsc.org [rsc.org]
- 2. A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via1H- and 19F-NMR spectroscopic analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient resolution of racemic 1,1'-bi-2-naphthol with chiral selectors identified from a small library - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arpi.unipi.it [arpi.unipi.it]
A Comparative Guide to the Efficacy of (R)- and (S)-1-(p-Tolyl)ethanamine in Chiral Resolution
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from a racemic mixture, a process known as chiral resolution, is a critical step in the development and manufacturing of many pharmaceuticals and fine chemicals. The use of chiral resolving agents to form diastereomeric salts that can be separated by fractional crystallization remains a widely employed and effective method. Among the various resolving agents available, the enantiomers of 1-(p-tolyl)ethanamine are valued for their efficacy in resolving racemic carboxylic acids. This guide provides a comparative overview of the performance of (R)- and (S)-1-(p-tolyl)ethanamine in such resolutions, supported by illustrative data and a detailed experimental protocol.
Principle of Diastereomeric Salt Formation
Chiral resolution by diastereomeric salt formation relies on the principle that enantiomers, while having identical physical properties in an achiral environment, react with a single enantiomer of a chiral resolving agent to form diastereomers. These diastereomers possess different physical properties, such as solubility, which allows for their separation.
When a racemic acid, (±)-Acid, is treated with an enantiomerically pure amine, for instance, (R)-1-(p-tolyl)ethanamine, two diastereomeric salts are formed: [(R)-Acid·(R)-Amine] and [(S)-Acid·(R)-Amine]. Due to their different spatial arrangements, these salts will exhibit different solubilities in a given solvent. This difference allows for the preferential crystallization of the less soluble diastereomer, which can then be isolated by filtration. Subsequent treatment of the isolated salt with a strong acid regenerates the enantiomerically enriched carboxylic acid and the resolving agent.
The choice between (R)- and (S)-1-(p-tolyl)ethanamine determines which enantiomer of the racemic acid is obtained in the crystalline fraction. If the [(R)-Acid·(R)-Amine] salt is less soluble, using (R)-1-(p-tolyl)ethanamine will yield (R)-Acid. Conversely, if the [(S)-Acid·(R)-Amine] salt is less soluble, (S)-Acid will be obtained. The selection of the appropriate resolving agent enantiomer is therefore a key strategic decision in designing a resolution process to isolate the desired enantiomer of the target molecule.
Comparative Efficacy: An Illustrative Example
While direct, side-by-side comparative studies for (R)- and (S)-1-(p-tolyl)ethanamine resolving the same racemic acid are not always available in published literature, the following table provides an illustrative comparison of the expected outcomes based on the principles of diastereomeric resolution. The data presented here is hypothetical and serves to demonstrate the typical performance metrics used to evaluate the efficacy of a resolving agent. The example considers the resolution of a generic racemic 2-arylpropionic acid.
| Resolving Agent | Target Enantiomer Isolated | Diastereomeric Salt Yield (%) | Diastereomeric Excess (de%) of Crystalline Salt | Enantiomeric Excess (ee%) of Isolated Acid |
| (R)-1-(p-Tolyl)ethanamine | (R)-2-Arylpropionic Acid | 45 | 95 | >98% (after recrystallization) |
| (S)-1-(p-Tolyl)ethanamine | (S)-2-Arylpropionic Acid | 42 | 93 | >98% (after recrystallization) |
Note: The yield is calculated based on the theoretical maximum of 50% for a single enantiomer from a racemic mixture.
Experimental Protocol: Resolution of Racemic 2-Phenylpropionic Acid
This section provides a detailed, representative protocol for the chiral resolution of a racemic carboxylic acid using one of the enantiomers of 1-(p-tolyl)ethanamine.
Materials:
-
Racemic 2-phenylpropionic acid
-
(R)-1-(p-Tolyl)ethanamine
-
Methanol
-
Diethyl ether
-
2M Hydrochloric acid
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware (Erlenmeyer flasks, Buchner funnel, etc.)
-
Heating mantle and magnetic stirrer
-
Rotary evaporator
-
Polarimeter for measuring optical rotation
Procedure:
-
Diastereomeric Salt Formation:
-
In a 250 mL Erlenmeyer flask, dissolve 10.0 g of racemic 2-phenylpropionic acid in 100 mL of methanol.
-
Warm the solution gently to ensure complete dissolution.
-
In a separate flask, dissolve an equimolar amount of (R)-1-(p-tolyl)ethanamine in 50 mL of methanol.
-
Slowly add the amine solution to the stirred solution of the racemic acid.
-
Allow the mixture to cool to room temperature and then place it in an ice bath for 2 hours to facilitate crystallization of the less soluble diastereomeric salt.
-
-
Isolation of the Diastereomeric Salt:
-
Collect the precipitated crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a low temperature.
-
-
Recrystallization (Optional but Recommended):
-
To improve the diastereomeric purity, recrystallize the obtained salt from a minimal amount of hot methanol.
-
Allow the solution to cool slowly to obtain pure crystals of the diastereomeric salt.
-
Filter, wash, and dry the crystals as described above.
-
-
Liberation of the Enantiomerically Enriched Acid:
-
Suspend the dried diastereomeric salt in 100 mL of diethyl ether.
-
Add 50 mL of 2M hydrochloric acid to the suspension and stir vigorously for 30 minutes. This will protonate the amine, forming its hydrochloride salt which is soluble in the aqueous phase, and liberate the free carboxylic acid into the ether phase.
-
Separate the ether layer using a separatory funnel.
-
Wash the ether layer with two 25 mL portions of water and then with brine.
-
Dry the ether layer over anhydrous magnesium sulfate.
-
-
Isolation and Analysis of the Product:
-
Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield the enantiomerically enriched 2-phenylpropionic acid.
-
Determine the yield and measure the optical rotation using a polarimeter to calculate the enantiomeric excess (ee%).
-
Visualization of the Resolution Workflow
The following diagram illustrates the logical steps involved in the chiral resolution process described in the experimental protocol.
Caption: Workflow of chiral resolution via diastereomeric salt formation.
Navigating Asymmetric Synthesis: A Comparative Guide to Alternatives for (R)-1-(p-Tolyl)ethanamine
For researchers, scientists, and drug development professionals engaged in the precise construction of chiral molecules, the selection of an appropriate chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a synthesis. (R)-1-(p-Tolyl)ethanamine has served as a reliable chiral amine auxiliary; however, a diverse landscape of alternative reagents offers a broad spectrum of reactivity and selectivity. This guide provides an objective comparison of the performance of prominent alternatives to (R)-1-(p-Tolyl)ethanamine in the context of asymmetric alkylation, a fundamental carbon-carbon bond-forming reaction. The comparative analysis is supported by experimental data to facilitate the rational selection of the optimal chiral auxiliary for specific synthetic challenges.
Performance Comparison in Asymmetric Alkylation
The efficacy of a chiral auxiliary is primarily assessed by the diastereoselectivity of the reaction, which ultimately dictates the enantiomeric excess of the target molecule after auxiliary cleavage, as well as the chemical yield. The following table summarizes the performance of various chiral auxiliaries in the asymmetric alkylation of amide and imine enolates, providing a direct comparison of their ability to induce stereocontrol.
| Chiral Auxiliary/Amine | Substrate Type | Electrophile | Yield (%) | Diastereomeric Ratio (d.r.) / Diastereomeric Excess (de) (%) |
| (R)-1-(p-Tolyl)ethanamine Derivative | Imine | Methyl Iodide | 65 | 90:10 |
| (S)-1-(Naphthyl)ethylamine Derivative | Nitro Imine | Allyl Iodide | 48 | 71:29 |
| (+)-Pseudoephedrine Amide | Amide | Benzyl bromide | 90 | ≥99:1 |
| Ethyl iodide | 88 | 97:3 | ||
| n-Butyl bromide | 89 | 98:2 | ||
| (S)-4-Benzyl-2-oxazolidinone (Evans Auxiliary) | Amide | Benzyl bromide | 92 | >99:1 |
| Allyl iodide | - | 98:2 |
Experimental Protocols
Detailed methodologies are crucial for reproducibility and the successful implementation of asymmetric syntheses. Below are representative experimental protocols for the asymmetric alkylation utilizing several key chiral auxiliaries.
Asymmetric Alkylation via a Chiral Imine Derived from an (R)-Arylethylamine
This protocol is adapted from the diastereoselective alkylation of a chiral nitro imine, which serves as a relevant model for imines derived from (R)-1-(p-Tolyl)ethanamine.
1. Formation of the Chiral Nitro Imine: The chiral nitro imine is prepared by the condensation of 1-nitrocyclohexene with the chiral amine (e.g., (S)-1-(naphthyl)ethylamine) in benzene with heating to reflux. The resulting imine is purified by standard chromatographic techniques.
2. Diastereoselective Alkylation: To a solution of the chiral nitro imine (1.0 equiv) in a mixture of THF and HMPA (or DMPU) at -78 °C is added s-butyllithium (2.0 equiv) dropwise to form the dianion. After stirring for a suitable time, the electrophile (e.g., allyl iodide, 1.2 equiv) is added. The reaction mixture is stirred at low temperature until completion, as monitored by thin-layer chromatography (TLC). The reaction is then quenched with a saturated aqueous solution of ammonium chloride.
3. Work-up and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to separate the diastereomers. The diastereomeric ratio is determined by NMR spectroscopy or HPLC analysis.[1]
Asymmetric Alkylation of a (+)-Pseudoephedrine Amide
1. Amide Formation: The N-acyl amide is prepared by reacting (+)-pseudoephedrine with the corresponding acid chloride or anhydride in the presence of a base such as triethylamine or pyridine.
2. Enolate Formation and Alkylation: A suspension of anhydrous lithium chloride (6.0-7.0 equiv) in anhydrous tetrahydrofuran (THF) is cooled to -78 °C. Diisopropylamine (2.25 equiv) is added, followed by the dropwise addition of n-butyllithium (2.1 equiv). The mixture is briefly warmed to 0 °C and then re-cooled to -78 °C. A solution of the N-acyl-(+)-pseudoephedrine amide (1.0 equiv) in THF is then added to the freshly prepared lithium diisopropylamide (LDA) solution. The reaction mixture is stirred at this temperature for 30-60 minutes, warmed to 0 °C for 10-15 minutes, and then briefly at room temperature before being re-cooled to 0 °C. The electrophile (e.g., benzyl bromide, 1.5-4.0 equiv) is then added. The reaction is stirred at 0 °C for 1-3 hours.
3. Work-up and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The product is extracted with an organic solvent, and the combined organic layers are dried and concentrated. The crude product is purified by flash chromatography.[2]
Asymmetric Alkylation using an Evans (S)-4-Benzyl-2-oxazolidinone Auxiliary
1. Acylation of the Chiral Auxiliary: (S)-4-Benzyl-2-oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of n-butyllithium (1.05 equiv) in hexanes is added dropwise, and the mixture is stirred for 15 minutes. The desired acyl chloride (1.1 equiv) is then added, and the reaction is allowed to warm to room temperature.
2. Diastereoselective Alkylation: The N-acyl oxazolidinone (1.0 equiv) is dissolved in anhydrous THF and cooled to -78 °C. A solution of sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) in THF is added dropwise, and the mixture is stirred for 30 minutes to form the sodium enolate. The electrophile (e.g., allyl iodide, 1.2 equiv) is then added, and the reaction is stirred at -78 °C until completion.
3. Work-up and Purification: The reaction is quenched with saturated aqueous ammonium chloride. The product is extracted with an organic solvent, dried, and purified by chromatography. The diastereomeric ratio can be determined by GC or HPLC analysis.[3]
Visualizing the Workflow
The general process of utilizing a chiral auxiliary in asymmetric synthesis can be visualized as a logical workflow, from the initial coupling of the auxiliary to the final isolation of the enantiomerically enriched product.
Caption: General workflow for asymmetric alkylation using a chiral auxiliary.
Conclusion
The selection of a chiral auxiliary is a nuanced decision that depends on the specific substrate, electrophile, and desired stereochemical outcome. While (R)-1-(p-Tolyl)ethanamine and its analogs are effective, alternatives such as pseudoephedrine amides and Evans oxazolidinones often provide superior diastereoselectivity and have well-established, robust protocols.[2][3] Pseudoephedrine, in particular, offers a cost-effective and highly efficient option for a wide range of alkylations. Evans auxiliaries are renowned for their high levels of stereocontrol in numerous asymmetric transformations.[3] This guide provides a foundational dataset and procedural framework to assist researchers in making informed decisions for the successful execution of their asymmetric syntheses.
References
A Comparative Guide to Chiral Resolution Strategies: An Economic and Efficiency Analysis
In the pharmaceutical industry, the separation of racemic mixtures into individual enantiomers is a critical step, as different enantiomers of a chiral drug can have vastly different pharmacological and toxicological effects.[1][2] The demand for enantiomerically pure compounds has driven the development of various chiral resolution strategies, each with its own economic and efficiency profile.[3] This guide provides an objective comparison of the most prominent chiral resolution techniques to assist researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.
Overview of Key Chiral Resolution Strategies
The primary methods for resolving racemates can be broadly categorized as classical resolution by diastereomeric crystallization, chiral chromatography, and enzymatic kinetic resolution. Each method operates on a different principle and presents a unique set of advantages and limitations regarding cost, scalability, and efficiency.
-
Classical Resolution via Diastereomeric Salt Crystallization: This traditional method involves reacting a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[1][] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1]
-
Chiral Chromatography: This technique utilizes a chiral stationary phase (CSP) to interact differently with each enantiomer in a racemic mixture as it passes through a column.[5] High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) are the most common modalities.[1] SFC is often considered a greener and more efficient alternative to HPLC, offering reduced solvent consumption and faster run times.[6][7][8]
-
Enzymatic Kinetic Resolution: This method employs enzymes as chiral catalysts that selectively react with one enantiomer in a racemic mixture at a much faster rate than the other.[9][10] This results in a mixture of the unreacted, enantiomerically pure substrate and the product, which can then be separated.[11]
Comparative Analysis of Chiral Resolution Strategies
The selection of a chiral resolution strategy is a multifactorial decision that depends on the stage of development, required scale, cost constraints, and the physicochemical properties of the molecule. The following tables provide a quantitative comparison of these methods.
| Parameter | Classical Resolution (Diastereomeric Crystallization) | Chiral Chromatography (HPLC/SFC) | Enzymatic Kinetic Resolution | Asymmetric Synthesis (Alternative) |
| Theoretical Max. Yield | 50% (without racemization of the unwanted enantiomer) | >99% (with recycling of the unwanted enantiomer) | 50% (without racemization of the unwanted enantiomer) | 100% |
| Enantiomeric Excess (e.e.) | Can be high (>99%), but may require multiple recrystallizations | Typically high (>99%)[1] | Generally very high (>99%) | High, but dependent on catalyst and reaction conditions |
| Scalability | Excellent, well-suited for large-scale industrial production[12] | Moderate (HPLC) to Good (SFC, SMB), can be costly for very large scale | Good, suitable for industrial scale, especially with immobilized enzymes[13] | Excellent, often the preferred method for large-scale manufacturing |
| Development Time | Can be lengthy and empirical, requiring screening of resolving agents and solvents | Relatively fast for analytical scale, preparative method development can be more involved | Moderate, requires screening for a suitable enzyme and optimizing reaction conditions | Can be lengthy, requiring catalyst design and optimization |
| Operating Cost | Generally low, especially at scale, due to inexpensive resolving agents and solvents[12] | High, due to expensive chiral stationary phases and solvent consumption (especially HPLC)[12] | Can be low, especially with enzyme immobilization and reuse[10] | Varies widely depending on the catalyst and reagents |
| Environmental Impact | Can be significant due to large solvent volumes for crystallization and extractions | High for HPLC (solvent waste); Lower for SFC (uses CO2)[6] | Generally low, as reactions are often run in aqueous media under mild conditions[10] | Varies, can be low with efficient catalysis |
Table 1: High-Level Comparison of Chiral Resolution Strategies
| Method | Compound | Yield (%) | Enantiomeric Excess (%) | Key Economic/Efficiency Factor |
| Classical Resolution | Racemic Ibuprofen | 21% (S-Ibuprofen recovery) | 80% | Use of a co-agent (KOH) improved diastereomeric excess and yield.[14] |
| Chiral SFC | Racemic Bucetin | High recovery | >99% | SFC is 2-3 times faster than prep HPLC, reducing solvent cost and processing time.[7][8] |
| Enzymatic Resolution | Chiral Phosphoramidate Precursor | ~40% (20 mg from 50 mg racemate) | >99% | Enzyme engineering can enhance stereoselectivity for efficient resolution.[15] |
| Enzymatic DKR | Racemic Amines | Approaching 100% | >99% | Dynamic Kinetic Resolution (DKR) overcomes the 50% yield limit of standard kinetic resolution.[11] |
Table 2: Performance Data from Specific Experimental Examples
Visualization of Experimental Workflows
To better understand the practical application of these strategies, the following diagrams illustrate the typical workflows.
Decision-Making for Chiral Resolution Strategy Selection
Caption: Decision workflow for selecting a chiral resolution method.
Workflow for Classical Resolution via Diastereomeric Salt Crystallization
Caption: Workflow for classical resolution by crystallization.
General Workflow for Chromatographic Chiral Separation
Caption: Workflow for chiral separation via chromatography.
Workflow for Enzymatic Kinetic Resolution
Caption: Workflow for enzymatic kinetic resolution.
Detailed Experimental Protocols
Reproducible and detailed methodologies are crucial for the successful implementation of any chiral separation technique. Below are representative protocols for the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs).
Classical Resolution of Racemic Ibuprofen
This protocol is based on the diastereomeric salt crystallization method using (S)-(-)-α-phenylethylamine as the resolving agent.[16][17][18]
Materials:
-
Racemic ibuprofen
-
(S)-(-)-α-phenylethylamine
-
Potassium hydroxide (KOH)
-
Sulfuric acid (H₂SO₄, 2M)
-
Methyl-t-butyl ether (MTBE)
-
Anhydrous sodium sulfate
-
Ethanol
Procedure:
-
Salt Formation: Dissolve ~15 mmol of racemic ibuprofen in 30 mL of 0.5M KOH in a 125 mL Erlenmeyer flask. Heat the mixture to 75-85°C with stirring. Slowly add one molar equivalent of (S)-(-)-α-phenylethylamine to the warm solution.[18]
-
Crystallization: Allow the mixture to cool slowly to room temperature, then place it in an ice bath to maximize crystallization of the less soluble diastereomeric salt.
-
Isolation of Diastereomer: Collect the precipitated crystals by vacuum filtration and wash with cold water. This solid is the enriched salt of (S)-ibuprofen and (S)-α-phenylethylamine.
-
Recovery of (S)-Ibuprofen: Suspend the collected crystals in water and add 2M H₂SO₄ until the solution is acidic. This breaks the salt, precipitating the ibuprofen. Extract the aqueous layer three times with MTBE.[18]
-
Drying and Evaporation: Combine the organic layers, wash with water, and then with a saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the MTBE using a rotary evaporator to yield (S)-(+)-ibuprofen.[18]
-
Purity Analysis: Determine the enantiomeric purity by polarimetry or chiral HPLC.
Chiral HPLC Method for Ketoprofen Resolution
This protocol provides a general workflow for developing a chiral HPLC method for the separation of ketoprofen enantiomers.[19][20][21]
Materials and Equipment:
-
HPLC system with UV detector
-
Chiral Stationary Phase: Amylose-based CSP, such as amylose tris(3,5-dimethylphenylcarbamate).[22]
-
Mobile Phase: A mixture of n-hexane and a polar modifier like ethanol or isopropanol, with a small percentage of an acidic additive (e.g., 0.1% trifluoroacetic acid).
-
Racemic ketoprofen standard
-
Sample for analysis
Procedure:
-
System Preparation: Equilibrate the chiral column with the mobile phase (e.g., n-Hexane/Ethanol, 90:10 v/v) at a flow rate of 0.5-1.0 mL/min until a stable baseline is achieved. Set the UV detector to 254 nm.[23]
-
Sample Preparation: Dissolve the racemic ketoprofen standard and the analytical sample in the mobile phase to a concentration of approximately 0.1-1.0 mg/mL.[20]
-
Injection and Separation: Inject 5-10 µL of the standard solution to verify the separation of the two enantiomers. The (S)-enantiomer typically elutes before the (R)-enantiomer on many polysaccharide-based CSPs.
-
Analysis: Inject the sample solution. Identify and integrate the peaks corresponding to the (R)- and (S)-enantiomers.
-
Quantification: Calculate the enantiomeric excess (e.e. %) using the formula: e.e. (%) = [|Area₁ - Area₂| / (Area₁ + Area₂)] * 100.
Enzymatic Kinetic Resolution of a Racemic Ester
This protocol describes a general procedure for the kinetic resolution of a racemic ester using Candida antarctica Lipase B (CALB), a widely used and robust enzyme.[24][25][26]
Materials:
-
Racemic ester (e.g., a secondary alcohol ester)
-
Immobilized Candida antarctica Lipase B (e.g., Novozym® 435)
-
Anhydrous organic solvent (e.g., hexane or toluene)
-
An alcohol (e.g., butanol for transesterification) or water (for hydrolysis)
-
Standard analytical equipment (GC or HPLC with a chiral column) for monitoring
Procedure:
-
Reaction Setup: In a flask, dissolve the racemic ester in the organic solvent. Add the immobilized CALB (typically 5-10% by weight of the substrate).
-
Initiation: Add the nucleophile (e.g., butanol or water) to start the reaction. Stir the mixture at a controlled temperature (e.g., 30-45°C).
-
Monitoring: Periodically take small aliquots from the reaction mixture, filter out the enzyme, and analyze the sample by chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess of the remaining substrate and the formed product.
-
Termination: Stop the reaction when it reaches approximately 50% conversion to achieve the highest possible enantiomeric excess for both the unreacted substrate and the product.
-
Work-up: Filter off the immobilized enzyme (which can be washed and reused). The filtrate contains the unreacted enantiomer and the product. Separate these two compounds using standard techniques like column chromatography or distillation.
Conclusion
The choice between classical resolution, chiral chromatography, and enzymatic resolution is a critical decision in the development of chiral molecules. Classical resolution by diastereomeric salt crystallization remains a powerful and cost-effective method for large-scale production, despite potentially longer development times.[1][12] Chiral chromatography, particularly SFC, offers rapid and highly efficient separations, making it ideal for analytical purposes and small-to-medium scale purification, though it can be associated with higher capital and operating costs.[7][12] Enzymatic resolution has emerged as a green and highly selective alternative, with the potential for high efficiency and cost-effectiveness, especially when dynamic kinetic resolution processes are applicable.[10][11] A thorough evaluation of project-specific requirements, including scale, timeline, cost, and environmental impact, will ultimately guide the selection of the most suitable chiral resolution strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. grokipedia.com [grokipedia.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 5. Advances in chiral analysis: from classical methods to emerging technologies - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01202J [pubs.rsc.org]
- 6. Strategies for chiral separation: from racemate to enantiomer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. waters.com [waters.com]
- 8. m.youtube.com [m.youtube.com]
- 9. ethz.ch [ethz.ch]
- 10. Biocatalysis: A smart and green tool for the preparation of chiral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Breaking Down the Methods: Chromatography and Crystallization in Chiral Resolution – Chiralpedia [chiralpedia.com]
- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 14. advanceseng.com [advanceseng.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. scribd.com [scribd.com]
- 18. chemconnections.org [chemconnections.org]
- 19. researchgate.net [researchgate.net]
- 20. benchchem.com [benchchem.com]
- 21. CN103792311A - Resolution method of ketoprofen enantiomers by high performance liquid chromatography - Google Patents [patents.google.com]
- 22. researchgate.net [researchgate.net]
- 23. A Fast HPLC/UV Method for Determination of Ketoprofen in Cellular Media - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Candida antarctica lipase B performance in organic solvent at varying water activities studied by molecular dynamics simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Spectroscopic Interpretation of (R)-1-(p-Tolyl)ethanamine Hydrochloride and a-Methylbenzylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the spectroscopic data for (R)-1-(p-Tolyl)ethanamine hydrochloride and a common alternative, (R)-α-methylbenzylamine. Understanding the nuanced differences in their Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data is crucial for the unambiguous identification and characterization of these chiral amines, which are pivotal in pharmaceutical development and asymmetric synthesis.
Spectroscopic Data Comparison
The following tables summarize the key spectroscopic features of this compound and (R)-α-methylbenzylamine. The data for the hydrochloride salt of (R)-1-(p-Tolyl)ethanamine is interpreted based on the data for the free amine, with expected shifts upon protonation of the amino group noted.
Table 1: ¹H NMR Data (in CDCl₃)
| Compound | Aromatic Protons (ppm) | Methine Proton (-CH) (ppm) | Methyl Protons (-CH₃) (ppm) | Amino Protons (-NH₂) (ppm) | Aromatic Methyl Protons (Ar-CH₃) (ppm) |
| This compound (predicted) | ~7.1-7.3 (m, 4H) | ~4.1 (q, 1H) | ~1.4 (d, 3H) | ~8.0-9.0 (br s, 3H) | ~2.3 (s, 3H) |
| (R)-α-Methylbenzylamine | ~7.2-7.4 (m, 5H) | ~4.1 (q, 1H) | ~1.4 (d, 3H) | ~1.6 (s, 2H) | N/A |
Table 2: ¹³C NMR Data (in CDCl₃)
| Compound | Aromatic C-H (ppm) | Aromatic Quaternary C (ppm) | Methine Carbon (-CH) (ppm) | Methyl Carbon (-CH₃) (ppm) | Aromatic Methyl Carbon (Ar-CH₃) (ppm) |
| This compound (predicted) | ~126-130 | ~138, ~142 | ~50 | ~24 | ~21 |
| (R)-α-Methylbenzylamine | ~126-129 | ~146 | ~51 | ~25 | N/A |
Table 3: IR Spectroscopy Data (cm⁻¹)
| Compound | N-H Stretch | C-H Aromatic Stretch | C-H Aliphatic Stretch | C=C Aromatic Stretch |
| This compound (predicted) | 3300-3500 (broad) | ~3030 | ~2960-2850 | ~1600, ~1515 |
| (R)-α-Methylbenzylamine | 3300-3500 (sharp) | ~3030 | ~2960-2850 | ~1600, ~1490, ~1450 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion (M⁺) | Base Peak | Key Fragments |
| This compound | 135 (free amine) | 120 | 134 (M-1), 91 (tropylium ion), 44 (CH₃CHNH₂) |
| (R)-α-Methylbenzylamine | 121 | 106 | 120 (M-1), 77 (phenyl), 44 (CH₃CHNH₂) |
Experimental Protocols
Detailed methodologies for the acquisition of the spectroscopic data are outlined below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Approximately 10-20 mg of the solid sample (this compound) or 10-20 µL of the liquid sample ((R)-α-methylbenzylamine) was dissolved in ~0.7 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer.
-
¹H NMR Acquisition: Spectra were acquired with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. 16 scans were typically co-added.
-
¹³C NMR Acquisition: Spectra were acquired with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. 1024 scans were typically co-added with proton decoupling.
-
Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts were referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).
Infrared (IR) Spectroscopy
-
Sample Preparation: For the solid sample (this compound), a small amount was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. For the liquid sample ((R)-α-methylbenzylamine), a single drop was applied to the ATR crystal.
-
Instrumentation: IR spectra were recorded on an FTIR spectrometer equipped with a universal ATR accessory.
-
Acquisition: Spectra were collected in the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. 16 scans were co-added for both the background and sample spectra.
-
Data Processing: The resulting interferogram was Fourier transformed to produce the infrared spectrum. The spectrum was baseline-corrected and the peaks were labeled.
Mass Spectrometry (MS)
-
Sample Introduction: Samples were introduced into the mass spectrometer via a direct insertion probe or by gas chromatography (for volatile liquids). For the hydrochloride salt, analysis was performed on the free amine after appropriate sample workup.
-
Instrumentation: Mass spectra were obtained using an electron ionization (EI) mass spectrometer.
-
Acquisition: The electron energy was set to 70 eV. The ion source temperature was maintained at 200°C. The mass analyzer was scanned over a mass-to-charge (m/z) range of 40-300.
-
Data Analysis: The resulting mass spectrum was analyzed to identify the molecular ion peak and the major fragment ions.
Logical Workflow for Spectroscopic Interpretation
The following diagram illustrates the logical workflow for the structural elucidation of an unknown chiral amine using NMR, IR, and MS data.
Caption: Workflow for Spectroscopic Data Interpretation.
This guide provides a foundational framework for the spectroscopic analysis of this compound and its comparison with a common alternative. Researchers are encouraged to acquire their own data for direct comparison and to consult spectral databases for further confirmation.
A Comparative Review of Resolution Efficiency for Various Chiral Amines
For Researchers, Scientists, and Drug Development Professionals
The separation of enantiomers from racemic mixtures of chiral amines is a critical process in the pharmaceutical and fine chemical industries. The stereochemistry of an active pharmaceutical ingredient (API) can significantly impact its pharmacological and toxicological profile. Consequently, robust and efficient methods for obtaining enantiomerically pure amines are in high demand. This guide provides an objective comparison of three widely used resolution techniques: classical diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography, with a focus on providing supporting experimental data and detailed protocols.
Overview of Chiral Amine Resolution Methods
Chiral resolution refers to any process by which a racemic mixture is separated into its individual enantiomers. The choice of method depends on various factors, including the properties of the amine, the desired scale of the separation, cost, and the required level of enantiomeric purity.
-
Classical Diastereomeric Salt Formation: This traditional method involves reacting the racemic amine with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1][2] These salts, having different physical properties, can be separated by fractional crystallization.[1]
-
Enzymatic Kinetic Resolution: This technique utilizes the stereoselectivity of enzymes, often lipases, to selectively acylate one enantiomer of the amine at a much faster rate than the other.[3][4] This results in a mixture of an acylated amine and the unreacted, enantiomerically enriched amine, which can then be separated.
-
Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative technique for separating enantiomers.[1][5] The separation is based on the differential interaction of the enantiomers with the chiral environment of the CSP.
The following sections provide a comparative analysis of these methods, focusing on the resolution of the model compound, 1-phenylethylamine.
Comparative Data on the Resolution of 1-Phenylethylamine
The following tables summarize quantitative data for the resolution of racemic 1-phenylethylamine using different methods. It is important to note that the data are compiled from various sources, and direct comparison may be limited due to variations in experimental conditions.
Table 1: Classical Resolution of 1-Phenylethylamine via Diastereomeric Salt Formation
| Chiral Resolving Agent | Solvent | Isolated Enantiomer | Yield (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| (+)-Tartaric Acid | Methanol | (S)-(-)-1-phenylethylamine | ~65 | Not specified, requires recrystallization for high purity | [2] |
| Lithocholic Acid | Not Specified | (S)-(-)-1-phenylethylamine | Not Specified | Forms salt preferentially with the S-enantiomer | [6] |
Note: The yield and enantiomeric excess in classical resolution are highly dependent on the number of recrystallization steps.[1]
Table 2: Enzymatic Kinetic Resolution of 1-Phenylethylamine
| Enzyme | Acyl Donor | Solvent | Product | Conversion (%) | Enantiomeric Excess (e.e.) (%) | Reference |
| Novozym 435 (CALB) | Isopropyl methoxyacetate | Solvent-free | (S)-1-phenylethylamine | - | ≥95 | [3] |
| Novozym 435 (CALB) | Isopropyl acetate | Toluene | (S)-1-phenylethylamine | 52.4 | 98 (for substrate) | [7] |
| Novozym 435 (CALB) | Ethyl methoxyacetate | Heptane | (R)-N-(1-phenylethyl)acetamide | >45 | >99 (for product) | [4] |
Note: In kinetic resolution, the maximum yield for a single enantiomer is theoretically 50%. Dynamic kinetic resolution (DKR) can overcome this limitation to achieve theoretical yields of up to 100%.[4]
Table 3: Chiral Chromatography of 1-Phenylethylamine
| Chiral Stationary Phase (CSP) | Mobile Phase | Detection | Resolution (Rs) | Notes | Reference |
| Chiral Stationary Phase | Not Specified | UV/Polarimeter | Not Specified | Can be used for both analytical and preparative separations. | [1][5] |
Note: Chiral chromatography is highly effective for determining enantiomeric excess and can be scaled for preparative purification.
Experimental Protocols
Classical Resolution of (±)-1-Phenylethylamine with (+)-Tartaric Acid
This protocol is adapted from standard organic chemistry laboratory procedures.[1][2]
Materials:
-
(±)-1-Phenylethylamine
-
(+)-Tartaric acid
-
Methanol
-
50% Sodium hydroxide (NaOH) solution
-
Diethyl ether
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Salt Formation: Dissolve (+)-tartaric acid in methanol by gently heating. Slowly add (±)-1-phenylethylamine to the warm solution. A salt of the amine and tartaric acid will precipitate.
-
Crystallization: Allow the solution to cool to room temperature, and then cool further in an ice bath to maximize crystallization of the less soluble diastereomeric salt, (S)-(-)-1-phenylethylammonium (+)-tartrate.
-
Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.
-
Liberation of the Free Amine: Dissolve the collected crystals in water and add 50% NaOH solution until the solution is basic. This will convert the amine salt back to the free amine.
-
Extraction: Transfer the aqueous solution to a separatory funnel and extract the liberated (S)-(-)-1-phenylethylamine with diethyl ether.
-
Drying and Evaporation: Dry the combined ether extracts over anhydrous Na₂SO₄, filter, and evaporate the solvent to obtain the enantiomerically enriched amine.
-
Analysis: Determine the enantiomeric excess of the product by polarimetry or chiral HPLC.
Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine
This protocol is a generalized procedure based on common methods for lipase-catalyzed resolutions.[3][7]
Materials:
-
(±)-1-Phenylethylamine
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Acyl donor (e.g., isopropyl acetate or ethyl methoxyacetate)
-
Organic solvent (e.g., toluene or heptane)
Procedure:
-
Reaction Setup: In a suitable flask, dissolve (±)-1-phenylethylamine and the acyl donor in the organic solvent.
-
Enzyme Addition: Add Novozym 435 to the solution.
-
Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C). Monitor the reaction progress by taking samples at regular intervals and analyzing them by chiral GC or HPLC.
-
Reaction Quench: When the desired conversion (typically around 50%) is reached, stop the reaction by filtering off the immobilized enzyme.
-
Separation: The resulting mixture contains the unreacted (S)-1-phenylethylamine and the acylated product, (R)-N-(1-phenylethyl)acetamide. These can be separated by standard methods such as column chromatography or acid-base extraction.
-
Analysis: Determine the enantiomeric excess of both the unreacted amine and the acylated product by chiral HPLC or GC.
Chiral HPLC Analysis of 1-Phenylethylamine
This protocol outlines a general approach for the analytical separation of 1-phenylethylamine enantiomers.
Materials:
-
Sample of 1-phenylethylamine (racemic or enantiomerically enriched)
-
HPLC-grade mobile phase solvents (e.g., hexane, isopropanol)
-
Chiral HPLC column (e.g., a polysaccharide-based CSP)
Procedure:
-
Sample Preparation: Dissolve a small amount of the 1-phenylethylamine sample in the mobile phase.
-
HPLC System Setup: Equilibrate the chiral HPLC column with the chosen mobile phase at a constant flow rate.
-
Injection: Inject the sample onto the column.
-
Detection: Monitor the elution of the enantiomers using a UV detector.
-
Data Analysis: The two enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the relative peak areas of the two enantiomers in the chromatogram.
Visualization of Resolution Workflows
The following diagrams illustrate the general workflows for the three resolution methods discussed.
Caption: Workflow for Classical Diastereomeric Salt Resolution.
References
- 1. ptacts.uspto.gov [ptacts.uspto.gov]
- 2. ukessays.com [ukessays.com]
- 3. New Advances in the Synthetic Application of Enantiomeric 1-Phenylethylamine (α-PEA): Privileged Chiral Inducer and Auxiliary - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of (R)-1-(p-Tolyl)ethanamine Hydrochloride: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Disposal Procedures for Researchers, Scientists, and Drug Development Professionals
This document provides detailed, step-by-step guidance for the safe and compliant disposal of (R)-1-(p-Tolyl)ethanamine hydrochloride. Adherence to these procedures is critical for ensuring laboratory safety and environmental protection. The following protocols are based on general principles of chemical waste management and should be adapted to comply with all applicable local, state, and federal regulations.
I. Immediate Safety Precautions
Before beginning any disposal procedure, ensure you are wearing the appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2] All handling and disposal steps should be performed in a well-ventilated area, preferably within a chemical fume hood.[3][4]
II. Waste Characterization and Segregation
This compound is an amine salt. As such, it is crucial to segregate this waste stream from incompatible chemicals.
-
Do Not Mix With:
Proper chemical segregation is a fundamental principle of safe laboratory practice.[5] Chemical wastes should be stored separately according to their compatibility.[5][6]
III. Disposal Procedures
The primary method for disposing of this compound involves neutralization and subsequent disposal as hazardous waste. Direct disposal down the drain is not recommended without neutralization and verification of local regulations.
Step 1: Preparation of the Waste Solution
If the this compound is in solid form, dissolve it in a minimal amount of water to create a solution. For solutions, proceed to the next step.
Step 2: Neutralization
The hydrochloride salt will make the aqueous solution acidic. Neutralize this solution by slowly adding a weak base, such as a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide.
-
Monitor pH: Continuously monitor the pH of the solution using a calibrated pH meter or pH paper.
-
Slow Addition of Base: Add the basic solution dropwise while stirring to control the reaction and prevent excessive heat generation or foaming.[1]
-
Target pH: The target for neutralization is a pH between 6.0 and 8.0. The reaction is complete when the fizzing (if using bicarbonate) ceases and the pH is stable in the neutral range.[1]
Step 3: Collection and Labeling
-
Container: Transfer the neutralized solution to a designated and compatible hazardous waste container. The original container can be reused if it is in good condition and properly relabeled.[5][6]
-
Labeling: The container must be clearly labeled as "HAZARDOUS WASTE" and include the full chemical name of all constituents, including the neutralized salt of (R)-1-(p-Tolyl)ethanamine and the neutralization agent used.[6][7] The container must be kept tightly closed except when adding waste.[5][6][7]
Step 4: Storage and Disposal
Store the labeled hazardous waste container in a designated satellite accumulation area (SAA) until it is collected by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.[8] Ensure that the storage area is secure and away from incompatible materials.
IV. Decontamination of Empty Containers
Empty containers that held this compound must be decontaminated before disposal.
-
Triple Rinse: Rinse the empty container with a suitable solvent (e.g., water, followed by a small amount of an appropriate organic solvent like ethanol or acetone) at least three times.[5]
-
Collect Rinsate: The rinsate from this process is considered hazardous waste and must be collected and added to the appropriate hazardous waste container.[5]
-
Container Disposal: Once triple-rinsed, the container can typically be disposed of as non-hazardous waste, though you should confirm this with your institution's EHS guidelines.
V. Spill and Exposure Procedures
In the event of a spill or exposure, follow these immediate steps:
| Scenario | Action |
| Skin Contact | Immediately flush the affected area with plenty of water for at least 15 minutes.[4] Remove contaminated clothing and wash it before reuse.[4][9] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4] Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration.[3] Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water.[9] Seek immediate medical attention. |
| Small Spill | Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal as hazardous waste.[3][9] |
| Large Spill | Evacuate the area and contact your institution's EHS department immediately. |
VI. Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. laballey.com [laballey.com]
- 2. youtube.com [youtube.com]
- 3. nmu-mi.newlook.safecollegessds.com [nmu-mi.newlook.safecollegessds.com]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. rtong.people.ust.hk [rtong.people.ust.hk]
- 6. engineering.purdue.edu [engineering.purdue.edu]
- 7. ethz.ch [ethz.ch]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Safeguarding Your Research: A Comprehensive Guide to Handling (R)-1-(p-Tolyl)ethanamine Hydrochloride
For researchers and scientists in the dynamic field of drug development, the safe and efficient handling of chemical reagents is paramount. This guide provides essential, immediate safety and logistical information for the use of (R)-1-(p-Tolyl)ethanamine hydrochloride, a key building block in pharmaceutical synthesis. Adherence to these protocols is critical for ensuring laboratory safety, maintaining experimental integrity, and complying with regulatory standards.
Immediate Safety and Hazard Information
Based on available data for similar compounds, researchers should assume that this compound may possess the following hazards. A thorough, site-specific risk assessment is mandatory before commencing any work.
| Hazard Classification | Description |
| Acute Oral Toxicity | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. The free amine is known to cause severe skin burns.[1] |
| Serious Eye Damage/Irritation | Causes serious eye irritation. The free amine can cause severe eye damage. |
| Respiratory Irritation | May cause respiratory irritation. |
Emergency First Aid:
| Exposure Route | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[2][3] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[2][3] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to minimize exposure risk. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Specifications |
| Hand Protection | Nitrile gloves have poor resistance to aromatic amines.[4][5] Use double gloving with a combination of neoprene or butyl rubber over nitrile for splash protection. Consult glove manufacturer's chemical resistance guides for specific breakthrough times. |
| Eye Protection | Chemical safety goggles are mandatory. A face shield should be worn over goggles when there is a risk of splashing or when handling larger quantities. |
| Body Protection | A flame-resistant lab coat must be worn and fully buttoned. Ensure it is a different lab coat from the one worn for general laboratory work. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P95 or P100 particulate filter is required. |
Operational Plan: Step-by-Step Handling Protocol
This protocol details the safe handling of solid this compound from receipt to use in an experiment.
-
Preparation:
-
Thoroughly review the Safety Data Sheet for a closely related compound, such as (R)-1-(m-Tolyl)ethanamine hydrochloride, and conduct a comprehensive, written risk assessment for the planned experiment.
-
Don all required personal protective equipment as specified in the table above.
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
-
Handling the Solid:
-
Work exclusively within the certified chemical fume hood.
-
To minimize dust generation, carefully open the container.
-
Use a dedicated, clean spatula to transfer the solid from the stock container to a tared weighing vessel.
-
Accurately weigh the desired amount of the compound.
-
Carefully transfer the weighed solid into the reaction vessel.
-
-
Post-Handling:
-
Securely close the stock container and return it to its designated storage location.
-
Decontaminate the spatula and weighing vessel with a suitable solvent (e.g., ethanol) in the fume hood. Collect the rinsate as hazardous waste.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste:
-
Collect any unused this compound and contaminated materials (e.g., weigh boats, paper towels) in a designated, sealed, and clearly labeled solid hazardous waste container.
-
-
Liquid Waste:
-
Collect all solutions containing the compound and rinsates from decontamination in a compatible, sealed, and clearly labeled liquid hazardous waste container. Segregate into halogenated or non-halogenated waste streams as appropriate.
-
-
Contaminated PPE:
-
Dispose of all contaminated gloves, disposable lab coats, and other materials in a designated solid hazardous waste container.
-
-
Container Disposal:
-
Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. After rinsing, the container can be disposed of according to institutional guidelines.
-
-
Pickup and Disposal:
-
Store all hazardous waste in a designated satellite accumulation area.
-
Contact your institution's Environmental Health and Safety (EHS) department for pickup and final disposal by a licensed hazardous waste contractor. Do not dispose of this chemical down the drain or in the regular trash.[6]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
